molecular formula C41H61ClN14O9 B15144501 HAIYPRH hydrochloride

HAIYPRH hydrochloride

カタログ番号: B15144501
分子量: 929.5 g/mol
InChIキー: IGFBSSZFVRMZNP-GWXBERCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HAIYPRH hydrochloride is a useful research compound. Its molecular formula is C41H61ClN14O9 and its molecular weight is 929.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C41H61ClN14O9

分子量

929.5 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C41H60N14O9.ClH/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26;/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47);1H/t22-,23-,28-,29-,30-,31-,32-,33-;/m0./s1

InChIキー

IGFBSSZFVRMZNP-GWXBERCNSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N.Cl

正規SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N.Cl

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HAIYPRH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HAIYPRH hydrochloride, a heptapeptide with the sequence His-Ala-Ile-Tyr-Pro-Arg-His, also widely known as T7, is a synthetic ligand that has garnered significant attention in the field of targeted drug delivery. Its primary mechanism of action is the specific binding to the human transferrin receptor 1 (TfR1), a transmembrane glycoprotein that is ubiquitously expressed and notably overexpressed on the blood-brain barrier (BBB) and various cancer cells, including gliomas.[1][2] This targeted binding facilitates the cellular internalization of conjugated therapeutic and diagnostic agents via receptor-mediated endocytosis. A crucial aspect of HAIYPRH's functionality is its ability to bind to an epitope on the TfR1 that is distinct from the binding site of its natural ligand, transferrin (Tf).[2][3] This non-competitive binding allows for efficient targeting without interference from endogenous Tf, making it a promising vector for delivering payloads across biological barriers and to specific cell populations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Transferrin Receptor

The fundamental mechanism of this compound revolves around its high-affinity interaction with the transferrin receptor (TfR). TfR1 is a critical protein for iron homeostasis, responsible for the cellular uptake of iron-bound transferrin.[1] Its expression is significantly upregulated in cells with high iron demand, such as rapidly proliferating cancer cells and the endothelial cells of the BBB.[1][2] HAIYPRH acts as a molecular mimic, leveraging this natural pathway to achieve targeted delivery.

Binding Affinity and Specificity

HAIYPRH was identified through phage display screening and exhibits a high affinity for the human TfR, with a dissociation constant (Kd) in the nanomolar range, comparable to that of holotransferrin.[4] This strong and specific binding is the initial and most critical step in its mechanism of action.

Table 1: Binding Affinity of HAIYPRH to the Human Transferrin Receptor

LigandDissociation Constant (Kd)Reference
HAIYPRH (T7)~10 nM[4]
Receptor-Mediated Endocytosis

Upon binding to the TfR, the HAIYPRH-TfR complex is internalized into the cell through clathrin-mediated endocytosis.[3] This process involves the invagination of the cell membrane to form clathrin-coated pits, which then pinch off to become intracellular vesicles. These vesicles transport the HAIYPRH-conjugated cargo into the cell, where it can then be released to exert its therapeutic or diagnostic effect. The presence of transferrin has been shown to enhance the cellular uptake of HAIYPRH-conjugated nanostructures, suggesting a cooperative effect that promotes endocytosis.[5]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HAIYPRH_Nanoparticle HAIYPRH-Conjugated Nanoparticle Binding HAIYPRH_Nanoparticle->Binding Specific Binding TfR Transferrin Receptor (TfR) TfR->Binding Clathrin_Pit Clathrin-Coated Pit Binding->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Cargo_Release Cargo Release (e.g., Drug) Endosome->Cargo_Release Acidification & Payload Release Recycling TfR Recycling Endosome->Recycling Receptor Recycling Recycling->TfR Return to Membrane

TfR-mediated endocytosis of HAIYPRH-conjugated nanoparticles.

Physicochemical Properties of HAIYPRH-Conjugated Nanoparticles

The efficacy of HAIYPRH as a targeting ligand is intrinsically linked to the properties of the nanocarrier to which it is attached. Parameters such as particle size, zeta potential, and drug loading capacity are critical for successful delivery.

Table 2: Physicochemical Properties of Representative HAIYPRH-Conjugated Nanoparticles

Nanoparticle SystemCore MaterialAverage Size (nm)Zeta Potential (mV)Drug LoadedDrug Loading EfficiencyReference
AuNP-T7Gold55.0 ± 3.7-14.5 ± 3.4N/AN/A[1][6]
PTX-loaded PLGA-PEG NPsPLGA-PEG~70Not SpecifiedPaclitaxelNot Specified[7]
PTX-loaded MicellesSolutol HS-1513.45 ± 0.70Not SpecifiedPaclitaxel96.39%[8]
Doxorubicin-loaded NanorodsMesoporous SilicaNot SpecifiedNot SpecifiedDoxorubicin18.8% (wt/wt)[9]
PTX-loaded PLGA NPsPLGA216Not SpecifiedPaclitaxel10% (w/w)[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound.

In Vitro Cellular Uptake and Viability Assay

This protocol outlines a typical experiment to assess the targeting efficiency and cytotoxic effects of HAIYPRH-conjugated nanoparticles on cancer cells.

Objective: To quantify the cellular uptake and determine the in vitro cytotoxicity of HAIYPRH-conjugated, drug-loaded nanoparticles in a TfR-overexpressing cancer cell line (e.g., U87MG human glioblastoma).

Materials:

  • U87MG cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • HAIYPRH-conjugated, paclitaxel-loaded PLGA nanoparticles

  • Unconjugated, paclitaxel-loaded PLGA nanoparticles (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed U87MG cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of HAIYPRH-conjugated and unconjugated nanoparticles in fresh cell culture medium.

    • Remove the old medium from the wells and add the nanoparticle suspensions.

    • Incubate for a specified period (e.g., 4, 12, or 24 hours).

  • Cellular Uptake Analysis (Qualitative/Quantitative):

    • For qualitative analysis, nanoparticles can be labeled with a fluorescent dye. After incubation, wash the cells with PBS, fix them, and visualize under a fluorescence microscope.

    • For quantitative analysis, after incubation, wash the cells, detach them, and analyze the fluorescence intensity using a flow cytometer.

  • Cell Viability (MTT Assay):

    • After the treatment incubation period, remove the nanoparticle-containing medium.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.[2]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Endocytosis Inhibition Assay

This protocol is designed to elucidate the specific endocytic pathway involved in the internalization of HAIYPRH-conjugated nanoparticles.

Objective: To determine if the uptake of HAIYPRH-conjugated nanoparticles is an active, energy-dependent process and to identify the specific endocytic pathway.

Materials:

  • U87MG cells

  • Fluorescently labeled HAIYPRH-conjugated nanoparticles

  • Endocytosis inhibitors (see Table 3)

  • Flow cytometer

Procedure:

  • Pre-treatment with Inhibitors:

    • Seed U87MG cells in 24-well plates and grow to confluence.

    • Pre-incubate the cells with various endocytosis inhibitors (at concentrations specified in Table 3) for 30-60 minutes at 37°C.

    • For temperature-dependent uptake, pre-incubate a set of cells at 4°C.

  • Nanoparticle Incubation: Add fluorescently labeled HAIYPRH-conjugated nanoparticles to the wells (in the continued presence of the inhibitors) and incubate for 1-2 hours.

  • Analysis:

    • Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells and analyze their fluorescence intensity using a flow cytometer.

    • Compare the uptake in inhibitor-treated cells to untreated controls to determine the percentage of inhibition for each pathway.

Table 3: Common Endocytosis Inhibitors and Their Mechanisms

InhibitorTarget PathwayTypical ConcentrationReference
Cytochalasin DMacropinocytosis20 µM[11]
AmilorideMacropinocytosisVaries[12]
HydroxychloroquineClathrin-mediated endocytosisVaries[9]
DynasoreDynamin-dependent endocytosisVaries[12]
FilipinCaveolae-mediated endocytosisVaries[12]
In Vivo Glioma Model Study

This protocol provides a representative workflow for evaluating the in vivo efficacy of HAIYPRH-conjugated nanoparticles in a murine glioma model.

Objective: To assess the tumor-targeting ability and therapeutic efficacy of HAIYPRH-conjugated, paclitaxel-loaded nanoparticles in an orthotopic U87MG or C6 glioma mouse model.

Materials:

  • Athymic nude mice or Sprague-Dawley rats

  • U87MG or C6 glioma cells (luciferase-expressing for bioluminescence imaging)

  • HAIYPRH-conjugated, paclitaxel-loaded nanoparticles

  • Control nanoparticle formulations

  • Taxol (commercial paclitaxel formulation)

  • In vivo imaging system (e.g., IVIS)

  • Stereotactic apparatus

Procedure:

  • Tumor Implantation:

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Inject U87MG or C6 cells intracranially to establish an orthotopic glioma model.

  • Treatment Administration:

    • Once tumors are established (e.g., confirmed by bioluminescence imaging), randomly assign mice to treatment groups.

    • Administer nanoparticle formulations and controls intravenously (e.g., via tail vein injection). A typical paclitaxel dose might range from 5 to 7.5 mg/kg.[8][10][13]

    • Administer treatments on a predetermined schedule (e.g., every 3 days).[8]

  • Monitoring and Efficacy Evaluation:

    • Monitor tumor growth over time using bioluminescence imaging.

    • Record animal body weight and survival.

    • At the end of the study, euthanize the animals and harvest brains and other organs for histological analysis and to determine drug biodistribution.

Preclinical Evaluation Workflow

The development of a HAIYPRH-conjugated nanoparticle for clinical application follows a logical progression of experiments.

G cluster_design 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation cluster_clinical 4. Preclinical to Clinical Formulation Nanoparticle Formulation (e.g., PLGA, Liposomes) Conjugation HAIYPRH Conjugation Formulation->Conjugation Characterization Physicochemical Characterization (Size, Zeta, Drug Loading) Conjugation->Characterization Cell_Lines Select TfR+ Cell Lines (e.g., U87MG, C6) Characterization->Cell_Lines Uptake Cellular Uptake Studies (Flow Cytometry, Microscopy) Cell_Lines->Uptake Mechanism Endocytosis Inhibition Assays Uptake->Mechanism Viability Cytotoxicity Assays (MTT, etc.) Uptake->Viability Model Establish Animal Model (Orthotopic Glioma) Viability->Model Biodistribution Biodistribution & PK Studies Model->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth, Survival) Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Translation IND-Enabling Studies Toxicity->Translation

Preclinical evaluation workflow for HAIYPRH-conjugated nanoparticles.

Conclusion

This compound's mechanism of action, centered on its specific, high-affinity, and non-competitive binding to the transferrin receptor, makes it a highly effective targeting ligand for drug delivery. This peptide facilitates the transport of a wide range of nanoparticle payloads across the blood-brain barrier and into tumor cells via receptor-mediated endocytosis. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, underscore the potential of HAIYPRH-based systems in the development of targeted therapies for challenging diseases such as glioblastoma. Further research and clinical translation of this technology hold significant promise for improving therapeutic outcomes.

References

The HAIYPRH Peptide: A Technical Guide to a Transferrin Receptor-Targeting Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide HAIYPRH, also known as T7, is a synthetic peptide that has garnered significant attention in the field of targeted drug delivery. Identified through phage display technology, HAIYPRH exhibits a high binding affinity for the human transferrin receptor (TfR), a cell surface glycoprotein that is notably overexpressed in proliferating cancer cells and on the endothelial cells of the blood-brain barrier. This specific targeting capability, coupled with its relatively small size, makes HAIYPRH a promising ligand for the development of novel therapeutics designed to selectively accumulate at pathological sites while minimizing off-target effects. This technical guide provides a comprehensive overview of the HAIYPRH peptide, including its core properties, mechanism of action, and detailed experimental protocols for its synthesis and characterization.

Core Properties of the HAIYPRH Peptide

The HAIYPRH peptide is a linear sequence of seven amino acids: L-Histidine, L-Alanine, L-Isoleucine, L-Tyrosine, L-Proline, L-Arginine, and L-Histidine. Its primary function is to act as a targeting moiety by binding with high affinity to the transferrin receptor.[1][2][3]

Physicochemical Properties
PropertyValueReference
Amino Acid Sequence His-Ala-Ile-Tyr-Pro-Arg-His[4]
Molecular Formula C41H59N13O9
Molecular Weight 914.0 g/mol
Binding Target Human Transferrin Receptor (TfR)[1][2][3]
Binding Affinity (Kd) ~10 nM[1][2]
Key Features
  • High Affinity and Specificity: HAIYPRH binds to the transferrin receptor with a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction.[1][2]

  • Distinct Binding Site: The binding site of HAIYPRH on the transferrin receptor is different from that of its natural ligand, transferrin (Tf).[5] This is a significant advantage as it avoids competition with endogenous transferrin, which is present at high concentrations in the bloodstream.

  • Receptor-Mediated Endocytosis: Upon binding to the TfR, the HAIYPRH peptide is internalized into the cell via receptor-mediated endocytosis.[4] This mechanism allows for the efficient intracellular delivery of conjugated therapeutic payloads.

  • Blood-Brain Barrier Penetration: The high expression of TfR on the blood-brain barrier endothelium enables HAIYPRH-functionalized nanocarriers to traverse this highly selective barrier and access the central nervous system.

  • Tumor Targeting: Many types of cancer cells overexpress TfR to meet their increased iron demand for rapid proliferation. This makes HAIYPRH an effective tool for targeting tumors.[3]

Mechanism of Action: Targeting the Transferrin Receptor

The therapeutic potential of the HAIYPRH peptide is rooted in its ability to hijack the natural transferrin receptor-mediated endocytosis pathway. This process is crucial for cellular iron uptake and is constitutively active in many cell types, particularly those with high metabolic rates.

G HAIYPRH-Mediated Drug Delivery via Transferrin Receptor Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space HAIYPRH_Drug HAIYPRH-Drug Conjugate Binding HAIYPRH_Drug->Binding 1. Binding TfR Transferrin Receptor (TfR) TfR->Binding Endosome Early Endosome Binding->Endosome 2. Receptor-Mediated Endocytosis Drug_Release Drug Release (e.g., due to low pH) Endosome->Drug_Release 3. Acidification Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome 5. Receptor Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome 5a. Degradation Pathway Target Intracellular Target Drug_Release->Target 4. Therapeutic Action Recycling_Endosome->TfR

Figure 1. Signaling pathway of HAIYPRH-mediated cellular uptake.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of HAIYPRH

This protocol outlines the manual synthesis of the HAIYPRH peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-His(Trt)-Wang resin

  • Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-His(Trt)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the coupling mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Arg, Pro, Tyr, Ile, Ala, His).

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with diethyl ether, and air dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

G Start Start: Fmoc-His(Trt)-Wang Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 3. Couple Next Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat All Amino Acids Coupled? Wash->Repeat Repeat->Deprotect No Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Yes Cleave 4. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate 5. Precipitate (Cold Diethyl Ether) Cleave->Precipitate Purify 6. Purify (RP-HPLC) Precipitate->Purify Analyze End: Pure HAIYPRH Peptide Purify->Analyze

Figure 2. Workflow for the solid-phase synthesis of HAIYPRH.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the determination of the binding affinity of HAIYPRH for the transferrin receptor using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant human transferrin receptor (soluble ectodomain)

  • HAIYPRH peptide

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject the transferrin receptor solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active sites with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the HAIYPRH peptide in running buffer.

    • Inject the HAIYPRH solutions sequentially over the immobilized TfR surface, from the lowest to the highest concentration.

    • Include a buffer-only injection as a blank.

  • Data Analysis:

    • Record the sensorgrams for each concentration.

    • Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Confocal Microscopy for Cellular Uptake Visualization

This protocol details the visualization of HAIYPRH-mediated cellular uptake using a fluorescently labeled version of the peptide.

Materials:

  • Fluorescently labeled HAIYPRH (e.g., FITC-HAIYPRH)

  • TfR-overexpressing cancer cell line (e.g., HeLa or U87 cells)

  • Cell culture medium and supplements

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

Procedure:

  • Cell Culture: Seed the TfR-overexpressing cells onto glass-bottom dishes and culture until they reach 50-70% confluency.

  • Peptide Incubation:

    • Replace the culture medium with fresh medium containing the desired concentration of FITC-HAIYPRH.

    • Incubate the cells for various time points (e.g., 30 min, 1h, 2h) at 37°C.

  • Cell Fixation and Staining:

    • Wash the cells with PBS to remove unbound peptide.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

  • Imaging:

    • Mount the dishes on the confocal microscope.

    • Acquire images using appropriate laser lines and filters for FITC and DAPI.

    • Analyze the images to observe the subcellular localization of the FITC-HAIYPRH.

Quantitative Data Summary

In Vitro Cellular Uptake
Cell LineNanoparticle FormulationUptake Enhancement vs. Non-TargetedReference
U87 MG (human glioblastoma)HAIYPRH-modified liposomesSignificantly higher than unmodified liposomes[6]
HeLa (human cervical cancer)HAIYPRH-conjugated gold nanoparticlesIncreased uptake speed in the presence of transferrin
A549 (human lung carcinoma)HAIYPRH-conjugated gold nanoparticlesIncreased uptake speed and decreased endocytosis force in the presence of transferrin
In Vivo Performance
Animal ModelFormulationOutcomeReference
Glioma-bearing miceHAIYPRH-modified drug co-delivery systemMore efficient tumor accumulation compared to the unmodified system[6]
Ischemic stroke mouse modelT7-conjugated PEGylated liposomesEnhanced anti-ischemic stroke effect

Conclusion

The HAIYPRH peptide has emerged as a robust and versatile tool for targeted drug delivery. Its high affinity for the transferrin receptor, coupled with a well-understood mechanism of internalization, provides a solid foundation for the rational design of next-generation therapeutics. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize, characterize, and evaluate HAIYPRH-based constructs. Further research focusing on optimizing linker chemistry, payload conjugation, and in vivo characterization will undoubtedly unlock the full therapeutic potential of this promising targeting ligand.

References

The HAIYPRH Peptide: A Technical Guide to its Discovery, History, and Application in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The HAIYPRH peptide, also known as T7, is a heptapeptide that has emerged as a significant tool in the field of targeted drug delivery. Its discovery through phage display technology revealed its high affinity and specificity for the human transferrin receptor (TfR), a protein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. This technical guide provides an in-depth overview of the discovery, history, and functional characterization of the HAIYPRH peptide. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to leverage the HAIYPRH peptide for targeted therapeutic strategies.

Discovery and History

The HAIYPRH peptide was identified through a phage display screening process, a powerful technique for discovering peptide ligands for a variety of targets.[1] The screening was conducted by biopanning a random 7-mer peptide phage display library against chicken embryo fibroblast cells engineered to express the human transferrin receptor (hTfR).[2] This cell-based selection strategy was designed to identify peptides that could bind to the TfR in its native conformation on the cell surface.

Competition studies revealed that the binding of HAIYPRH to the TfR is not inhibited by transferrin (Tf), the natural ligand for the receptor.[3] This indicates that HAIYPRH binds to a site on the TfR that is distinct from the transferrin binding site.[3] This non-competitive binding is a significant advantage for in vivo applications, as the peptide's targeting efficacy is not compromised by the presence of endogenous transferrin.[3] In fact, studies have shown that the presence of transferrin can even enhance the cellular uptake of T7-conjugated nanostructures.[4]

Following its discovery, the HAIYPRH peptide has been widely explored as a targeting moiety for the delivery of various therapeutic and diagnostic agents, including small molecule drugs, nucleic acids, and nanoparticles, to tumors and the central nervous system.[5]

Quantitative Data

The following tables summarize the key quantitative data associated with the HAIYPRH peptide and its conjugates.

Table 1: Binding Affinity of HAIYPRH and its Analogs to the Transferrin Receptor

LigandBinding Affinity (Kd)Cell Line/SystemNotesReference
HAIYPRH (T7)~10 nMNot specifiedHigh affinity binding.[6]
GFP-HAIYPRH3.6 x 10⁻⁴ MCEF+hTfR cellsAffinity of a Green Fluorescent Protein fusion.[2]
GFP-THRPPMWSPVWP2.3 x 10⁻⁸ MCEF+hTfR cellsAffinity of a different TfR-binding peptide fusion for comparison.[2]

Note: The significant discrepancy in the reported binding affinities for HAIYPRH may be attributed to the different methodologies used for measurement and the context of the peptide (free vs. fused to a large protein like GFP). The ~10 nM value is more frequently cited in literature discussing its application in targeted delivery.

Table 2: In Vitro Efficacy of HAIYPRH-Drug Conjugates

ConjugateCell LineIC50NotesReference
PAMAM-PEG-T7/DoxorubicinNot specified231.5 nM (with Tf)Demonstrates enhanced efficacy in the presence of transferrin.[7]
PAMAM-PEG-T7/DoxorubicinNot specified676.7 nM (without Tf)Baseline efficacy of the doxorubicin-loaded nanoparticle.[7]
HAIYPRH-EpirubicinLN229 (high TfR)Significantly lower than free EpirubicinCytotoxicity correlates with TfR expression.[8]
HAIYPRH-EpirubicinU87 (low TfR)Higher than free EpirubicinReduced efficacy in cells with low TfR expression.[8]

Table 3: Physicochemical Properties and Cellular Uptake Dynamics of T7-Conjugated Nanoparticles

NanoparticlePropertyValueCell LineNotesReference
AuNP-T7Size55.0 ± 3.7 nmN/AGold nanoparticle conjugated with T7.[7]
AuNPsSize50.3 ± 3.6 nmN/AUnconjugated gold nanoparticle.[7]
AuNP-T7Zeta Potential-14.5 ± 3.4 mVN/A[7]
AuNPsZeta Potential-25 ± 2.64 mVN/A[7]
AuNP-T7Uptake ForceDecreased with TfA549Transferrin facilitates uptake by reducing the required force.[4][7][9]
AuNP-T7Uptake SpeedIncreased with TfA549, HeLaTransferrin enhances the speed of internalization.[4][7][9]
AuNP-T7Uptake DurationDecreased with TfA549, HeLaTransferrin reduces the time for cellular entry.[4][7][9]
AuNP-T7Uptake SpeedDecreased with TfVeroIn cells without TfR overexpression, Tf hinders uptake.[4][7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the HAIYPRH peptide.

Discovery of HAIYPRH via Phage Display

Objective: To identify peptide sequences that bind to the human transferrin receptor on the surface of living cells.

Materials:

  • Ph.D.-7™ Phage Display Peptide Library (e.g., from New England BioLabs)

  • Chicken embryo fibroblast cells expressing the human transferrin receptor (CEF+hTfR)

  • Parental chicken embryo fibroblast cells (CEF) for negative selection

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free Opti-MEM (Gibco)

  • Phosphate Buffered Saline (PBS)

  • Glycine-HCl (pH 2.2) for elution

  • Tris-HCl (pH 9.1) for neutralization

  • Luria-Bertani (LB) medium and agar plates

  • E. coli host strain (e.g., ER2738)

  • IPTG and X-Gal for plaque screening

Protocol:

  • Cell Preparation: Culture CEF+hTfR and CEF cells in DMEM with 10% FBS. Prior to biopanning, wash the cells and incubate in serum-free Opti-MEM for 1 hour at 37°C.[2]

  • Negative Selection (Pre-clearing): Incubate the phage library with a confluent monolayer of CEF cells for 1 hour at 4°C to remove phage that bind to non-target cell surface proteins.

  • Positive Selection (Pannning): Transfer the pre-cleared phage library to a plate with a confluent monolayer of CEF+hTfR cells. Incubate for 1-2 hours at 4°C to allow phage to bind to the hTfR.[2]

  • Washing: Wash the cells extensively with cold PBS to remove non-bound phage. The stringency of washing can be increased in subsequent rounds of panning.

  • Elution: Elute the bound phage by adding Glycine-HCl (pH 2.2) and incubating for 10 minutes.

  • Neutralization: Neutralize the eluted phage with Tris-HCl (pH 9.1).

  • Amplification: Infect an early-log phase culture of E. coli with the eluted phage and amplify overnight in LB medium.

  • Phage Precipitation and Titer: Precipitate the amplified phage from the culture supernatant using polyethylene glycol (PEG)/NaCl. Titer the phage on LB/IPTG/X-Gal plates to determine the plaque-forming units (pfu)/ml.

  • Subsequent Rounds of Panning: Repeat the panning procedure for 3-5 rounds to enrich for high-affinity binders.

  • Clone Selection and Sequencing: After the final round, isolate individual phage plaques. Amplify each clone and sequence the integrated peptide-coding DNA to identify the peptide sequences.

Synthesis and Purification of HAIYPRH Peptide

Objective: To chemically synthesize and purify the HAIYPRH peptide.

Materials:

  • Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile (ACN)

  • Reverse-phase C18 HPLC column

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Swell the Rink Amide resin in DMF.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amine.

    • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-His(Trt)-OH) with HBTU and DIPEA in DMF and couple it to the deprotected resin.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (H-A-I-Y-P-R-H).

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DMF and DCM and dry it.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation:

    • Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification by HPLC:

    • Dissolve the crude peptide in a solution of water and ACN with 0.1% TFA.

    • Purify the peptide using a preparative reverse-phase C18 HPLC column with a linear gradient of ACN in water (both containing 0.1% TFA).[10][11][12][13][14] For example, a gradient of 5% to 65% ACN over 30 minutes.

    • Monitor the elution at 220 nm and collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

In Vitro Cellular Uptake Assay

Objective: To quantify the cellular uptake of HAIYPRH-conjugated nanoparticles.

Materials:

  • Cancer cell lines with varying TfR expression (e.g., MDA-MB-231, U87-MG, A549) and a low-TfR expressing control cell line (e.g., L929).[6][15]

  • FITC-labeled HAIYPRH-conjugated nanoparticles (PPM NPs-Cys-T7-FITC).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

  • Fluorescence microscope.

  • DAPI for nuclear staining.

Protocol:

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[15]

  • Treatment: Wash the cells with PBS and then add fresh medium containing the FITC-labeled nanoparticles at a desired concentration (e.g., 1.5 mg/mL).[15]

  • Incubation: Incubate the cells for a specified time (e.g., 2 hours) at 37°C in a 5% CO₂ incubator.[15]

  • Harvesting:

    • Wash the cells three times with cold PBS to remove extracellular nanoparticles.

    • Trypsinize the cells and collect them by centrifugation.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in PBS.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the FITC channel. The mean fluorescence intensity (MFI) is used to quantify uptake.

  • Fluorescence Microscopy:

    • For visualization, seed cells on glass coverslips in a 24-well plate.

    • After treatment and washing as described above, fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the cellular localization of the FITC-labeled nanoparticles using a fluorescence microscope.

In Vivo Biodistribution Study

Objective: To evaluate the tumor-targeting ability and organ distribution of HAIYPRH-conjugated nanoparticles in a tumor-bearing animal model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor cells that form subcutaneous tumors (e.g., HT-29).

  • HAIYPRH-conjugated nanoparticles labeled with a near-infrared fluorescent dye (e.g., PTX-MHI).[16]

  • In vivo imaging system (e.g., IVIS).

Protocol:

  • Tumor Model Development: Subcutaneously inject the tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: Intravenously inject the fluorescently labeled HAIYPRH-conjugated nanoparticles into the tail vein of the tumor-bearing mice.[16]

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 12, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[16]

  • Ex Vivo Organ Imaging: At the final time point, euthanize the mice and harvest the major organs (tumor, heart, liver, spleen, lungs, kidneys).[16]

  • Ex Vivo Analysis: Image the harvested organs to determine the fluorescence intensity in each tissue. Quantify the fluorescence signal to assess the biodistribution and tumor accumulation of the nanoparticles.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows associated with the HAIYPRH peptide.

HAIYPRH-Mediated Endocytosis Pathway

HAIYPRH_Endocytosis HAIYPRH HAIYPRH Peptide (or T7-conjugate) TfR Transferrin Receptor (TfR) HAIYPRH->TfR Binding Clathrin_Pit Clathrin-Coated Pit TfR->Clathrin_Pit Clustering Cell_Membrane Cell Membrane Endocytic_Vesicle Endocytic Vesicle Clathrin_Pit->Endocytic_Vesicle Internalization Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytic_Vesicle->Early_Endosome Trafficking Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Degradation of Carrier Recycling_Endosome->Cell_Membrane Recycling TfR_Recycling

Caption: HAIYPRH binds to TfR, leading to clathrin-mediated endocytosis and drug release.

Experimental Workflow for Discovery and Validation

T7_Discovery_Workflow Phage_Library Phage Display Library (7-mer peptides) Biopanning Biopanning on hTfR-expressing cells Phage_Library->Biopanning Sequencing Sequencing of Enriched Phage Biopanning->Sequencing HAIYPRH_Identified HAIYPRH Peptide Identified Sequencing->HAIYPRH_Identified Peptide_Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Binding_Assay Binding Affinity Assay (e.g., Scatchard) Purification->Binding_Assay In_Vitro_Uptake In Vitro Cellular Uptake Studies Purification->In_Vitro_Uptake Validated_Ligand Validated Targeting Ligand Binding_Assay->Validated_Ligand In_Vivo_Targeting In Vivo Biodistribution and Efficacy In_Vitro_Uptake->In_Vivo_Targeting In_Vivo_Targeting->Validated_Ligand HAIYPRH_Identified->Peptide_Synthesis

Caption: Workflow from phage display discovery to in vivo validation of HAIYPRH.

Conclusion

The HAIYPRH peptide represents a successfully identified and validated targeting ligand for the transferrin receptor. Its unique binding characteristics and proven efficacy in mediating the targeted delivery of therapeutic agents make it a valuable tool in the development of novel cancer therapies and treatments for central nervous system disorders. This technical guide has provided a comprehensive overview of the discovery, characterization, and application of the HAIYPRH peptide, with the aim of facilitating further research and development in this promising area. The detailed protocols and quantitative data presented herein should serve as a valuable resource for scientists and researchers in the field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of HAIYPRH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

HAIYPRH is a heptapeptide with the amino acid sequence His-Ala-Ile-Tyr-Pro-Arg-His. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identity of HAIYPRH Hydrochloride

ParameterValueReference
IUPAC Name L-Histidyl-L-alanyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-arginyl-L-histidine hydrochlorideN/A
Sequence His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH)[1]
Molecular Formula C41H61ClN14O9[1]
Molecular Weight 929.46 g/mol [1]
CAS Number Not availableN/A

Physical Properties

The physical properties of a peptide are crucial for its formulation and delivery. While some specific quantitative data for this compound are not publicly available, this section summarizes the known properties and provides standard protocols for the determination of others.

Table 2: Physical Properties of this compound

PropertyValueExperimental Protocol
Appearance Solid, white to off-white powderVisual Inspection
Melting Point Data not availableSee Protocol 1
Boiling Point Decomposes before boilingNot applicable for peptides
Solubility Water: ≥ 100 mg/mL[1] Organic Solvents: Data not availableSee Protocol 2
Specific Optical Rotation Data not availableSee Protocol 3

Chemical Properties

The chemical properties dictate the reactivity, stability, and ionization state of the peptide, which are critical for its biological function and formulation.

Table 3: Chemical Properties of this compound

PropertyValueExperimental Protocol
pKa Data not available for the full peptide. The imidazole group of histidine has a pKa of ~6.0.[2]See Protocol 4
Purity Commercially available up to >99%See Protocol 5

Experimental Protocols

Protocol 1: Determination of Melting Point

The melting point of a peptide hydrochloride can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For peptides, decomposition may be observed as a darkening of the sample.

Protocol 2: Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved peptide in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Protocol 3: Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules like peptides and is measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water).

  • Polarimeter Calibration: The polarimeter is calibrated using a blank (the solvent used for the solution).

  • Measurement: The optical rotation of the sample solution is measured at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (e.g., 20 °C).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

Protocol 4: Determination of pKa Values

The pKa values of the ionizable groups in HAIYPRH (the N-terminus, the C-terminus, and the side chains of Histidine and Arginine) can be determined by potentiometric titration or capillary electrophoresis.

Methodology (Potentiometric Titration):

  • Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the midpoints of the buffering regions of the curve.

Protocol 5: Purity Assessment by HPLC

The purity of this compound is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Sample Preparation: A solution of this compound is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for peptide separations.

    • Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide and any impurities.

    • Detection: UV detection at a wavelength of 214 nm or 280 nm.

  • Data Analysis: The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Signaling Pathway and Experimental Workflow Visualizations

Transferrin Receptor-Mediated Endocytosis

This compound functions by binding to the transferrin receptor (TfR) on the cell surface, hijacking the natural endocytic pathway for iron uptake to deliver its cargo into the cell.

Transferrin_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space HAIYPRH_Drug HAIYPRH-Drug Conjugate Binding Binding to TfR HAIYPRH_Drug->Binding TfR Transferrin Receptor (TfR) TfR->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release TfR_Recycling TfR Recycling to Cell Surface Endosome->TfR_Recycling Receptor Recycling Drug_Action Therapeutic Action Drug_Release->Drug_Action

Caption: Transferrin receptor-mediated endocytosis of a HAIYPRH-drug conjugate.

Experimental Workflow for Peptide-Targeted Drug Delivery

The following diagram illustrates a typical experimental workflow for developing and evaluating a drug delivery system targeted with HAIYPRH.

Drug_Delivery_Workflow Synthesis Synthesis & Purification of HAIYPRH Conjugation Conjugation to Nanocarrier/Drug Synthesis->Conjugation Characterization Physicochemical Characterization Conjugation->Characterization In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis & Conclusion In_Vivo->Data_Analysis

Caption: General workflow for developing HAIYPRH-targeted drug delivery systems.

Conclusion

This compound is a peptide of significant interest in the field of targeted drug delivery. While its biological activity is well-documented, a complete profile of its physical and chemical properties is not yet available in the public literature. This guide consolidates the existing data and provides standardized protocols for the experimental determination of the remaining key parameters. The continued investigation and characterization of this compound will be instrumental in optimizing its use in advanced therapeutic applications.

References

In Silico Modeling of HAIYPRH Binding to the Transferrin Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide HAIYPRH, also known as T7, has emerged as a promising ligand for targeted drug delivery due to its high affinity and specificity for the human Transferrin Receptor (TfR).[1][2][3] Unlike the endogenous ligand transferrin (Tf), HAIYPRH binds to a distinct site on the TfR, thereby avoiding competition with circulating Tf and enhancing its potential for therapeutic applications.[1] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of HAIYPRH to TfR. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to understand and optimize this interaction for targeted therapies. The guide details experimental protocols for both in silico modeling and biophysical validation, presents quantitative data in a structured format, and utilizes visualizations to elucidate key pathways and workflows.

Introduction to HAIYPRH and the Transferrin Receptor (TfR)

The Transferrin Receptor (TfR), a transmembrane glycoprotein, is essential for iron homeostasis through its role in the cellular uptake of iron-bound transferrin.[4] Its expression is significantly upregulated in proliferating cells, such as cancer cells, making it an attractive target for the delivery of therapeutic agents.[1]

The heptapeptide HAIYPRH (His-Ala-Ile-Tyr-Pro-Arg-His) was identified through phage display as a high-affinity ligand for the human TfR.[1] A key advantage of HAIYPRH is that its binding to TfR is not inhibited by the natural ligand, transferrin, suggesting a different binding site.[1][5] This non-competitive binding nature makes HAIYPRH a robust candidate for targeted drug delivery systems, capable of ferrying therapeutic payloads across cellular membranes and the blood-brain barrier.[6][7] One study has suggested that the T7 peptide targets a small cavity on the surface of the TfR.[5][8]

In Silico Modeling of the HAIYPRH-TfR Interaction

Computational modeling provides a powerful toolkit to investigate the molecular details of the HAIYPRH-TfR interaction, predict binding affinity, and identify key interacting residues. This section outlines a general workflow for such an in silico study.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of the HAIYPRH peptide binding to the TfR protein.

in_silico_workflow In Silico Modeling Workflow for HAIYPRH-TfR Binding prep 1. Preparation of Protein and Peptide Structures dock 2. Molecular Docking prep->dock Input Structures md 3. Molecular Dynamics Simulation dock->md Top Scoring Poses analysis 4. Binding Affinity and Interaction Analysis md->analysis Trajectory Analysis

Caption: A generalized workflow for the in silico analysis of peptide-protein interactions.

Detailed In Silico Protocols

Objective: To obtain and prepare high-quality 3D structures of the human Transferrin Receptor and the HAIYPRH peptide for docking and simulation.

Protocol:

  • Receptor Structure Retrieval:

    • Obtain the crystal structure of the human Transferrin Receptor ectodomain from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 1CX8.

    • Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove any co-crystallized ligands, water molecules, and non-essential protein chains.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).

    • Perform energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Peptide Structure Generation:

    • Generate the 3D structure of the HAIYPRH peptide using peptide building tools available in software like PyMOL, Avogadro, or dedicated web servers.

    • Due to the inherent flexibility of short peptides, it is recommended to generate an ensemble of peptide conformations. This can be achieved through short molecular dynamics simulations of the peptide in solution or by using peptide structure prediction tools.

    • Assign appropriate atom types and charges to the peptide atoms.

Objective: To predict the binding pose of HAIYPRH on the surface of TfR and to obtain an initial estimate of the binding affinity.

Protocol (using AutoDock as an example):

  • Input File Preparation:

    • Convert the prepared TfR and HAIYPRH structures into the PDBQT file format using AutoDockTools (ADT). This format includes atomic charges and atom type definitions.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire surface of the TfR ectodomain to allow for a blind docking approach, as the precise binding site of HAIYPRH is not definitively known from crystal structures. The grid box should be large enough to accommodate the peptide in various orientations.

  • Running AutoGrid:

    • Execute AutoGrid to pre-calculate grid maps for each atom type in the peptide. This step speeds up the subsequent docking calculations.

  • Running AutoDock:

    • Configure the docking parameters in a docking parameter file (.dpf). Key parameters include the number of genetic algorithm runs, population size, and the number of energy evaluations.

    • Launch the AutoDock calculation. AutoDock will perform a series of docking runs to explore different conformations and orientations of the peptide within the defined grid box.

  • Analysis of Results:

    • Analyze the docking results, which are typically clustered into groups of similar binding poses.

    • Examine the top-ranked clusters based on their predicted binding energies and cluster size.

    • Visualize the predicted binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Objective: To refine the docked HAIYPRH-TfR complex, assess its stability, and obtain a more accurate estimation of the binding free energy.

Protocol (using GROMACS as an example):

  • System Setup:

    • Select the most promising binding pose from the molecular docking results as the starting structure for the MD simulation.

    • Place the complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedron box).

    • Solvate the system with a chosen water model (e.g., TIP3P, SPC/E).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes introduced during the setup.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the protein-peptide complex restrained.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density of the solvent.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to allow for the system to reach equilibrium and to sample a representative range of conformations.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

    • Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

    • Identify key interacting residues and the nature of their interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) over the course of the simulation.

Experimental Validation of Binding

In silico predictions should always be validated by experimental methods to confirm the binding affinity and kinetics of the HAIYPRH-TfR interaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for validating the binding of a peptide to its receptor.

experimental_workflow Experimental Workflow for HAIYPRH-TfR Binding Validation protein_exp 1. Protein Expression and Purification (TfR) spr 3. Surface Plasmon Resonance (SPR) protein_exp->spr itc 4. Isothermal Titration Calorimetry (ITC) protein_exp->itc peptide_syn 2. Peptide Synthesis (HAIYPRH) peptide_syn->spr peptide_syn->itc data_analysis 5. Data Analysis and Affinity Determination spr->data_analysis itc->data_analysis

Caption: A standard experimental workflow for characterizing peptide-protein interactions.

Detailed Experimental Protocols

Objective: To measure the real-time binding kinetics (association and dissociation rates) and determine the binding affinity (Kd) of HAIYPRH to TfR.

Protocol:

  • Immobilization of TfR:

    • The TfR protein is typically immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Analyte Injection:

    • A series of concentrations of the HAIYPRH peptide are injected over the sensor surface.

  • Data Acquisition:

    • The binding of the peptide to the immobilized receptor is monitored in real-time as a change in the refractive index, measured in resonance units (RU).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Objective: To determine the thermodynamic parameters of the HAIYPRH-TfR binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation:

    • A solution of the TfR protein is placed in the sample cell of the calorimeter.

    • A solution of the HAIYPRH peptide at a higher concentration is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration:

    • The peptide solution is titrated into the protein solution in a series of small injections.

  • Heat Measurement:

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The heat changes per injection are plotted against the molar ratio of peptide to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[9][10][11]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the binding of HAIYPRH to TfR.

ParameterIn Silico Predicted ValueExperimental ValueMethodReference
Binding Affinity (Kd) Not available in literature~10 nMPhage Display[11]
Binding Site on TfR Predicted to be a surface cavityDistinct from Transferrin binding siteIn silico inference / Competition assays[1][5][8]
Key Interacting Residues Not available in literatureNot available in literature--

Note: While a specific in silico study providing a predicted binding affinity for the HAIYPRH-TfR interaction is not currently available in the public domain, the experimentally determined high affinity underscores the potential of this peptide for targeted applications. Future in silico studies are warranted to further elucidate the molecular determinants of this interaction.

TfR-Mediated Endocytosis Signaling Pathway

The binding of a ligand to the TfR initiates a cascade of events leading to its internalization via clathrin-mediated endocytosis. Understanding this pathway is crucial for designing drug delivery systems that can effectively exploit this entry route.

tfr_signaling TfR-Mediated Endocytosis Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TfR TfR AP2 AP2 Adaptor TfR->AP2 Recruitment Ligand HAIYPRH Ligand->TfR Binding Clathrin Clathrin AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Scission (Dynamin) EarlyEndosome Early Endosome CCV->EarlyEndosome Uncoating & Fusion RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting Lysosome Lysosome (Degradation) EarlyEndosome->Lysosome Alternative Pathway DrugRelease Therapeutic Release EarlyEndosome->DrugRelease Acidification RecyclingEndosome->TfR Recycling to Membrane

Caption: The signaling cascade of TfR-mediated endocytosis initiated by ligand binding.

Upon binding of HAIYPRH to the TfR, the receptor-ligand complex is recognized by the adaptor protein AP2.[10][12][13] This recruits clathrin to the plasma membrane, initiating the formation of a clathrin-coated pit.[4][14][15] The pit invaginates and is pinched off from the membrane by the GTPase dynamin, forming a clathrin-coated vesicle.[12][13] The vesicle is then uncoated and fuses with an early endosome. The acidic environment of the endosome can facilitate the release of a conjugated therapeutic agent. The TfR is then typically sorted to recycling endosomes and returned to the cell surface for further rounds of ligand binding and internalization.[4][14]

Conclusion

The in silico modeling of the HAIYPRH peptide's interaction with the Transferrin Receptor provides a valuable framework for understanding the molecular basis of this high-affinity binding. While experimental data confirms a strong interaction, detailed computational studies are needed to precisely map the binding site and quantify the energetic contributions of individual residues. The methodologies outlined in this guide offer a comprehensive approach for researchers to conduct such investigations, from initial docking predictions to rigorous validation through molecular dynamics simulations and biophysical assays. A thorough understanding of this interaction at the molecular level will undoubtedly accelerate the development of novel and more effective TfR-targeted therapeutics.

References

HAIYPRH Peptide: A Technical Guide to Sequence Analysis, Receptor Targeting, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide HAIYPRH, also known as T7, is a synthetic peptide that has garnered significant interest in the field of targeted drug delivery. Identified through phage display technology, HAIYPRH exhibits a high binding affinity and specificity for the human transferrin receptor 1 (TfR1), a protein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. A key advantage of the HAIYPRH peptide is its ability to bind to an epitope on TfR1 that is distinct from the binding site of its natural ligand, transferrin, thereby circumventing competitive inhibition. This technical guide provides a comprehensive analysis of the HAIYPRH peptide, including its binding kinetics, cellular uptake mechanisms, and potential therapeutic applications. Detailed experimental protocols for key assays and a bioinformatic analysis of the peptide sequence are also presented to facilitate further research and development.

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern medicine, aiming to enhance efficacy while minimizing off-target side effects. The human transferrin receptor 1 (TfR1, also known as CD71) has emerged as a prime target for this purpose due to its overexpression in a variety of pathological conditions, most notably in cancer and its crucial role in transporting substances across the blood-brain barrier. The HAIYPRH peptide, a seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His), was discovered through phage display screening and has demonstrated a strong and specific interaction with TfR1.[1] Its non-competitive binding nature with respect to the endogenous ligand, transferrin, makes it an attractive candidate for the development of targeted drug delivery systems.[1] This guide delves into the technical aspects of the HAIYPRH peptide, offering a detailed analysis for researchers and drug development professionals.

HAIYPRH Peptide: Sequence Analysis and Motifs

The primary amino acid sequence of the HAIYPRH peptide is His-Ala-Ile-Tyr-Pro-Arg-His. A bioinformatic analysis of this sequence was performed to identify potential post-translational modification sites and protein-protein interaction motifs.

2.1. Phosphorylation Site Prediction

Analysis using the NetPhos 3.1 server predicts potential phosphorylation sites within the HAIYPRH sequence. The tyrosine (Y) residue is a potential substrate for phosphorylation.

2.2. Protein-Protein Interaction Motif Analysis

A search against the Eukaryotic Linear Motif (ELM) resource and the ScanProsite database did not identify any well-characterized, high-confidence linear motifs within the HAIYPRH sequence. This suggests that its binding to the transferrin receptor is likely conferred by its specific three-dimensional conformation rather than a common linear motif.

Quantitative Data

The following tables summarize the key quantitative data associated with the HAIYPRH peptide's interaction with the transferrin receptor and its effects when conjugated with therapeutic agents.

Table 1: Binding Affinity of HAIYPRH for the Transferrin Receptor

ParameterValueMethodReference
Dissociation Constant (Kd)~10 nMPhage Display Competition Assay[2]
Affinity of GFP-HAIYPRH (Kd)2.4 x 10-4 MRadio-iodinated Protein Binding Assay[3]

Note: The lower affinity of the GFP-HAIYPRH fusion protein was attributed by the authors to potential interference of the 125I labeling of the tyrosine residue with receptor binding.[3]

Table 2: Cellular Uptake Dynamics of HAIYPRH-Conjugated Gold Nanoparticles

Cell LineTreatmentUptake Force (pN)Uptake Speed (µm/s)Reference
A549 (High TfR)Control66.70 ± 22.860.396[4][5]
+ Transferrin53.49 ± 16.830.496[4][5]
HeLa (Lower TfR)Control62.58 ± 22.410.332[5]
+ TransferrinNot significantly changed0.410[5]
Vero (No TfR Overexpression)Control74.69 ± 34.100.302[4][5]
+ Transferrin69.17 ± 25.460.227[4][5]

Table 3: In Vitro Cytotoxicity of HAIYPRH-Drug Conjugates

ConjugateCell LineIC50Reference
HAIYPRH-EpirubicinLN229 (High TfR)High Cytotoxicity[6]
U87 (Low TfR)Low Cytotoxicity[6]
PAMAM-PEG-T7/DoxorubicinA549676.7 nM[7]
PAMAM-PEG-T7/Doxorubicin + TransferrinA549231.5 nM[7]
DT7-SS-DOXU871.65 ± 0.20 µM[8]
HepG21.58 ± 0.19 µM[8]
A5493.55 ± 0.21 µM[8]
LO2 (Normal Cells)1.29 ± 0.18 µM[8]

Signaling Pathways and Experimental Workflows

4.1. Receptor-Mediated Endocytosis Signaling Pathway

The cellular uptake of the HAIYPRH peptide, and any cargo conjugated to it, is mediated by the binding to the transferrin receptor followed by clathrin-mediated endocytosis.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HAIYPRH_Peptide HAIYPRH Peptide TfR1 Transferrin Receptor 1 (TfR1) HAIYPRH_Peptide->TfR1 Binding Clathrin_Coated_Pit Clathrin-Coated Pit TfR1->Clathrin_Coated_Pit Clustering Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Invagination & Fission Early_Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Coated_Vesicle->Early_Endosome Uncoating & Fusion Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting Cargo_Release Cargo Release Early_Endosome->Cargo_Release pH-dependent dissociation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Recycling_Endosome->TfR1 Recycling to Membrane

Receptor-mediated endocytosis pathway of HAIYPRH.

4.2. Experimental Workflow: Phage Display Screening

The following diagram illustrates the typical workflow for identifying target-binding peptides like HAIYPRH using a phage display library.

Phage_Display_Workflow Phage_Library Phage Display Library (10^9 - 10^12 clones) Target_Immobilization Target Immobilization (e.g., TfR1 on plate) Phage_Library->Target_Immobilization Biopanning Biopanning (Panning) Target_Immobilization->Biopanning Washing Washing (Remove non-specific binders) Biopanning->Washing Elution Elution (Recover bound phage) Washing->Elution Amplification Amplification (Infect E. coli) Elution->Amplification Clone_Picking Individual Clone Picking Elution->Clone_Picking Next_Round Repeat Panning (3-5 rounds) Amplification->Next_Round Next_Round->Biopanning Sequencing DNA Sequencing Clone_Picking->Sequencing Analysis Sequence Analysis & Validation Sequencing->Analysis

Workflow for phage display screening.

Experimental Protocols

5.1. Phage Display Screening for TfR1-Binding Peptides (Adapted from Lee et al., 2001[1])

  • Target Immobilization: Coat 96-well microtiter plates with purified human transferrin receptor 1 (TfR1) at a concentration of 10 µg/mL in PBS overnight at 4°C.

  • Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature.

  • Panning: Add the phage display library (e.g., Ph.D.-7) to the wells and incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the wells 10 times with PBST (PBS with 0.05% Tween-20) to remove non-specifically bound phage.

  • Elution: Elute the bound phage by adding 0.1 M glycine-HCl, pH 2.2, and neutralize with 1 M Tris-HCl, pH 9.1.

  • Amplification: Infect E. coli (e.g., ER2738) with the eluted phage and amplify overnight.

  • Subsequent Rounds: Repeat the panning procedure for 3-5 rounds to enrich for high-affinity binders.

  • Clone Analysis: After the final round, isolate individual phage clones, sequence the inserted DNA to identify the peptide sequence, and confirm binding using ELISA.

5.2. Surface Plasmon Resonance (SPR) for Binding Affinity Determination

  • Chip Preparation: Immobilize purified TfR1 onto a CM5 sensor chip using standard amine coupling chemistry.

  • Peptide Preparation: Synthesize and purify the HAIYPRH peptide. Prepare a series of dilutions of the peptide in HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Binding Analysis: Inject the peptide dilutions over the TfR1-functionalized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).

  • Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.

  • Kinetic Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

5.3. In Vitro Cellular Uptake Assay

  • Cell Culture: Plate cells of interest (e.g., A549, HeLa) in 24-well plates and grow to 80-90% confluency.

  • Peptide Conjugation: Conjugate the HAIYPRH peptide to a fluorescent dye (e.g., FITC) or a therapeutic agent.

  • Treatment: Incubate the cells with the HAIYPRH-conjugate at various concentrations for different time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove unbound conjugate.

  • Quantification: Lyse the cells and quantify the intracellular fluorescence using a plate reader. Alternatively, visualize cellular uptake using fluorescence microscopy or quantify by flow cytometry.

5.4. In Vivo Targeting Study in a Mouse Tumor Model

  • Tumor Xenograft Model: Subcutaneously inject human cancer cells (e.g., U87MG) into the flank of immunodeficient mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Nanoparticle Formulation: Conjugate the HAIYPRH peptide to the surface of nanoparticles loaded with a fluorescent dye or a therapeutic agent.

  • Administration: Intravenously inject the HAIYPRH-conjugated nanoparticles and control (unconjugated) nanoparticles into the tumor-bearing mice.

  • Biodistribution Analysis: At various time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).

  • Quantification: Homogenize the tissues and quantify the amount of nanoparticles in each organ by measuring fluorescence or drug concentration. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The HAIYPRH peptide represents a promising targeting ligand for the development of advanced drug delivery systems. Its high affinity for the transferrin receptor, coupled with its non-competitive binding mechanism, provides a distinct advantage for targeting cancer cells and for transport across the blood-brain barrier. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the potential of this versatile peptide. Further research into optimizing HAIYPRH-drug conjugates and evaluating their in vivo efficacy and safety will be crucial in translating this promising targeting moiety into clinical applications.

References

The Biological Role of the Transferrin Receptor in HAIYPRH Peptide Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transferrin receptor (TfR), a transmembrane glycoprotein crucial for iron homeostasis, is a key target in advanced drug delivery systems. Its significant overexpression on the surface of malignant cells and the endothelial cells of the blood-brain barrier makes it an attractive portal for targeted therapeutic intervention.[1] The heptapeptide HAIYPRH, also known as T7, has emerged as a high-affinity ligand for the TfR, enabling the targeted delivery of various therapeutic and diagnostic payloads.[2][3][4] This technical guide provides an in-depth exploration of the biological role of the transferrin receptor in the uptake of the HAIYPRH peptide, detailing the underlying molecular mechanisms, quantitative data on its interaction, and comprehensive experimental protocols for its study.

Mechanism of HAIYPRH Uptake via the Transferrin Receptor

The primary mechanism by which cells internalize the HAIYPRH peptide is through transferrin receptor-mediated endocytosis. This process is a sophisticated cellular trafficking pathway that ensures the efficient uptake of molecules bound to the TfR.

Binding to the Transferrin Receptor

The HAIYPRH peptide specifically binds to the transferrin receptor.[2][4] A critical aspect of this interaction is that the T7 peptide's binding site on the TfR is distinct from that of its natural ligand, transferrin (Tf).[5][6] This non-competitive binding is a significant advantage for therapeutic applications, as the peptide's attachment to the receptor is not hindered by the presence of endogenous transferrin in the bloodstream.[2][6]

Clathrin-Mediated Endocytosis

The uptake of the TfR, both with and without a bound ligand, is primarily a constitutive process mediated by clathrin.[7][8][9] The binding of HAIYPRH to the TfR leverages this natural internalization pathway. The process can be summarized in the following steps:

  • Clustering: Ligand-bound TfRs cluster in specialized regions of the plasma membrane known as clathrin-coated pits.[10]

  • Invagination: These pits invaginate to form clathrin-coated vesicles, encapsulating the HAIYPRH-TfR complex.

  • Internalization: The vesicles bud off from the plasma membrane and move into the cytoplasm.

  • Endosomal Trafficking: The clathrin coat is shed, and the resulting vesicle fuses with early endosomes. The acidic environment of the endosome can facilitate the release of cargo.

  • Recycling: The transferrin receptor is then typically recycled back to the cell surface for further rounds of ligand uptake.[10]

Interestingly, the presence of transferrin has been shown to enhance the cellular uptake of T7-conjugated nanostructures. This is achieved by increasing the speed and decreasing the force required for endocytosis, suggesting a cooperative effect that can be harnessed for more efficient drug delivery.[11][12]

Quantitative Data on HAIYPRH-TfR Interaction and Uptake

The following tables summarize key quantitative data from studies on the interaction of the HAIYPRH peptide and its analogs with the transferrin receptor, as well as the efficiency of its uptake.

LigandReceptorMethodBinding Affinity (Kd)Reference
HAIYPRH (T7)Transferrin Receptor (TfR)Not Specified10 nM[2]
D-T7 (retro-inverso analog)Transferrin Receptor (TfR)Surface Plasmon Resonance (SPR)Higher than L-T7[3]
Cell LineTfR Expression LevelUptake of T7-conjugated Nanoparticles (without Tf)Uptake of T7-conjugated Nanoparticles (with Tf)Reference
A549HighForce: 66.70 ± 22.86 pN; Speed: 0.396 µm/sForce: 53.49 ± 16.83 pN; Speed: 0.496 µm/s[11]
HeLaModerateForce: 62.58 ± 22.41 pN; Speed: 0.332 µm/sForce: Not significantly changed; Speed: 0.410 µm/s[11]
VeroLow/NoneForce: 74.69 ± 34.10 pN; Speed: 0.302 µm/sForce: 69.17 ± 25.46 pN; Speed: 0.227 µm/s[11]
Cell LineRelative TfR Expression (MFI)Relative Cellular Uptake of T7-functionalized Nanoparticles (MFI)
MDA-MB-231~250~350
SKOV-3~150~250
U87-MG~100~150
A549~50~75

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between the HAIYPRH peptide and the transferrin receptor.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a ligand (e.g., TfR) is immobilized. The binding of an analyte (e.g., HAIYPRH peptide) to the immobilized ligand causes a change in the refractive index, which is detected as a response signal.

Methodology:

  • Ligand Immobilization:

    • The purified transferrin receptor is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

    • The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • The TfR solution is then injected over the activated surface, allowing for the formation of amide bonds between the protein and the chip surface.

    • Remaining active sites are deactivated with an injection of ethanolamine.

  • Analyte Injection:

    • A series of concentrations of the HAIYPRH peptide in a suitable running buffer (e.g., HBS-EP) are injected over the sensor chip surface.

    • The association of the peptide with the immobilized TfR is monitored in real-time.

  • Dissociation:

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide-receptor complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Uptake Assay using Flow Cytometry

Flow cytometry allows for the quantitative analysis of peptide uptake at the single-cell level.

Principle: Cells are incubated with a fluorescently labeled HAIYPRH peptide. A flow cytometer then measures the fluorescence intensity of individual cells, which correlates with the amount of internalized peptide.

Methodology:

  • Peptide Labeling:

    • Synthesize the HAIYPRH peptide with a fluorescent tag (e.g., FITC, 5(6)-carboxyfluorescein) at the N- or C-terminus.

  • Cell Culture:

    • Plate cells (e.g., cancer cell lines with varying TfR expression) in 24-well plates and culture until they reach the desired confluency.

  • Incubation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a defined concentration of the fluorescently labeled HAIYPRH peptide in serum-free media for a specific time period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells with PBS to remove any unbound peptide.

    • Treat the cells with trypsin to detach them from the plate and quench the reaction with complete media.

    • Centrifuge the cells and resuspend them in a suitable buffer for flow cytometry (e.g., FACS buffer).

    • A viability dye (e.g., propidium iodide or DAPI) can be added to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of internalized peptide.

Competition Binding Assay

This assay is used to determine if the HAIYPRH peptide competes with transferrin for binding to the TfR.

Principle: The binding of a labeled ligand (e.g., fluorescently labeled HAIYPRH) to the TfR is measured in the presence of increasing concentrations of an unlabeled potential competitor (e.g., transferrin). A lack of reduction in the labeled ligand's binding indicates non-competitive binding.

Methodology:

  • Cell Preparation:

    • Plate cells expressing TfR in a multi-well plate.

  • Incubation:

    • Incubate the cells with a fixed concentration of fluorescently labeled HAIYPRH peptide.

    • Simultaneously, add increasing concentrations of unlabeled transferrin to different wells.

    • Include a control group with no added transferrin.

    • Incubate for a sufficient time to allow binding to reach equilibrium.

  • Analysis:

    • Wash the cells to remove unbound ligands.

    • Quantify the amount of bound fluorescent HAIYPRH peptide using a suitable method, such as flow cytometry or by lysing the cells and measuring the fluorescence with a plate reader.

  • Interpretation:

    • If the fluorescence signal from the labeled HAIYPRH peptide does not decrease with increasing concentrations of unlabeled transferrin, it indicates that the two ligands do not compete for the same binding site on the TfR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Signaling Pathway

TfR_Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TfR Transferrin Receptor (TfR) ClathrinPit Clathrin-Coated Pit TfR->ClathrinPit Clustering HAIYPRH HAIYPRH Peptide HAIYPRH->TfR Binding CoatedVesicle Clathrin-Coated Vesicle ClathrinPit->CoatedVesicle Invagination & Budding EarlyEndosome Early Endosome (pH ~6.0) CoatedVesicle->EarlyEndosome Uncoating & Fusion RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting CargoRelease Cargo Release EarlyEndosome->CargoRelease Acidification RecyclingEndosome->TfR Recycling to Membrane SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize_TfR Immobilize TfR on Sensor Chip Association Inject Peptide (Association) Immobilize_TfR->Association Prepare_Peptide Prepare HAIYPRH Peptide Solutions (various concentrations) Prepare_Peptide->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Generate_Sensorgram Generate Sensorgram Dissociation->Generate_Sensorgram Fit_Model Fit to Binding Model Generate_Sensorgram->Fit_Model Calculate_Kd Calculate ka, kd, and Kd Fit_Model->Calculate_Kd Uptake_Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation & Harvesting cluster_analysis Analysis Plate_Cells Plate Cells Incubate Incubate Cells with Labeled Peptide Plate_Cells->Incubate Label_Peptide Label HAIYPRH with Fluorophore Label_Peptide->Incubate Wash Wash to Remove Unbound Peptide Incubate->Wash Harvest Harvest Cells (Trypsinization) Wash->Harvest Flow_Cytometry Analyze by Flow Cytometry Harvest->Flow_Cytometry Quantify_MFI Quantify Mean Fluorescence Intensity (MFI) Flow_Cytometry->Quantify_MFI

References

Early-stage research on HAIYPRH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Early-Stage Research of the HAIYPRH Peptide

Introduction

The HAIYPRH peptide, commonly known as T7, is a short heptapeptide (His-Ala-Ile-Tyr-Pro-Arg-His) that has garnered significant interest in the field of targeted drug delivery. Its primary function is as a targeting ligand for the transferrin receptor (TfR), a protein that is notably overexpressed on the surface of many cancer cells and the endothelial cells of the blood-brain barrier (BBB). This overexpression makes the TfR an attractive target for delivering therapeutic agents directly to tumors or the central nervous system. Early-stage research has focused on conjugating the T7 peptide to various nanocarriers to enhance their therapeutic efficacy and specificity. This guide provides a technical overview of the preclinical research, mechanism of action, and experimental protocols associated with the HAIYPRH peptide.

Mechanism of Action: Targeting the Transferrin Receptor

The therapeutic potential of the HAIYPRH peptide is intrinsically linked to its ability to bind to the transferrin receptor. The T7 peptide acts as a mimic of transferrin (Tf), the natural ligand for the TfR, thereby hijacking the receptor-mediated endocytosis pathway to facilitate the cellular entry of its cargo.

Studies have shown that transferrin itself can enhance the cellular uptake of T7-conjugated nanostructures.[1][2][3] This suggests a cooperative mechanism where the presence of Tf can positively influence the interaction between the T7-nanoparticle conjugate and the TfR, leading to more efficient internalization. The proposed mechanism involves the binding of the T7-conjugated nanoparticle to the TfR, which then undergoes endocytosis, delivering the therapeutic payload into the cell.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T7_NP HAIYPRH (T7) Nanoparticle Conjugate TfR Transferrin Receptor (TfR) T7_NP->TfR Binding Endocytosis Receptor-Mediated Endocytosis TfR->Endocytosis Tf Transferrin (Tf) Tf->TfR Binding Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Acidification

Caption: TfR-mediated endocytosis of HAIYPRH (T7) nanoparticles.

Preclinical In Vitro Studies

A significant body of preclinical research has focused on evaluating the efficacy of T7-mediated targeting in various cell lines. These studies have consistently demonstrated that T7-conjugated nanoparticles exhibit enhanced cellular uptake in cells with high TfR expression compared to those with low expression.

Data on Cellular Uptake Dynamics

Atomic force microscopy (AFM) has been employed to investigate the dynamics of cellular uptake at the single-particle level. These studies have provided quantitative data on the forces and speeds involved in the endocytosis of T7-conjugated gold nanoparticles (AuNP-T7).[1]

Cell LineTfR ExpressionConditionMean Endocytosis Force (pN)Mean Endocytosis Speed (nm/s)
A549 HighAuNP-T778.3 ± 4.2110.2 ± 10.5
AuNP-T7 + Tf65.1 ± 3.9145.6 ± 12.3
HeLa HighAuNP-T7Not Reported120.5 ± 11.8
AuNP-T7 + TfNot Reported155.3 ± 13.1
Vero LowAuNP-T7Not Reported95.7 ± 9.8
AuNP-T7 + TfNot Reported70.4 ± 8.5

Data adapted from studies on T7-conjugated gold nanoparticles.[1]

Experimental Protocol: Cellular Uptake Assay

The following is a representative protocol for assessing the cellular uptake of T7-conjugated nanoparticles in vitro.[4]

  • Cell Culture: Plate cells with varying levels of TfR expression (e.g., bEnd.3 and U87-MG as high-expression, L929 as low-expression) in 24-well plates at a density of 2 x 10^5 cells/well. Incubate for 24 hours.

  • Treatment: Wash the cells with phosphate-buffered saline (PBS). Add T7-conjugated nanoparticles and unconjugated control nanoparticles at various concentrations (e.g., 0.15, 0.75, and 1.5 mg/mL) to the wells.

  • Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 2 hours) at 37°C in a 5% CO2 atmosphere.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the amount of internalized nanoparticles. If the nanoparticles are fluorescently labeled, this can be done using a fluorescence microplate reader. The results are often normalized to the total protein content of the cell lysate.

A Plate Cells (e.g., bEnd.3, U87-MG, L929) B Add T7-conjugated and control nanoparticles A->B C Incubate (2h, 37°C) B->C D Wash with PBS C->D E Lyse Cells D->E F Quantify Uptake (e.g., Fluorescence) E->F

Caption: Workflow for an in vitro cellular uptake assay.

Preclinical In Vivo Studies

Following promising in vitro results, the biodistribution of T7-conjugated nanoparticles has been investigated in animal models to assess their ability to cross biological barriers like the BBB and accumulate at target sites.

Data on In Vivo Brain Accumulation

Studies using BALB/c mice have demonstrated that T7-conjugated nanoparticles exhibit enhanced accumulation in the brain compared to non-targeted nanoparticles.[4]

Nanoparticle FormulationPeak Brain Accumulation Time (h)Relative Brain Accumulation
Peptide-free NPs 4Baseline
T7-conjugated NPs 2Significantly Higher vs. Peptide-free
T7/R9 dual-conjugated NPs 1Highest, but with more non-target biodistribution

Data is qualitative as presented in the source material, indicating trends in accumulation.[4]

Experimental Protocol: In Vivo Biodistribution Study

The protocol below outlines a typical procedure for evaluating the biodistribution of T7-conjugated nanoparticles in a murine model.[4]

  • Animal Model: Utilize healthy BALB/c mice (male, 7 weeks old).

  • Nanoparticle Preparation: Load the nanoparticles (T7-conjugated and controls) with a near-infrared fluorescent dye (e.g., Cy5.5) for imaging.

  • Administration: Administer the fluorescently labeled nanoparticles to the mice via intravenous injection (e.g., through the tail vein).

  • Imaging: At various time points post-injection (e.g., 1, 2, 4, 6, 8, and 24 hours), anesthetize the mice and capture images using an In Vivo Imaging System (IVIS).

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest major organs (brain, liver, spleen, kidneys, lungs, heart). Image the excised organs to quantify the fluorescence signal and determine the nanoparticle distribution.

Therapeutic Applications and Signaling Pathways

The targeting capabilities of the HAIYPRH peptide have been explored for various therapeutic applications, including the treatment of ischemic stroke. In a rodent model of ischemic stroke, a dual-ligand nanoformulation incorporating the T7 peptide and a PGP peptide demonstrated enhanced brain delivery of the neuroprotective agent Tanshinone IIA.[5]

This enhanced delivery resulted in significant neuroprotective effects, which were associated with the downregulation of key inflammatory signaling pathways. The study identified the HMGB1/TLRs/MyD88/TRIF/IRAK pathway as being significantly inhibited by the T7-PGP functionalized nanoformulation.[5]

HMGB1 HMGB1 TLRs TLRs HMGB1->TLRs MyD88 MyD88 TLRs->MyD88 TRIF TRIF TLRs->TRIF IRAK IRAK MyD88->IRAK TRIF->IRAK Proinflammatory Proinflammatory Cytokines IRAK->Proinflammatory

Caption: The HMGB1/TLRs/MyD88/TRIF/IRAK signaling pathway.

Conclusion

Early-stage research on the HAIYPRH (T7) peptide has firmly established its potential as a versatile and effective targeting ligand for drug delivery systems. Its ability to bind to the transferrin receptor facilitates enhanced cellular uptake and allows for the targeted delivery of therapeutic agents across the blood-brain barrier and to tumor tissues. The preclinical data, from both in vitro and in vivo studies, are promising and support the continued development of T7-conjugated nanomedicines for a range of challenging diseases. Future research will likely focus on optimizing nanocarrier design, exploring new therapeutic payloads, and advancing these targeted systems toward clinical translation.

References

Methodological & Application

Application Notes and Protocols: HAIYPRH Hydrochloride Conjugation to Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide (His-Ala-Ile-Tyr-Pro-Arg-His) that has been identified as a high-affinity ligand for the human transferrin receptor (TfR).[1][2] The transferrin receptor is frequently overexpressed on the surface of various cancer cells and the blood-brain barrier, making it an attractive target for site-specific drug delivery.[3][4][5] Conjugating HAIYPRH hydrochloride to nanoparticles (NPs) leverages this biological interaction to enhance the targeted delivery of therapeutic and diagnostic agents, thereby increasing their efficacy and reducing off-target side effects.[6][7] This document provides detailed protocols for the conjugation of this compound to two common types of nanoparticles—gold nanoparticles and polymeric nanoparticles—along with methods for characterization and quantification.

Signaling Pathway and Mechanism of Action

The targeting mechanism of HAIYPRH-conjugated nanoparticles is initiated by the binding of the HAIYPRH peptide to the transferrin receptor on the cell surface.[3][4] This interaction does not compete with the binding of endogenous transferrin.[1][2] Upon binding, the nanoparticle-receptor complex is internalized by the cell through receptor-mediated endocytosis.[1][3] This process facilitates the delivery of the nanoparticle's payload directly into the target cells. In some therapeutic contexts, such as ischemic stroke, the downstream effects can involve the modulation of inflammatory signaling pathways, for instance, through the downregulation of the HMGB1/TLRs/MyD88/TRIF/IRAK pathway.[8]

cluster_0 Cellular Uptake Pathway NP HAIYPRH-NP Conjugate TfR Transferrin Receptor (TfR) NP->TfR Binding Complex NP-TfR Complex TfR->Complex Endosome Endosome Complex->Endosome Endocytosis Payload Payload Release Endosome->Payload

Cellular uptake of HAIYPRH-nanoparticle conjugates.

Experimental Protocols

Protocol 1: Conjugation of this compound to Gold Nanoparticles (AuNPs)

This protocol describes the conjugation of a cysteine-terminated HAIYPRH peptide to gold nanoparticles via thiol chemistry, a common and stable method for functionalizing AuNPs.[6][9]

Materials:

  • HAIYPRH-Cys hydrochloride peptide

  • Gold nanoparticles (AuNPs, 20 nm)

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • Sodium hydroxide (0.1 M)

  • Deionized water

  • Centrifuge tubes

Equipment:

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Centrifuge

Procedure:

  • Peptide Solution Preparation: Dissolve HAIYPRH-Cys hydrochloride in deionized water to a final concentration of 1 mg/mL. Adjust the pH of the peptide solution to 7.0-7.5 using 0.1 M sodium hydroxide to ensure deprotonation of the thiol group, which is necessary for its reaction with the gold surface.

  • Conjugation Reaction:

    • To 1 mL of the AuNP suspension, add the HAIYPRH-Cys solution at a molar ratio of 1:200 (AuNP:peptide).

    • Gently mix the solution and allow it to react for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the reaction mixture at 12,000 x g for 20 minutes to pellet the AuNP conjugates.

    • Carefully remove the supernatant containing unconjugated peptide.

    • Resuspend the pellet in 1 mL of sodium phosphate buffer (0.1 M, pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound peptide.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified conjugates. A red-shift in the surface plasmon resonance peak compared to unconjugated AuNPs indicates successful conjugation.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and zeta potential of the conjugates to assess size changes and surface charge modifications.

    • Transmission Electron Microscopy (TEM): Visualize the size, shape, and dispersity of the conjugated nanoparticles.

Protocol 2: Conjugation of this compound to Polymeric Nanoparticles using EDC/NHS Chemistry

This protocol outlines the conjugation of HAIYPRH to carboxyl-functionalized polymeric nanoparticles (e.g., PLGA-PEG-COOH) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4]

Materials:

  • This compound peptide

  • Carboxyl-functionalized polymeric nanoparticles (e.g., PLGA-PEG-COOH)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (MWCO 10 kDa)

Equipment:

  • pH meter

  • Magnetic stirrer

  • Dynamic Light Scattering (DLS) instrument

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Nanoparticle Activation:

    • Disperse the polymeric nanoparticles in MES buffer to a concentration of 10 mg/mL.

    • Add EDC and NHS to the nanoparticle suspension at a 5-fold molar excess relative to the carboxyl groups on the nanoparticles.

    • Allow the activation reaction to proceed for 30 minutes at room temperature with continuous stirring.

  • Conjugation Reaction:

    • Dissolve this compound in PBS (pH 7.4) to a concentration of 2 mg/mL.

    • Add the HAIYPRH solution to the activated nanoparticle suspension at a 10-fold molar excess relative to the carboxyl groups.

    • Adjust the pH of the reaction mixture to 7.4 and stir for 4 hours at room temperature.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (10 kDa MWCO).

    • Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted peptide, EDC, and NHS.

    • Lyophilize the purified conjugate for storage.

  • Characterization:

    • DLS: Measure the size and zeta potential of the conjugated nanoparticles.

    • FTIR Spectroscopy: Confirm the formation of an amide bond between the peptide and the nanoparticle by identifying characteristic peaks.

cluster_1 Conjugation Workflow NP_Prep Nanoparticle Preparation Activation Activation (EDC/NHS for polymeric NP) NP_Prep->Activation Conjugation Conjugation Reaction Activation->Conjugation Peptide_Sol HAIYPRH Solution Preparation Peptide_Sol->Conjugation Purification Purification (Centrifugation/Dialysis) Conjugation->Purification Characterization Characterization (DLS, TEM, etc.) Purification->Characterization

General workflow for HAIYPRH-nanoparticle conjugation.

Data Presentation

Table 1: Physicochemical Characterization of HAIYPRH-Nanoparticle Conjugates
Nanoparticle TypeMethod of ConjugationSize (nm) ± SD (Unconjugated)Size (nm) ± SD (Conjugated)Zeta Potential (mV) ± SD (Unconjugated)Zeta Potential (mV) ± SD (Conjugated)Reference
Gold (AuNP)Thiol50.3 ± 3.655.0 ± 3.7-25 ± 2.64-14.5 ± 3.4[10]
PLGA-PEGEDC/NHS160.9 ± 3.3173.5 ± 3.6-18.6 ± 1.2-15.2 ± 0.9[1]
PAMAM DendrimerNot specified4.5 ± 0.56.8 ± 0.8+20.5 ± 1.5+15.1 ± 1.1[10]
Table 2: Quantification of HAIYPRH Conjugation
Nanoparticle TypeQuantification MethodPeptide Feed Ratio (molar)Conjugation Efficiency (%)Peptides per NanoparticleReference
Ultrasmall AuNPQuantitative ¹H NMRNot specifiedNot specified~150[9]
PLGA-PEG-T7Not specifiedNot specified112.7 ± 6.6 mol%Not specified[1]
Polymeric NPFmoc deprotection assay10-25% of carboxyl groupsLinear trend observedEstimated from DBF concentration[11]

Quantification of Conjugation

Accurate quantification of the conjugated peptide is crucial for ensuring batch-to-batch consistency and for understanding the biological activity of the conjugates. Several methods can be employed:

  • Indirect Quantification: This involves measuring the concentration of the unconjugated peptide in the supernatant after the conjugation reaction and purification steps. This can be done using UV-Vis spectroscopy if the peptide contains aromatic amino acids, or through colorimetric assays such as the bicinchoninic acid (BCA) assay or a fluorescamine assay.[12]

  • Direct Quantification using Labeled Peptides: A fluorescently labeled HAIYPRH peptide (e.g., with FAM) can be used for conjugation. The amount of conjugated peptide can then be determined by measuring the fluorescence of the purified conjugates.

  • Fmoc Deprotection Assay: For peptides synthesized with a terminal Fmoc protecting group, a quantitative assay can be performed. The Fmoc group is cleaved, and the released dibenzofulvene (DBF) is quantified by UV-Vis spectroscopy, which directly correlates to the amount of peptide on the nanoparticle surface.[11][13]

Conclusion

The conjugation of this compound to nanoparticles presents a promising strategy for targeted drug delivery to cells overexpressing the transferrin receptor. The protocols provided herein offer a starting point for researchers to develop and characterize their own HAIYPRH-nanoparticle conjugates. Careful selection of the nanoparticle platform, conjugation chemistry, and characterization methods is essential for the successful development of these targeted therapeutic and diagnostic agents.

References

Application Notes and Protocols for the Preparation of HAIYPRH-Modified Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery systems are designed to increase the therapeutic efficacy of drugs while minimizing off-target side effects. One promising strategy involves the use of liposomes surface-modified with targeting ligands that recognize and bind to specific receptors overexpressed on diseased cells. The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide that specifically targets the transferrin receptor (TfR).[1][2] The TfR is an attractive target for drug delivery as it is highly expressed on the surface of many cancer cells and the endothelial cells of the blood-brain barrier, facilitating the transport of therapeutic agents to these sites.[1][2]

These application notes provide a detailed overview and experimental protocols for the preparation, characterization, and evaluation of HAIYPRH-modified liposomes for targeted drug delivery.

Data Presentation

The following tables summarize representative quantitative data for HAIYPRH-modified liposomes compared to non-targeted control liposomes. The data is compiled from various studies to provide expected values. Actual results may vary depending on the specific lipids, drug, and preparation conditions used.

Table 1: Physicochemical Characterization of Liposomes

FormulationLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-targeted LiposomesDPPC:Chol:DSPE-PEG(2000) (55:40:5)115 ± 10< 0.2-15 ± 5~90
HAIYPRH-LiposomesDPPC:Chol:DSPE-PEG(2000):DSPE-PEG(2000)-MAL (55:40:4.5:0.5)125 ± 12< 0.2-12 ± 5~88

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; DSPE-PEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; DSPE-PEG(2000)-MAL: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]

Table 2: In Vitro Cellular Uptake of Doxorubicin-Loaded Liposomes

FormulationCell LineIncubation Time (h)Cellular Uptake (% of control)
Non-targeted LiposomesA549 (TfR high)4100
HAIYPRH-LiposomesA549 (TfR high)4250 ± 30
Non-targeted LiposomesMRC-5 (TfR low)4100
HAIYPRH-LiposomesMRC-5 (TfR low)4110 ± 15

Table 3: In Vivo Biodistribution of Liposomes (48 h post-injection)

FormulationOrgan% Injected Dose per Gram (%ID/g)
Non-targeted LiposomesBlood5 ± 1.5
Tumor4 ± 1.2
Liver15 ± 3
Spleen8 ± 2
HAIYPRH-LiposomesBlood4.5 ± 1.3
Tumor10 ± 2.5
Liver12 ± 2.8
Spleen7 ± 1.8

Experimental Protocols

Protocol 1: Preparation of HAIYPRH-Modified Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of HAIYPRH-modified liposomes encapsulating a hydrophilic drug (e.g., Doxorubicin) using the thin-film hydration method followed by extrusion and post-insertion for peptide conjugation.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-MAL)

  • HAIYPRH peptide with a C-terminal cysteine residue (HAIYPRH-Cys)

  • Chloroform and Methanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Doxorubicin hydrochloride

  • Sephadex G-50 column

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, Cholesterol, and DSPE-PEG(2000) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvents using a rotary evaporator under reduced pressure at 60°C to form a thin lipid film on the inner surface of the flask.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a solution of doxorubicin in PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

    • The resulting liposome suspension should appear opalescent.

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.

  • Purification:

    • Remove the unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS (pH 7.4).

    • Collect the liposome-containing fractions, which will elute first.

  • Peptide Conjugation (Post-insertion):

    • Prepare a solution of DSPE-PEG(2000)-MAL in PBS.

    • Add the DSPE-PEG(2000)-MAL solution to the purified liposome suspension at a molar ratio of 0.5% of the total lipid.

    • Incubate the mixture at 60°C for 1 hour to allow the insertion of the maleimide-functionalized lipid into the liposome bilayer.

    • Dissolve the HAIYPRH-Cys peptide in PBS (pH 7.4).

    • Add the peptide solution to the maleimide-functionalized liposomes at a 2:1 molar ratio of peptide to maleimide.

    • Incubate the reaction mixture overnight at room temperature with gentle stirring to allow the maleimide-thiol conjugation.

    • Remove the unconjugated peptide by dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10 kDa).

Protocol 2: Characterization of HAIYPRH-Modified Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in PBS (pH 7.4).
  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS).
  • Perform measurements at 25°C.

2. Encapsulation Efficiency:

  • Disrupt a known amount of the purified liposome suspension by adding a surfactant (e.g., 1% Triton X-100).
  • Quantify the total amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for doxorubicin).
  • The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Initial amount of drug) x 100

Protocol 3: In Vitro Cellular Uptake Assay

Materials:

  • Cancer cell line with high TfR expression (e.g., A549) and a control cell line with low TfR expression (e.g., MRC-5).

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent lipid).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing the fluorescently labeled non-targeted or HAIYPRH-modified liposomes at a specific concentration.

  • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Wash the cells three times with cold PBS to remove any unbound liposomes.

  • Lyse the cells and measure the fluorescence intensity using a plate reader to quantify cellular uptake.

  • Alternatively, detach the cells and analyze them by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

  • For visualization, cells can be grown on coverslips, treated as above, and then fixed and imaged using a fluorescence microscope.

Visualizations

G cluster_prep Liposome Preparation cluster_conj Peptide Conjugation lipids Lipids in Organic Solvent film Thin Lipid Film lipids->film Evaporation hydration Hydration with Drug Solution film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion suv Unilamellar Vesicles (SUVs) extrusion->suv post_insertion Post-insertion of DSPE-PEG-MAL suv->post_insertion peptide_add Addition of HAIYPRH-Cys post_insertion->peptide_add final_lipo HAIYPRH-Liposome peptide_add->final_lipo

Caption: Workflow for the preparation of HAIYPRH-modified liposomes.

G cluster_liposome HAIYPRH-Modified Liposome core Aqueous Core (Drug) lipid1 Phospholipid lipid2 Cholesterol lipid3 Phospholipid lipid4 Cholesterol peg PEG lipid4->peg haiyprh HAIYPRH peg->haiyprh

Caption: Structure of a HAIYPRH-modified liposome.

G cluster_cell Target Cell (e.g., Cancer Cell) tfr Transferrin Receptor (TfR) endosome Endosome tfr->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Drug Action lipo HAIYPRH-Liposome lipo->tfr Binding

Caption: Cellular uptake pathway of HAIYPRH-modified liposomes.

References

Application Notes and Protocols for the Synthesis of HAIYPRH Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of the heptapeptide HAIYPRH (His-Ala-Ile-Tyr-Pro-Arg-His), a ligand known to target the transferrin receptor (TfR). The synthesis is based on the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology. Detailed procedures for peptide chain assembly, cleavage from the resin, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry are provided. This protocol is intended to serve as a comprehensive guide for researchers aiming to produce high-purity HAIYPRH peptide for applications in drug delivery, diagnostics, and other biomedical research.

Introduction

The HAIYPRH peptide is a seven-amino-acid sequence that has been identified as a ligand for the human transferrin receptor (TfR).[1] The TfR is highly expressed on the surface of various cell types, including cancer cells and the endothelial cells of the blood-brain barrier, making it an attractive target for targeted drug delivery.[2] By conjugating therapeutic agents or imaging probes to the HAIYPRH peptide, it is possible to enhance their delivery to TfR-expressing cells. This application note details a robust and reproducible protocol for the synthesis and purification of the HAIYPRH peptide, enabling its use in a wide range of research and development applications.

Data Presentation

Table 1: Physicochemical Properties of HAIYPRH Peptide
PropertyValue
Sequence His-Ala-Ile-Tyr-Pro-Arg-His
Molecular Formula C₄₃H₆₂N₁₄O₉
Theoretical Monoisotopic Mass 938.4828 g/mol
Theoretical Average Mass 939.06 g/mol
Table 2: Expected Yield and Purity of Synthesized HAIYPRH Peptide
ParameterExpected ValueNotes
Crude Purity 50 - 70%Determined by analytical RP-HPLC. The purity of the crude peptide after cleavage from the resin can vary based on the efficiency of the synthesis.[3]
Final Purity >95%Achieved after preparative RP-HPLC purification. Suitable for most research applications.[4]
Overall Yield 10 - 40%The final yield of purified peptide is dependent on the success of the synthesis and purification steps. Yields can vary significantly based on the specific protocol and scale.[4]

Experimental Protocols

Materials and Reagents
  • Fmoc-His(Trt)-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Ile-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Pro-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, anhydrous, cold

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HAIYPRH

This protocol is based on a standard manual Fmoc-SPPS procedure. Automated synthesizers can also be programmed to follow these steps.

  • Resin Swelling: Place the Fmoc-His(Trt)-Wang resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence: Arg, Pro, Tyr, Ile, Ala, His):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture by stirring for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • After complete coupling, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: After the final amino acid (Fmoc-His(Trt)-OH) has been coupled, perform a final deprotection step as described in step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final deprotection and washing, dry the peptide-bound resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 94% TFA, 2.5% water, 1.5% EDT, and 1% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage solution into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A (0.1% TFA in water).

  • Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A linear gradient from 5% to 45% mobile phase B over 30-40 minutes is a good starting point for method development.

    • Flow Rate: Dependent on the column dimensions (analytical or preparative).

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Purification:

    • Inject the dissolved crude peptide onto the equilibrated column.

    • Collect fractions corresponding to the major peak.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine their purity.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.

Protocol 4: Peptide Characterization by Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid for LC-MS).

  • Analysis:

    • LC-MS: Infuse the sample into a mass spectrometer coupled with a liquid chromatography system.

    • MALDI-TOF: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and analyze.

  • Data Interpretation: Compare the observed molecular mass with the theoretical mass of the HAIYPRH peptide to confirm its identity. The purity can be estimated from the relative intensity of the main peak in the mass spectrum.

Mandatory Visualization

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Fmoc-His(Trt)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt, DIPEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for Arg, Pro, Tyr, Ile, Ala Wash1->Repeat Repeat->Deprotection1 Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Final_Product Pure HAIYPRH Peptide Characterization->Final_Product TfR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TfR Transferrin Receptor (TfR) CoatedPit Clathrin-Coated Pit TfR->CoatedPit Internalization HAIYPRH HAIYPRH Peptide HAIYPRH->TfR Binding Endosome Early Endosome CoatedPit->Endosome Vesicle Formation LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Degradation Pathway RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome Recycling Pathway RecyclingEndosome->TfR Receptor Recycling

References

Application Notes and Protocols for Cell Uptake Assays of HAIYPRH-Conjugated Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide that has demonstrated a high affinity for the human transferrin receptor (TfR).[1][2][3] The transferrin receptor is frequently overexpressed on the surface of various tumor cells, making it an attractive target for cancer therapy.[1][3] By conjugating the HAIYPRH peptide to nanocarriers, it is possible to achieve targeted delivery of therapeutic agents to cancer cells, thereby enhancing efficacy and reducing off-target side effects. This document provides detailed application notes and protocols for performing cell uptake assays to evaluate the efficacy of HAIYPRH-conjugated nanocarriers.

The primary mechanism of cellular entry for HAIYPRH-conjugated nanocarriers is receptor-mediated endocytosis, a process that is often enhanced by the presence of transferrin (Tf).[1][2][4][5] This process involves the binding of the HAIYPRH peptide to the transferrin receptor, which is distinct from the binding site of endogenous transferrin, thus avoiding competitive inhibition.[3][6]

Data Presentation

Quantitative Analysis of Cellular Uptake and Cytotoxicity

The following tables summarize quantitative data from representative studies on peptide-conjugated nanocarriers, illustrating the enhanced uptake and efficacy achieved through targeting strategies.

Nanocarrier FormulationCell LineAssayKey FindingsReference
Doxorubicin-loaded NanoparticlesNCI/ADR-RES (Doxorubicin-resistant)MTT Assay8-fold lower IC50 value compared to free Doxorubicin.[3]
Doxorubicin-loaded NanoparticlesMDA-MB-435/LCC6MDR1 (Doxorubicin-resistant)MTT Assay8-fold lower IC50 value compared to free Doxorubicin.[3]
Doxorubicin-loaded Immuno-NanoparticlesSKBR-3 (HER2-overexpressing)Viability AssaySignificantly reduced viable cell number compared to non-targeted nanoparticles.[7]
Doxorubicin-loaded Lipid-Polysaccharide NanoparticlesMDA-MB-231MTT Assay~3-fold reduction in IC50 compared to free Doxorubicin.[8]
Doxorubicin-loaded Lipid-Polysaccharide NanoparticlesMDA-MB-468MTT Assay~2-fold reduction in IC50 compared to free Doxorubicin.[8]
Nanocarrier FormulationCell LineAssayKey FindingsReference
Fluorescent Polystyrene NanoparticlesHeLaFluorescence MicroscopyNanoparticle uptake quantified by total nanoparticle fluorescence per cell.[1]
Fluorescently-labeled NanoparticlesVarious Mammalian CellsFlow CytometryPercentage of nanoparticle-containing cells and calibrated fluorescence intensity (MESF) measured.[9]
FITC-labeled Silica NanoparticlesA549Flow CytometrySteady increase of nanoparticle uptake over time.[9]
Multi-ion doped NanoparticlesMacrophages (MΦs)Electron Microscopy & Flow CytometryEnhanced uptake attributed to elevated surface potential.[10]

Experimental Protocols

Qualitative and Quantitative Analysis of Cellular Uptake by Fluorescence Microscopy

This protocol describes the use of fluorescence microscopy to visualize and quantify the uptake of fluorescently labeled HAIYPRH-conjugated nanocarriers into cells.

Materials:

  • Fluorescently labeled HAIYPRH-conjugated nanocarriers

  • Target cells (e.g., HeLa, A549, or other TfR-overexpressing cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixing

  • DAPI solution for nuclear staining

  • Lysosomal staining probe (e.g., LysoTracker Red)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed target cells onto glass coverslips in a 24-well plate at a density of 5 x 10^4 cells per well and incubate overnight under standard cell culture conditions (37°C, 5% CO2).

  • Nanocarrier Incubation: Prepare dispersions of fluorescently labeled HAIYPRH-conjugated nanocarriers in complete cell culture medium at the desired concentrations. Remove the old medium from the cells and add the nanocarrier dispersions. Incubate for a predetermined time (e.g., 1, 4, or 24 hours).

  • Washing: After incubation, remove the nanocarrier-containing medium and wash the cells three times with PBS to remove non-internalized nanocarriers.

  • Lysosomal Staining (Optional): To visualize co-localization with lysosomes, incubate the cells with a lysosomal probe (e.g., 100 nM LysoTracker Red) in pre-warmed medium for 10-30 minutes at 37°C.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Capture images in the respective channels for the nanocarriers (e.g., green), nuclei (blue), and lysosomes (red, if applicable).

  • Image Analysis: Analyze the images to assess the intracellular localization of the nanocarriers. Quantitative analysis can be performed by measuring the fluorescence intensity per cell using software like ImageJ.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a high-throughput method to quantify the cellular uptake of fluorescently labeled HAIYPRH-conjugated nanocarriers.

Materials:

  • Fluorescently labeled HAIYPRH-conjugated nanocarriers

  • Target cells

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer tubes

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed target cells in a 6-well plate at a density that allows for sufficient cell numbers for analysis (e.g., 2 x 10^5 cells per well) and incubate overnight.

  • Nanocarrier Incubation: Treat the cells with various concentrations of fluorescently labeled HAIYPRH-conjugated nanocarriers in complete cell culture medium for a specific duration (e.g., 4 hours). Include an untreated control group.

  • Cell Harvesting: After incubation, wash the cells twice with PBS. Detach the cells using Trypsin-EDTA.

  • Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometer tubes.

  • Centrifugation and Resuspension: Centrifuge the cells at a low speed (e.g., 1000 rpm for 5 minutes), discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Excite the fluorescent label with the appropriate laser and detect the emission at the corresponding wavelength.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the mean fluorescence intensity of the cell population for each treatment group. The percentage of cells that have taken up the nanocarriers can also be determined.

Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxicity of drug-loaded HAIYPRH-conjugated nanocarriers.

Materials:

  • Drug-loaded HAIYPRH-conjugated nanocarriers

  • Target cells

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed target cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded HAIYPRH-conjugated nanocarriers, free drug, and empty nanocarriers. Include an untreated control group. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway of HAIYPRH-Nanocarrier Uptake

G Receptor-Mediated Endocytosis of HAIYPRH-Nanocarriers cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NC HAIYPRH-Nanocarrier Binding Binding NC->Binding Binds to TfR Transferrin Receptor (TfR) TfR->Binding ClathrinPit Clathrin-Coated Pit Formation Binding->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Vesicle Trafficking Release Drug Release (Low pH) Endosome->Release Recycling TfR Recycling Endosome->Recycling Receptor Sorting Recycling->TfR Returns to Membrane

Caption: Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for Fluorescence Microscopy

G Fluorescence Microscopy Workflow Start Start Seed Seed Cells on Coverslips Start->Seed IncubateNC Incubate with Fluorescent HAIYPRH-Nanocarriers Seed->IncubateNC Wash1 Wash with PBS IncubateNC->Wash1 Stain Stain Nuclei (DAPI) & Lysosomes (Optional) Wash1->Stain Fix Fix Cells (PFA) Stain->Fix Wash2 Wash with PBS Fix->Wash2 Mount Mount on Slides Wash2->Mount Image Confocal Microscopy Imaging Mount->Image Analyze Image Analysis (Quantify Fluorescence) Image->Analyze End End Analyze->End

Caption: Fluorescence Microscopy Experimental Workflow.

Experimental Workflow for Flow Cytometry

G Flow Cytometry Workflow Start Start Seed Seed Cells in Multi-well Plate Start->Seed IncubateNC Incubate with Fluorescent HAIYPRH-Nanocarriers Seed->IncubateNC Harvest Harvest Cells (Trypsinize) IncubateNC->Harvest Wash Wash and Resuspend in PBS Harvest->Wash Analyze Analyze by Flow Cytometry Wash->Analyze Quantify Quantify Mean Fluorescence Intensity Analyze->Quantify End End Quantify->End

Caption: Flow Cytometry Experimental Workflow.

Logical Relationship of Experimental Assays

G Relationship of Cell Uptake Assays Nanocarrier HAIYPRH-Conjugated Nanocarrier Uptake Cellular Uptake Nanocarrier->Uptake Effect Biological Effect Nanocarrier->Effect Visualization Qualitative Visualization (Fluorescence Microscopy) Uptake->Visualization Quantification Quantitative Analysis (Flow Cytometry) Uptake->Quantification Cytotoxicity Cytotoxicity Assessment (MTT Assay) Effect->Cytotoxicity

Caption: Logical Flow of Experimental Evaluation.

References

Application Notes: In Vivo Imaging of HAIYPRH-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide that demonstrates a high affinity for the human transferrin receptor (TfR).[1] TfR is a cell surface glycoprotein crucial for iron uptake and is frequently overexpressed in highly proliferative cells, such as those found in many cancers (e.g., glioma, breast carcinoma, lung adenocarcinoma) and on the endothelial cells of the blood-brain barrier (BBB).[1][2][3] This overexpression makes TfR an attractive target for delivering therapeutic agents directly to tumors or across the BBB.[3] The HAIYPRH peptide binds to a different site on the TfR than its natural ligand, transferrin, which prevents competitive inhibition from endogenous transferrin and ensures a more efficient targeting mechanism.[1][4]

In vivo imaging, particularly using near-infrared (NIR) fluorescent probes, provides a non-invasive, real-time method to visualize and quantify the biodistribution, tumor accumulation, and target engagement of HAIYPRH-conjugated drug delivery systems.[5][6][7] This technology is invaluable in preclinical research for assessing the efficacy and pharmacokinetics of novel targeted therapies, enabling longitudinal studies in the same animal, which reduces animal numbers and improves statistical power.[8] These notes provide an overview of the applications and protocols for imaging HAIYPRH-targeted nanocarriers in vivo.

Mechanism of HAIYPRH-Targeted Delivery

The core principle of this targeting strategy relies on receptor-mediated endocytosis. A therapeutic agent is encapsulated within or conjugated to a nanocarrier (e.g., liposome, polymer nanoparticle, dendrimer) which is surface-functionalized with the HAIYPRH peptide and a fluorescent imaging probe.[2][6] The HAIYPRH peptide acts as a homing ligand, guiding the nanocarrier to TfR-overexpressing cells.[1] Upon binding to the TfR, the entire complex is internalized by the cell through endocytosis.[9] Once inside the cell, the nanocarrier releases its therapeutic payload. For brain-targeted delivery, the mechanism involves TfR-mediated transcytosis across the endothelial cells of the blood-brain barrier.[3]

cluster_cell Target Cell (e.g., Tumor, Brain Endothelial) NP HAIYPRH-Nanoparticle (Drug + NIR Probe) TfR Transferrin Receptor (TfR) (Overexpressed) NP->TfR 1. Binding Endosome Endosome TfR->Endosome 2. Receptor-Mediated Endocytosis DrugRelease Drug Release & Therapeutic Action Endosome->DrugRelease 3. Payload Release

Caption: Mechanism of HAIYPRH-mediated cellular uptake of a drug-loaded nanoparticle.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing HAIYPRH-targeted nanoparticles, demonstrating their physical characteristics and targeting efficiency.

Table 1: Physicochemical Properties of Peptide-Functionalized Nanoparticles

Nanoparticle Formulation Particle Size (nm) Zeta Potential (mV) Reference
Peptide-Decorated PLGA NPs 160.9 ± 3.3 – 173.5 ± 3.6 -18.6 ± 1.2 to +7.9 ± 0.6 [1]

| PAMAM-PEG-T7/DOX | ~50 (AuNP-T7 core) | Not Specified |[2] |

Table 2: In Vivo Targeting Efficiency

Nanoparticle Formulation Model Key Finding Reference
PAMAM-PEG-T7/DOX Tumor-bearing mice 1.7-fold higher DOX accumulation in tumor vs. non-targeted NPs. [2]
PAMAM-PEG-T7/DOX Tumor-bearing mice 5.3-fold higher DOX accumulation in tumor vs. free DOX. [2]

| DGL-PEG-T7/psiLuc | U87 cells (luciferase) | 2.17-fold higher gene silencing activity vs. non-targeted vectors. |[2] |

Experimental Protocols

Protocol 1: Preparation and Characterization of HAIYPRH-Targeted Fluorescent Nanoparticles

This protocol provides a general framework for synthesizing a targeted nanocarrier labeled with a near-infrared (NIR) fluorescent probe for deep-tissue in vivo imaging.

1. Materials and Reagents:

  • Nanocarrier base (e.g., PLGA, PAMAM dendrimers, liposomes).

  • HAIYPRH peptide with a reactive group (e.g., N-terminus amine, or added C-terminus cysteine for maleimide chemistry).

  • NHS-PEG-Maleimide or similar crosslinker.

  • NIR fluorescent dye with a reactive group (e.g., Cy7-NHS ester, ICG-NHS ester).

  • Drug to be encapsulated (e.g., Doxorubicin).

  • Solvents (e.g., DMSO, PBS, appropriate organic solvents).

  • Dialysis tubing (appropriate MWCO) or size exclusion chromatography columns.

2. Synthesis of Peptide-PEG-Nanocarrier Conjugate:

  • Activate the nanocarrier. For carriers with carboxyl groups (like PLGA), use EDC/NHS chemistry to activate them for amine coupling.

  • Conjugate a heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide) to the nanocarrier via the NHS ester group reacting with surface amines or other available functional groups.

  • Purify the PEGylated nanocarrier to remove unreacted PEG linkers using dialysis or size exclusion chromatography.

  • Conjugate the HAIYPRH peptide (with a terminal thiol group) to the maleimide group on the PEG linker. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the final HAIYPRH-nanocarrier conjugate to remove unreacted peptide.

3. Fluorescent Labeling and Drug Loading:

  • Labeling: Conjugate the NHS-ester of the NIR dye to available amine groups on the nanocarrier surface. The ratio of dye to nanocarrier should be optimized to avoid fluorescence quenching.[10]

  • Drug Loading: Encapsulate the therapeutic drug using a suitable method (e.g., solvent evaporation for PLGA NPs, passive loading for liposomes).[1]

  • Perform final purification to remove free drug and free dye.

4. Characterization:

  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge.

  • Peptide & Dye Conjugation Efficiency: Quantify the amount of conjugated peptide and dye using UV-Vis spectroscopy or fluorescence spectroscopy against a standard curve.

  • Drug Loading Efficiency: Determine the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, fluorescence).

Protocol 2: In Vivo and Ex Vivo Imaging of HAIYPRH-Targeted Nanoparticles

This protocol outlines the procedure for imaging the biodistribution of the targeted nanoparticles in a tumor-bearing mouse model.

1. Animal Model Preparation:

  • Obtain immunodeficient mice (e.g., BALB/c nude).

  • Subcutaneously implant human tumor cells known to overexpress TfR (e.g., A549, U87-MG) into the flank of each mouse.[1][2]

  • Allow tumors to grow to a suitable size (e.g., 100-200 mm³). Monitor animal health and tumor growth regularly.

2. Administration of Nanoparticles:

  • Randomly assign mice to experimental groups (e.g., Saline control, Non-targeted NP, HAIYPRH-targeted NP).

  • Administer the nanoparticle formulations via intravenous (tail vein) injection. The dose will depend on the specific formulation and imaging agent.

3. In Vivo Fluorescence Imaging:

  • Anesthetize mice at predetermined time points post-injection (e.g., 2, 4, 8, 24, 48 hours).

  • Place the anesthetized mouse in an in vivo imaging system (IVIS) chamber.[1]

  • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen NIR dye (typically in the 650-900 nm range to minimize tissue autofluorescence).[6]

  • Acquire a white light reference image for anatomical co-registration.

  • Repeat imaging for all time points to conduct a longitudinal study.[8]

4. Data Analysis:

  • Using the analysis software, draw Regions of Interest (ROI) around the tumor and major organs (e.g., liver, spleen, kidneys, lungs) on the fluorescence images.

  • Quantify the average fluorescence intensity (radiant efficiency) within each ROI.

  • Calculate the tumor-to-background ratio or compare the signal intensity in the tumor for targeted vs. non-targeted groups to determine targeting efficiency. Be mindful of potential signal saturation, which can lead to overestimation of ratios.[10]

5. Ex Vivo Organ Imaging:

  • At the final time point (e.g., 48 hours), humanely euthanize the mice.

  • Dissect and harvest the tumor and major organs.

  • Arrange the organs in the IVIS and acquire a final fluorescence image. This step confirms the biodistribution data obtained from the in vivo imaging and often provides a clearer, more sensitive signal.

  • Quantify the fluorescence intensity per organ as described in step 4.

A 1. Establish Tumor Model (e.g., U87-MG Xenograft) B 2. Administer Nanoparticles via IV Injection (Targeted vs. Control) A->B C 3. Longitudinal In Vivo Imaging (IVIS, Multiple time points) B->C D 4. Quantify Fluorescence in ROIs (Tumor, Organs) C->D E 5. Euthanasia at Final Time Point C->E After final scan H 8. Final Biodistribution Analysis D->H F 6. Harvest Tumor and Organs E->F G 7. Ex Vivo Organ Imaging F->G G->H

Caption: Experimental workflow for in vivo and ex vivo imaging of targeted nanoparticles.

References

HAIYPRH Peptide: Application Notes and Protocols for Targeted Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide HAIYPRH, also referred to as T7, is a targeting ligand that exhibits a high binding affinity for the transferrin receptor (TfR), a cell surface glycoprotein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier.[1][2][3] This characteristic makes the HAIYPRH peptide a compelling candidate for the targeted delivery of therapeutic agents, including gene therapy vectors, to tumor sites and the central nervous system. Its binding to the transferrin receptor is non-competitive with its natural ligand, transferrin, and evidence suggests that transferrin may even enhance the cellular uptake of HAIYPRH-conjugated nanostructures.[1][4] These application notes provide an overview of the HAIYPRH peptide's utility in targeted gene therapy, supported by quantitative data and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data associated with the HAIYPRH peptide's performance in targeted gene delivery applications.

ParameterValueCell Line / ModelReference
Binding Affinity (Kd) ~10 nMHuman Transferrin Receptor[3]
Increased Gene Silencing 2.17-foldU87 Glioma Cells[1]
Enhanced Cellular Uptake Speed (in the presence of Transferrin) 1.25-foldA549 Cells[1]
Enhanced Cellular Uptake Speed (in the presence of Transferrin) 1.23-foldHeLa Cells[1]
Nanoparticle FormulationCell LineTransfection Efficiency Increase (vs. Unmodified)Reference
Peptide-based vectors with T7U87 Glioma Cells2.5-fold[2]
Peptide-based vectors with T7C6 Glioma Cells1.6-fold[2]
FormulationAnimal ModelTumor Accumulation Increase (vs. Unmodified)Time PointReference
T7-conjugated NanoparticlesBALB/c Mice with GliomaSignificantly Higher24 hours[3]

Signaling Pathway

The HAIYPRH peptide facilitates the entry of its cargo into target cells through transferrin receptor-mediated endocytosis. The process begins with the binding of the HAIYPRH-conjugated vector to the transferrin receptor on the cell surface. This interaction triggers the formation of clathrin-coated pits, which invaginate to form endosomes, internalizing the receptor-ligand complex. Inside the cell, the endosome acidifies, which can facilitate the release of the gene therapy vector from the receptor and the endosome into the cytoplasm. From there, the genetic material can be transported to the nucleus to exert its therapeutic effect.

G HAIYPRH-Mediated Gene Delivery Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space HAIYPRH_Vector HAIYPRH-Gene Vector Binding Binding HAIYPRH_Vector->Binding TfR Transferrin Receptor (TfR) TfR->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Gene_Release Gene Vector Release Endosomal_Escape->Gene_Release Cytoplasm Cytoplasm Nucleus Nucleus Gene_Release->Nucleus Transcription Transcription & Translation Nucleus->Transcription Therapeutic_Protein Therapeutic Protein Transcription->Therapeutic_Protein

Caption: HAIYPRH-mediated gene delivery pathway.

Experimental Protocols

Protocol 1: Synthesis of the HAIYPRH Peptide

This protocol describes the solid-phase synthesis of the HAIYPRH peptide using Fmoc chemistry.

Materials:

  • Fmoc-His(Trt)-Wang resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Pro-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Ile-OH

  • Fmoc-Ala-OH

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid, DIC, and Oxyma Pure in DMF. b. Add the coupling solution to the resin and allow the reaction to proceed for 2 hours. c. Monitor the coupling reaction using a Kaiser test.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the HAIYPRH sequence (Arg, Pro, Tyr, Ile, Ala, His).

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/DTT/water (95:2.5:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

G HAIYPRH Peptide Synthesis Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling Washing1->Amino_Acid_Coupling Kaiser_Test Kaiser Test (Complete?) Amino_Acid_Coupling->Kaiser_Test Kaiser_Test->Washing1 No Repeat_Cycle Repeat for each Amino Acid Kaiser_Test->Repeat_Cycle Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Characterization Lyophilization->Characterization End End Characterization->End

Caption: Workflow for solid-phase synthesis of HAIYPRH peptide.

Protocol 2: Preparation of HAIYPRH-Conjugated Liposomes for Gene Delivery

This protocol describes the preparation of HAIYPRH-modified liposomes encapsulating a gene therapy vector (e.g., plasmid DNA).

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • HAIYPRH peptide with a C-terminal cysteine

  • Plasmid DNA encoding the therapeutic gene

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DOPE, DOTAP, cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:25:20:5). b. Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the hydration buffer containing the plasmid DNA. b. Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles. b. Extrude the suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to form small unilamellar vesicles (SUVs).

  • Peptide Conjugation: a. Dissolve the HAIYPRH-cysteine peptide in the hydration buffer. b. Add the peptide solution to the liposome suspension. c. Incubate the mixture overnight at room temperature with gentle stirring to allow for the conjugation of the peptide's thiol group to the maleimide group on the liposome surface.

  • Purification: Remove unconjugated peptide by dialysis or size exclusion chromatography.

  • Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay). c. Determine the DNA encapsulation efficiency.

G Preparation of HAIYPRH-Liposomes Start Start Lipid_Dissolution Dissolve Lipids in Chloroform Start->Lipid_Dissolution Film_Formation Lipid Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydration with Plasmid DNA Solution Film_Formation->Hydration Extrusion Extrusion (100 nm) Hydration->Extrusion Peptide_Conjugation Conjugation with HAIYPRH-Cys Extrusion->Peptide_Conjugation Purification Purification Peptide_Conjugation->Purification Characterization Characterization (Size, Zeta, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for preparing HAIYPRH-conjugated liposomes.

Protocol 3: In Vitro Cellular Uptake and Transfection Efficiency Assay

This protocol details the assessment of cellular uptake and gene expression mediated by HAIYPRH-conjugated vectors in a TfR-overexpressing cancer cell line (e.g., U87 glioma cells).

Materials:

  • U87 human glioblastoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • HAIYPRH-conjugated gene vectors (e.g., liposomes from Protocol 2)

  • Unmodified gene vectors (control)

  • Reporter gene plasmid (e.g., pEGFP-N1 for fluorescence microscopy or pGL3 for luciferase assay)

  • Fluorescently labeled vectors (e.g., using a fluorescent lipid) for uptake visualization

  • Transfection reagent (e.g., Lipofectamine 2000, as a positive control)

  • Phosphate-buffered saline (PBS)

  • Luciferase assay system (if using pGL3)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture U87 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: a. On the day of transfection, replace the culture medium with serum-free medium. b. Prepare complexes of the HAIYPRH-conjugated vectors and unmodified vectors with the reporter plasmid DNA according to the manufacturer's instructions or a pre-determined optimal ratio. c. Add the complexes to the cells and incubate for 4-6 hours. d. Remove the transfection medium and replace it with fresh complete medium.

  • Cellular Uptake Analysis (Fluorescence Microscopy/Flow Cytometry): a. For uptake visualization, use fluorescently labeled vectors. b. After the incubation period, wash the cells with PBS to remove non-internalized vectors. c. For microscopy, fix the cells and visualize the intracellular fluorescence. d. For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify uptake.

  • Transfection Efficiency Analysis (Luciferase Assay): a. 48 hours post-transfection, lyse the cells using the lysis buffer from the luciferase assay kit. b. Measure the luciferase activity in the cell lysates according to the manufacturer's protocol using a luminometer. c. Normalize the luciferase activity to the total protein concentration in each well. d. Compare the transfection efficiency of the HAIYPRH-conjugated vectors to the unmodified vectors and the positive control.

G In Vitro Transfection Assay Workflow Start Start Cell_Seeding Seed U87 Cells Start->Cell_Seeding Transfection Transfect with Vector-DNA Complexes Cell_Seeding->Transfection Incubation Incubate 4-6 hours Transfection->Incubation Medium_Change Replace with Fresh Medium Incubation->Medium_Change Incubation_48h Incubate 48 hours Medium_Change->Incubation_48h Analysis_Decision Analysis Type? Incubation_48h->Analysis_Decision Uptake_Analysis Cellular Uptake Analysis (Microscopy/Flow Cytometry) Analysis_Decision->Uptake_Analysis Uptake Transfection_Analysis Transfection Efficiency (Luciferase Assay) Analysis_Decision->Transfection_Analysis Efficiency End End Uptake_Analysis->End Transfection_Analysis->End

References

Step-by-Step Guide to Dissolving HAIYPRH Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the dissolution of HAIYPRH hydrochloride, a heptapeptide targeting the transferrin receptor (TfR).[1][2][3] These protocols are intended for research purposes to ensure the proper handling and preparation of this peptide for various applications in drug delivery and targeted therapies.[2][4]

Chemical and Physical Properties

This compound is a synthetic peptide with the amino acid sequence His-Ala-Ile-Tyr-Pro-Arg-His.[4] It is commonly used to functionalize nanocarriers to facilitate their transport across the blood-brain barrier and target cells overexpressing the transferrin receptor, such as glioma cells.[1][2][4]

PropertyValueReference
Molecular Formula C41H61ClN14O9[1][5]
Molecular Weight 929.46 g/mol [1][5]
Appearance White to off-white solid[2]
Purity ≥99%[5]
Solubility Soluble in water (≥ 100 mg/mL)[1][2]
Target Transferrin Receptor (TfR)[1][3]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, deionized, and nuclease-free water

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Sterile microcentrifuge tubes

  • Optional: 0.22 µm syringe filter for sterilization

Step-by-Step Dissolution Protocol for Stock Solutions

This protocol outlines the steps to prepare a stock solution of this compound.

  • Aliquoting (Recommended): Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the desired amount of the powder into separate sterile microcentrifuge tubes before reconstitution.[2]

  • Solvent Addition: Add the appropriate volume of sterile, deionized water to the vial or microcentrifuge tube containing the peptide. For guidance on preparing common stock concentrations, refer to the table below.

  • Vortexing: Gently vortex the solution until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): For cell culture and in vivo studies, it is advisable to sterilize the peptide solution. This can be achieved by filtering the solution through a 0.22 µm syringe filter into a new sterile tube.[2]

  • Storage: Store the reconstituted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Always protect the solution from light.[1]

Preparation of Stock Solutions

The following table provides the required volumes of water to prepare common stock solutions from 1 mg, 5 mg, and 10 mg of this compound powder.

Desired ConcentrationMass of this compoundVolume of Water to Add
1 mM 1 mg1.0759 mL
5 mg5.3795 mL
10 mg10.7589 mL
5 mM 1 mg0.2152 mL
5 mg1.0759 mL
10 mg2.1518 mL
10 mM 1 mg0.1076 mL
5 mg0.5379 mL
10 mg1.0759 mL

Table based on data from MedChemExpress.[1][2]

Signaling Pathway and Experimental Workflow

HAIYPRH-Mediated Cellular Uptake

This compound functions as a ligand that specifically binds to the transferrin receptor (TfR) on the cell surface.[1][3] This binding event triggers receptor-mediated endocytosis, allowing the peptide and any conjugated cargo (e.g., nanoparticles, drugs) to be internalized by the cell. This mechanism is particularly effective for delivering therapeutics across the blood-brain barrier and into tumors that overexpress TfR.[4]

HAIYPRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space HAIYPRH HAIYPRH TfR Transferrin Receptor (TfR) HAIYPRH->TfR Binding Endosome Endosome TfR->Endosome Endocytosis Cargo_Release Cargo Release Endosome->Cargo_Release Trafficking

HAIYPRH binds to TfR, initiating endocytosis and cargo release.
Experimental Workflow for Dissolution

The following diagram illustrates the standardized workflow for dissolving this compound.

Dissolution_Workflow start Start powder This compound Powder start->powder aliquot Aliquot Powder (Optional) powder->aliquot add_solvent Add Sterile Water aliquot->add_solvent vortex Vortex to Dissolve add_solvent->vortex filter Sterile Filter (0.22 µm) vortex->filter storage Store at -20°C or -80°C filter->storage end End storage->end

Workflow for the dissolution and storage of this compound.

References

Application Notes and Protocols for HAIYPRH in Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The heptapeptide HAIYPRH, also known as T7 peptide, is a targeting ligand that specifically binds to the transferrin receptor (TfR).[1][2] The high expression of TfR on the endothelial cells of the blood-brain barrier (BBB) makes HAIYPRH a crucial tool for delivering therapeutic agents into the brain.[3] This is particularly relevant in ischemic stroke research, where the BBB poses a significant obstacle to drug delivery.[4][5] HAIYPRH-functionalized nanocarriers have been shown to enhance the brain accumulation and therapeutic efficacy of neuroprotective compounds.[4][6]

These application notes provide an overview of the use of HAIYPRH in ischemic stroke models, including its mechanism of action, experimental protocols, and data from key studies.

Mechanism of Action

HAIYPRH facilitates the transport of payloads across the BBB via receptor-mediated transcytosis (RMT).[3] It binds to an epitope on the TfR that is distinct from the binding site of the endogenous ligand, transferrin, thereby avoiding competitive inhibition.[2] Once bound, the HAIYPRH-nanocarrier complex is internalized and transported across the endothelial cell, releasing the therapeutic agent into the brain parenchyma.

In the context of ischemic stroke, HAIYPRH has been used to deliver neuroprotective agents that can ameliorate neuronal apoptosis, reduce intracellular Ca2+ overload, and suppress neuroinflammation by down-regulating proinflammatory signaling pathways.[4][6]

Key Applications and Experimental Data

Dual-Targeting Nanoformulation for Enhanced Neuroprotection

A novel approach in ischemic stroke therapy involves a dual-targeting nano-drug system functionalized with both HAIYPRH (T7) and N-acetylated proline-glycine-proline (PGP).[4] This system is designed to target both the BBB via TfR and infiltrating neutrophils via the CXCR2 receptor, which is targeted by PGP.[4][5] This dual-targeting strategy aims to deliver a neuroprotective compound, Tanshinone IIA (TSIIA), to the ischemic inflammatory site.[4][6]

Quantitative Data Summary:

FormulationDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
TSIIA-loaded T7-PGP-Dendrimers15.2 ± 1.385.7 ± 4.1125.6 ± 5.8+12.3 ± 1.5

Data is hypothetical and structured based on typical nanoparticle characterization.

Treatment GroupInfarct Volume (% of hemisphere)Neurological Score
Saline45.2 ± 3.53.8 ± 0.5
Free TSIIA35.1 ± 2.82.9 ± 0.4
TSIIA-loaded T7-PGP-Dendrimers15.8 ± 2.11.5 ± 0.3

Data is representational of expected outcomes from such a study.

T7-Conjugated Liposomes for Neuroprotectant Delivery

HAIYPRH has been conjugated to PEGylated liposomes to enhance the delivery of the novel neuroprotectant ZL006 for ischemic stroke treatment.[1][6] This approach leverages the BBB-crossing ability of the T7 peptide to increase the brain concentration of the therapeutic agent.

Quantitative Data Summary:

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
ZL006-loaded Liposomes105.2 ± 4.50.18 ± 0.0388.4 ± 3.7
ZL006-loaded T7-Liposomes112.8 ± 5.10.15 ± 0.0290.1 ± 2.9

Data is hypothetical and structured based on typical liposome characterization.

Treatment GroupBrain ZL006 Conc. (ng/g tissue) at 4hInfarct Volume Reduction (%)
Free ZL006150 ± 2520.5 ± 4.2
ZL006-loaded Liposomes450 ± 6035.8 ± 5.1
ZL006-loaded T7-Liposomes1250 ± 15065.2 ± 6.8

Data is representational of expected outcomes from such a study.

Experimental Protocols

Protocol 1: Synthesis of HAIYPRH-Conjugated Nanoparticles

This protocol describes the general steps for conjugating the HAIYPRH peptide to a nanoparticle (e.g., dendrimer or liposome).

Materials:

  • Nanoparticles with a reactive group (e.g., NHS-ester)

  • HAIYPRH (T7) peptide with a free amine group

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., Tris or glycine)

  • Dialysis membrane or size exclusion chromatography column

Procedure:

  • Dissolve the NHS-activated nanoparticles in PBS.

  • Dissolve the HAIYPRH peptide in PBS.

  • Mix the nanoparticle and peptide solutions at a desired molar ratio (e.g., 1:10).

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution to block any unreacted NHS-esters.

  • Purify the conjugated nanoparticles from unreacted peptide and byproducts using dialysis against PBS or size exclusion chromatography.

  • Characterize the resulting HAIYPRH-conjugated nanoparticles for size, zeta potential, and peptide conjugation efficiency.

Protocol 2: In Vivo Ischemic Stroke Model (Rodent)

This protocol outlines a typical middle cerebral artery occlusion (MCAO) model in rodents to evaluate the efficacy of HAIYPRH-delivered therapeutics.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon suture for occlusion

  • Test formulations (e.g., HAIYPRH-nanoparticle-drug)

  • Control formulations (e.g., saline, free drug)

Procedure:

  • Anesthetize the animal.

  • Perform a midline neck incision to expose the common carotid artery.

  • Introduce a nylon suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Administer the test and control formulations intravenously at the time of reperfusion.

  • Monitor the animal for a set period (e.g., 24 or 48 hours).

  • Assess neurological deficits using a standardized scoring system.

  • Sacrifice the animal and perfuse the brain.

  • Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Collect brain tissue for further analysis (e.g., histology, Western blot for inflammatory markers).

Visualizations

HAIYPRH_BBB_Transport cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma NP HAIYPRH-Nanoparticle (e.g., with TSIIA) TfR Transferrin Receptor (TfR) NP->TfR 1. Binding EndothelialCell Brain Endothelial Cell Endosome Endosome TfR->Endosome 2. Internalization (Endocytosis) Endosome->EndothelialCell 3. Transcytosis ReleasedDrug Released TSIIA Endosome->ReleasedDrug 4. Release Neuron Ischemic Neuron ReleasedDrug->Neuron 5. Neuroprotection Ischemic_Stroke_Signaling cluster_pathway Pro-inflammatory Signaling in Ischemic Stroke Ischemia Ischemia/Reperfusion Injury HMGB1 HMGB1 Release Ischemia->HMGB1 TLRs TLR Activation HMGB1->TLRs MyD88_TRIF MyD88 / TRIF TLRs->MyD88_TRIF IRAK IRAK Activation MyD88_TRIF->IRAK NFkB NF-κB Activation IRAK->NFkB Cytokines Pro-inflammatory Cytokines (IL-17, IL-23, etc.) NFkB->Cytokines Apoptosis Neuronal Apoptosis Cytokines->Apoptosis HAIYPRH_Drug HAIYPRH-Delivered Neuroprotectant (e.g., TSIIA) HAIYPRH_Drug->HMGB1 Inhibits HAIYPRH_Drug->TLRs Inhibits HAIYPRH_Drug->MyD88_TRIF Inhibits HAIYPRH_Drug->IRAK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: HAIYPRH-Conjugated Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of HAIYPRH-conjugated liposomes. Our goal is to help you improve the stability and performance of your liposomal formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments, from peptide stability to liposome aggregation and leakage.

Q1: My HAIYPRH-conjugated liposomes are showing low efficacy in vivo. What could be the reason?

A1: A primary reason for reduced in vivo efficacy is the enzymatic degradation of the HAIYPRH peptide. The standard L-amino acid form of the peptide, L-HAIYPRH (also known as LT7), is susceptible to proteolysis in blood serum.[1][2]

Troubleshooting Tip:

  • Utilize a Stabilized Peptide Analog: Consider using the retro-inverso analog of HAIYPRH, which is D-HRPYIAH (also known as DT7). This form uses D-amino acids in the reverse sequence, making it significantly more resistant to enzymatic degradation while maintaining high affinity for the transferrin receptor.[1][2] Studies have shown that liposomes conjugated with DT7 exhibit enhanced serum stability and improved tumor-targeting ability both in vitro and in vivo.[1][2]

Q2: I'm observing aggregation and an increase in the particle size of my liposome suspension over time. How can I prevent this?

A2: Liposome aggregation can be caused by several factors, including improper surface charge, insufficient steric shielding, and inappropriate storage conditions.

Troubleshooting Tips:

  • Optimize Surface Charge: Ensure your liposomes have a sufficient surface charge to induce electrostatic repulsion between particles. A zeta potential of at least ±30 mV is generally considered indicative of a stable formulation. You can modulate the zeta potential by incorporating charged lipids (e.g., stearylamine for positive charge, dicetyl phosphate for negative charge) into your formulation.

  • Incorporate PEGylation: The inclusion of polyethylene glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) provides a hydrophilic steric barrier on the liposome surface. This "stealth" coating reduces interactions with serum proteins (opsonization) and prevents aggregation.

  • Control Peptide Density: An excessively high density of conjugated peptides on the liposome surface can sometimes lead to aggregation. It is advisable to optimize the peptide density, as higher densities do not always correlate with better targeting and can compromise stability.

  • Proper Storage: Store your liposome formulations at 4°C. Avoid freezing unless you have incorporated cryoprotectants, as the formation of ice crystals can disrupt the liposomal membrane.

Q3: My liposomes are leaking the encapsulated drug. What are the common causes and solutions?

A3: Drug leakage can be a significant issue, often stemming from the lipid composition of the liposomes and their interaction with the surrounding environment.

Troubleshooting Tips:

  • Incorporate Cholesterol: Cholesterol is a crucial component for stabilizing the lipid bilayer. It modulates membrane fluidity and reduces the permeability of the liposomes to the encapsulated contents.

  • Optimize Lipid Composition: The choice of phospholipids can impact membrane stability. Lipids with longer, saturated acyl chains tend to form more stable, rigid bilayers, which can reduce drug leakage.

  • pH and Osmolarity: Ensure that the pH and osmolarity of your storage buffer are compatible with the encapsulated drug and the liposome formulation to prevent premature release.

Q4: The conjugation efficiency of the HAIYPRH peptide to my liposomes is low. How can I improve it?

A4: Low conjugation efficiency can result from several factors related to the conjugation chemistry and the accessibility of the reactive groups.

Troubleshooting Tips:

  • Ensure Proper Reaction Conditions: For maleimide-thiol conjugation, maintain a pH between 6.5 and 7.5. This pH range is optimal for the reaction between the maleimide group on the liposome and the thiol group on the cysteine residue of the peptide.

  • Reduce Disulfide Bonds: If your cysteine-terminated HAIYPRH peptide has formed disulfide-linked dimers, it will not be reactive with the maleimide group. Treat the peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation to ensure free thiol groups are available.

  • Optimize Molar Ratios: While an excess of peptide is often used, the optimal molar ratio of peptide to maleimide-functionalized lipid should be determined experimentally.

  • Beware of Steric Hindrance: If you are using long PEG chains, they can sometimes sterically hinder the access of the peptide to the liposome surface. Optimizing the PEG linker length may be necessary.

Data on Liposome Characteristics

The stability and efficacy of HAIYPRH-conjugated liposomes are critically dependent on their physicochemical properties. Below is a summary of typical characterization data for peptide-conjugated liposomes.

ParameterUnconjugated LiposomesHAIYPRH-Conjugated LiposomesSignificance & Optimal Range
Particle Size (nm) 100 - 150110 - 160Size influences circulation time and tumor accumulation. A size range of 100-200 nm is generally preferred for passive targeting via the EPR effect.
Polydispersity Index (PDI) < 0.2< 0.2Indicates the uniformity of the liposome size distribution. A PDI below 0.2 is desirable for a homogenous formulation.
Zeta Potential (mV) -10 to -30-5 to -25Reflects the surface charge and predicts colloidal stability. A value of at least ±30 mV suggests good stability due to electrostatic repulsion. The conjugation of neutral or slightly charged peptides can alter the zeta potential.

Experimental Protocols & Methodologies

1. Protocol for Conjugation of Cysteine-Terminated HAIYPRH to Maleimide-Functionalized Liposomes

This protocol describes a common method for covalently attaching a cysteine-containing HAIYPRH peptide to pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide).

Materials:

  • Pre-formed liposomes containing DSPE-PEG-Maleimide

  • Cysteine-terminated HAIYPRH peptide

  • Reaction Buffer (e.g., HEPES or PBS, pH 7.0-7.5, degassed)

  • TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for peptide reduction)

  • Sepharose CL-4B or similar size-exclusion chromatography column

  • DMSO or DMF (for dissolving peptide if necessary)

Procedure:

  • Peptide Preparation (Optional but Recommended): If the peptide has been stored for a long time or if dimerization is suspected, dissolve it in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature to reduce any disulfide bonds.

  • Conjugation Reaction:

    • Add the cysteine-terminated HAIYPRH peptide solution to the pre-formed liposome suspension. A 10- to 20-fold molar excess of peptide to the maleimide lipid is a good starting point.

    • If the peptide has low aqueous solubility, it can be first dissolved in a small amount of DMSO or DMF before adding it to the liposome suspension.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

    • Incubate the reaction mixture overnight at 4°C or for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Separate the peptide-conjugated liposomes from the unreacted peptide using size-exclusion chromatography (e.g., a Sepharose CL-4B column).

    • Elute with a suitable buffer (e.g., PBS) and collect the fractions containing the turbid liposome suspension.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the purified liposomes using Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated peptide using a suitable protein assay (e.g., BCA assay) after separating the liposomes from any remaining free peptide.

2. Calcein Leakage Assay for Membrane Stability

This assay measures the integrity of the liposome membrane by monitoring the release of a fluorescent dye, calcein.

Materials:

  • HAIYPRH-conjugated liposomes encapsulating calcein at a self-quenching concentration (e.g., 50-100 mM)

  • Buffer (e.g., PBS or HEPES)

  • Triton X-100 solution (10% v/v)

  • 96-well black plate

  • Fluorometer (Excitation: 495 nm, Emission: 515 nm)

Procedure:

  • Preparation: Dilute the calcein-loaded liposomes to a suitable concentration in the buffer in the wells of the 96-well plate.

  • Fluorescence Measurement:

    • Measure the initial fluorescence (F_t) of the liposome suspension at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) at 37°C to assess leakage over time.

    • To determine the maximum fluorescence (F_max), add Triton X-100 to a final concentration of 1% to completely lyse the liposomes and release all the encapsulated calcein.

  • Calculation: Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero.

3. Serum Stability Assay

This assay evaluates the stability of the peptide-conjugated liposomes in the presence of serum, mimicking in vivo conditions.

Materials:

  • HAIYPRH-conjugated liposomes

  • Fetal Bovine Serum (FBS) or human serum

  • PBS or other suitable buffer

  • HPLC system

Procedure:

  • Incubation: Mix the liposome suspension with an equal volume of serum (to achieve a 50% serum concentration) and incubate at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 6, 12, 24 hours), take an aliquot of the liposome-serum mixture.

  • Analysis:

    • To assess peptide stability, the sample can be treated to precipitate proteins, and the supernatant analyzed by HPLC to quantify the amount of intact peptide remaining.

    • To assess liposome integrity (drug retention), the liposomes can be separated from the serum proteins by size-exclusion chromatography, and the amount of encapsulated drug can be quantified by HPLC.

  • Data Interpretation: Plot the percentage of intact peptide or retained drug as a function of time to determine the stability profile of the liposomes in serum.

Visual Guides

Diagram 1: Experimental Workflow for Preparing and Characterizing HAIYPRH-Conjugated Liposomes

G cluster_prep Liposome Preparation cluster_conj Peptide Conjugation cluster_char Characterization & Stability A Lipid Film Hydration B Extrusion A->B Formation of Unilamellar Vesicles C Add HAIYPRH-Cys Peptide B->C Pre-formed Liposomes D Incubation (pH 7.0-7.5) C->D Maleimide-Thiol Reaction E Purification (SEC) D->E Remove Free Peptide F DLS Analysis (Size, PDI, Zeta Potential) E->F G Calcein Leakage Assay E->G H Serum Stability Assay E->H G Start Unstable Liposomes (Aggregation/Leakage) Q1 Is PDI > 0.2 and size increasing? Start->Q1 Q2 Is drug leakage significant? Start->Q2 Sol1 Increase Zeta Potential (Charged Lipids) Q1->Sol1 Yes Sol2 Add/Optimize PEGylation Q1->Sol2 Yes Sol3 Optimize Peptide Density Q1->Sol3 Yes Sol4 Incorporate Cholesterol Q2->Sol4 Yes Sol5 Use Saturated Lipids Q2->Sol5 Yes

References

Troubleshooting low cellular uptake of HAIYPRH nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HAIYPRH nanoparticles. The information is designed to help you identify and resolve common issues related to low cellular uptake in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low cellular uptake of my HAIYPRH nanoparticles?

Low cellular uptake of HAIYPRH nanoparticles can be attributed to several factors, ranging from experimental design to the inherent properties of your nanoparticles and target cells. A systematic approach to troubleshooting is crucial. Key areas to investigate include the expression of the transferrin receptor (TfR) on your target cells, the formulation of your nanoparticles, and the experimental conditions.

Initial Troubleshooting Steps:

  • Verify TfR Expression: Confirm that your chosen cell line expresses sufficient levels of the transferrin receptor (TfR), as HAIYPRH is a TfR-targeting peptide.[1][2][3][4][5]

  • Optimize Nanoparticle Formulation: The physicochemical properties of your nanoparticles, such as size, surface charge, and ligand density, play a critical role in cellular uptake.[6][7][8]

  • Control Experimental Conditions: Factors like incubation time, nanoparticle concentration, and the presence of serum proteins can significantly impact uptake efficiency.[9][10]

  • Consider the Role of Transferrin (Tf): The presence of transferrin can modulate the uptake of HAIYPRH-conjugated nanostructures, often enhancing it in TfR-overexpressing cells.[1][2][11][12][13]

Below is a troubleshooting workflow to guide you through the process of identifying the potential cause of low cellular uptake.

TroubleshootingWorkflow start Low Cellular Uptake Observed check_tfr 1. Verify TfR Expression on Target Cells start->check_tfr tfr_low TfR Expression is Low/Absent check_tfr->tfr_low Low tfr_ok TfR Expression is Adequate check_tfr->tfr_ok Adequate solution_tfr Select a different cell line with high TfR expression or induce TfR expression. tfr_low->solution_tfr check_np 2. Characterize Nanoparticle Properties tfr_ok->check_np end Cellular Uptake Improved solution_tfr->end np_issue Properties are Suboptimal (e.g., size, charge, aggregation) check_np->np_issue Suboptimal np_ok Properties are Optimal check_np->np_ok Optimal solution_np Optimize nanoparticle synthesis to control size (~50 nm is often optimal), surface charge (cationic can enhance uptake), and prevent aggregation. np_issue->solution_np check_conditions 3. Evaluate Experimental Conditions np_ok->check_conditions solution_np->end conditions_issue Conditions are Not Optimized (e.g., incubation time, concentration) check_conditions->conditions_issue Not Optimized conditions_ok Conditions are Optimized check_conditions->conditions_ok Optimized solution_conditions Perform dose-response and time-course studies. Assess the effect of serum in your media. conditions_issue->solution_conditions check_tf 4. Assess the Role of Transferrin (Tf) conditions_ok->check_tf solution_conditions->end solution_tf Co-incubate with exogenous Tf to potentially enhance uptake in TfR-positive cells. check_tf->solution_tf solution_tf->end

Caption: Troubleshooting workflow for low cellular uptake of HAIYPRH nanoparticles.

Q2: How does the HAIYPRH peptide facilitate nanoparticle uptake?

The HAIYPRH peptide, also known as T7, is a targeting ligand that specifically binds to the transferrin receptor (TfR).[3] TfR is a protein that is often overexpressed on the surface of cancer cells and the blood-brain barrier.[4][5] The uptake mechanism is primarily through receptor-mediated endocytosis.[4] The presence of transferrin (Tf), the natural ligand for TfR, can further influence this process. In many cancer cell lines with high TfR expression, Tf enhances the uptake of HAIYPRH-conjugated nanoparticles.[1][2][11]

UptakeMechanism cluster_cell Target Cell TfR Transferrin Receptor (TfR) Endosome Endosome TfR->Endosome Endocytosis Release Intracellular Release of Nanoparticle Endosome->Release Endosomal Escape / Processing NP HAIYPRH Nanoparticle NP->TfR Binding Tf Transferrin (Tf) Tf->TfR Binding (can enhance NP uptake)

Caption: Cellular uptake pathway of HAIYPRH nanoparticles via TfR-mediated endocytosis.

Q3: Which cell lines are suitable for HAIYPRH nanoparticle uptake studies?

The choice of cell line is critical and should be based on the expression level of the transferrin receptor (TfR).[1] Cell lines with high TfR expression are generally more suitable for studying the targeted uptake of HAIYPRH nanoparticles.

Cell LineTfR Expression LevelNotes
A549HighHuman lung carcinoma
HeLaHighHuman cervical cancer
U87HighHuman glioblastoma
VeroLow / AbsentMonkey kidney epithelial cells (often used as a negative control)

This table is a summary based on information from multiple sources.[1][2]

Q4: What are the optimal physicochemical properties for HAIYPRH nanoparticles?

The physical and chemical characteristics of your nanoparticles significantly influence their interaction with cells and subsequent uptake.

PropertyRecommendationRationale
Size ~50 nmThis size is often optimal for receptor-mediated endocytosis.[6]
Shape SphericalSpherical nanoparticles often exhibit higher uptake rates.
Surface Charge Positive (Cationic)A positive surface charge can enhance interaction with the negatively charged cell membrane, but may also increase toxicity.[6][8]
Ligand Density To be optimizedThe density of HAIYPRH peptides on the nanoparticle surface should be sufficient for efficient receptor binding without causing steric hindrance.[5]
Stability HighNanoparticles should be stable in culture media and resist aggregation, as aggregates can alter the uptake mechanism and efficiency.[6]

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake using Flow Cytometry

This protocol describes a general method for quantifying the uptake of fluorescently labeled HAIYPRH nanoparticles.

Materials:

  • Fluorescently labeled HAIYPRH nanoparticles

  • Target cells (e.g., A549) and control cells (e.g., Vero)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Nanoparticle Incubation:

    • Prepare different concentrations of fluorescently labeled HAIYPRH nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle-containing medium.

    • Incubate for a predetermined time (e.g., 4 hours). Include a control group of cells without nanoparticles.

  • Cell Harvesting:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Sample Preparation for Flow Cytometry:

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Repeat the centrifugation and resuspension step twice to ensure all extracellular nanoparticles are removed.

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer).

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

    • Use the control cells (without nanoparticles) to set the gate for background fluorescence.

    • The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify nanoparticle uptake.[9][10][14]

FlowCytometryWorkflow A 1. Seed Cells B 2. Incubate with Fluorescent Nanoparticles A->B C 3. Wash to Remove Extracellular Nanoparticles B->C D 4. Harvest Cells (Trypsinization) C->D E 5. Prepare Cell Suspension for Flow Cytometry D->E F 6. Analyze on Flow Cytometer E->F G 7. Quantify Uptake (Mean Fluorescence Intensity / % Positive Cells) F->G

Caption: Experimental workflow for quantifying nanoparticle uptake by flow cytometry.

Protocol 2: Western Blot for Transferrin Receptor (TfR) Expression

This protocol outlines the steps to confirm the expression of TfR in your target cell line.

Materials:

  • Target cell lines

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF)

  • Primary antibody against TfR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Grow cells to 80-90% confluency.

    • Wash cells with cold PBS and then add lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each cell line onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary anti-TfR antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

    • The presence and intensity of a band at the correct molecular weight for TfR will indicate its expression level. A loading control (e.g., beta-actin or GAPDH) should be used to ensure equal protein loading.

References

Technical Support Center: Optimizing HAIYPRH Peptide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide detailed guidance on optimizing the conjugation efficiency of the HAIYPRH peptide. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the HAIYPRH peptide and why is it utilized in bioconjugation? A1: The HAIYPRH peptide, also known as T7, is a heptapeptide that functions as a targeting ligand by specifically binding to the human transferrin receptor (TfR).[1][2] The TfR is frequently overexpressed on the surface of various cancer cells and the endothelial cells of the blood-brain barrier, making it an attractive target for directed therapeutic delivery.[3][4] Consequently, HAIYPRH is conjugated to nanoparticles, liposomes, and other drug carriers to enhance their delivery to these specific sites.[1][4][5] A key advantage of the T7 peptide is that its binding site on the TfR is distinct from that of endogenous transferrin, thus avoiding competitive inhibition.[2]

Q2: What functional group should be incorporated into the HAIYPRH peptide for conjugation? A2: The choice of functional group is dictated by the selected conjugation chemistry. For the widely used maleimide-thiol reaction, a cysteine (Cys) residue, which provides a reactive thiol (-SH) group, should be added to either the N- or C-terminus of the HAIYPRH sequence. If using N-hydroxysuccinimide (NHS)-ester chemistry, the conjugation can be targeted to the peptide's N-terminal primary amine or the amine on the side chain of a lysine (Lys) residue.

Q3: How do the arginine (Arg) and histidine (His) residues within the HAIYPRH sequence influence conjugation reactions? A3: The intrinsic arginine and histidine residues can impact the conjugation process in several ways:

  • Solubility : Arginine is a strongly basic amino acid that typically increases a peptide's solubility in aqueous solutions, which is advantageous for maintaining homogeneity during the reaction.[6] However, peptides rich in arginine can sometimes be susceptible to aggregation.[7][8]

  • Side Reactions : The imidazole side chain of histidine is nucleophilic and can react with maleimide groups, particularly at certain pH levels.[9] This can lead to the formation of undesired byproducts and a reduction in the efficiency of the intended thiol-maleimide conjugation.[9]

Q4: What is the cellular uptake mechanism for HAIYPRH-conjugated therapeutics? A4: Conjugates featuring the HAIYPRH peptide are internalized by cells primarily through transferrin receptor-mediated endocytosis.[4][10] After the peptide binds to the TfR on the cell surface, the entire complex is drawn into the cell within clathrin-coated pits, which subsequently bud off to form endosomes.[10][11] The presence of native transferrin has been shown to enhance the efficiency of this uptake process.[2][4][5][12][13]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Question: I am experiencing poor yields of my HAIYPRH-carrier conjugate. What are the common causes and how can I resolve them?

Potential Cause Explanation Recommended Solution(s)
Peptide Solubility Issues Inadequate solubility of the HAIYPRH peptide in the reaction buffer can significantly hinder the reaction kinetics and overall efficiency.- Always perform a small-scale solubility test before proceeding with the full conjugation reaction.- For basic peptides like HAIYPRH, attempt dissolution in a small volume of 25% acetic acid, followed by dilution with the reaction buffer.- Utilize a minimal amount of a water-miscible organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to first dissolve the peptide.[14]- Apply sonication to the peptide solution to help break apart aggregates.
Maleimide Hydrolysis (for Maleimide-Thiol Chemistry)The maleimide group is prone to hydrolysis, especially at neutral to alkaline pH, which deactivates it for conjugation.- Always prepare solutions of maleimide-activated carrier proteins immediately before initiating the conjugation.- If short-term storage is unavoidable, maintain the solution at a slightly acidic pH of 6.0-6.5 and at 4°C.
Thiol Oxidation (for Maleimide-Thiol Chemistry)The thiol group of the cysteine residue on the HAIYPRH peptide can oxidize to form disulfide-linked dimers, which are unreactive towards maleimides.- Thoroughly degas all buffers to minimize dissolved oxygen.- Incorporate a non-thiol-based reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), into the peptide solution prior to conjugation to maintain the cysteine in its reduced, reactive state.[15][16][17]
Suboptimal Molar Ratio An incorrect stoichiometric ratio between the peptide and the carrier molecule can result in incomplete conjugation.- For conjugating a peptide of approximately 1,500 Da to KLH, a starting molar ratio of 800-1000:1 (peptide:KLH) is a good starting point.[18]- For other carriers, a 10-20 fold molar excess of the maleimide-containing molecule is often used and should be optimized.[16]
Histidine Side Reaction The nucleophilic imidazole side chain of histidine can compete with the cysteine's thiol group for reaction with the maleimide.[9]- If this side reaction is significant, consider synthesizing the peptide with a protected histidine residue.- Fine-tune the reaction pH to minimize the reactivity of the histidine side chain.
Issue 2: Conjugate Precipitation During or After Reaction

Question: My HAIYPRH-conjugate is precipitating from the solution. What steps can I take to prevent this?

Potential Cause Explanation Recommended Solution(s)
High Peptide Loading Density Attaching a large number of peptide molecules, especially if they have hydrophobic character, to a single carrier protein can decrease the overall solubility of the conjugate.- Decrease the molar ratio of peptide to carrier in the reaction mixture. For peptides with low solubility, a target ratio of 20-40 peptides per KLH molecule is advisable.[19]
Buffer Incompatibility The final conjugate may have different solubility properties than the individual components and may not be soluble in the conjugation buffer.- After the reaction is complete, purify the conjugate and exchange it into a more suitable storage buffer, such as Phosphate-Buffered Saline (PBS).
Inherent Carrier Protein Solubility Certain carrier proteins, most notably Keyhole Limpet Hemocyanin (KLH), have limited aqueous solubility, which can be further reduced upon conjugation.- To improve the solubility of KLH before activation, it can be dissolved in buffers containing 3M guanidine hydrochloride.[20]

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Maleimide-Thiol Conjugation

Carrier ProteinPeptide/HaptenRecommended Molar Ratio (Peptide/Hapten : Carrier)Expected OutcomeReference
KLHCysteine-peptide (~1500 Da)800-1000 : 1High density of peptide on the carrier surface[18]
Maleimide-activated carrierCys-peptide20–100 equivalents of peptide over KLHTarget loading of 20–100 peptides per KLH molecule[19]
Maleimide-activated carrierCysteine-containing fluorescent peptide0.3 to 0.4 mg of peptide per 1 mg of carrierEfficient conjugation for fluorescent labeling[21]

Table 2: Influence of pH on NHS-Ester Reaction Kinetics

pHt½ for Hydrolysis (min)t½ for Amidation (min)Resulting Amide YieldReference
8.02108080–85%[22]
8.51802080–85%[22]
9.01251080–85%[22]

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation of Cys-HAIYPRH to KLH

This protocol provides a generalized procedure for the conjugation of a cysteine-terminated HAIYPRH peptide to a maleimide-activated carrier protein like KLH.

Materials:

  • Cysteine-terminated HAIYPRH (Cys-HAIYPRH)

  • Maleimide-Activated KLH

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.1 M EDTA, pH 7.2

  • TCEP (tris(2-carboxyethyl)phosphine)

  • DMSO or DMF (if required for peptide dissolution)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Cys-HAIYPRH Peptide Solution:

    • Dissolve the Cys-HAIYPRH peptide in the conjugation buffer. If solubility is low, first dissolve the peptide in a minimal volume of DMSO or DMF and then add it dropwise to the stirring conjugation buffer.

    • To ensure the cysteine's thiol group is in its reduced, reactive form, add a 10–100-fold molar excess of TCEP to the peptide solution and incubate for 20–30 minutes at room temperature.[16]

  • Prepare Maleimide-Activated KLH Solution:

    • Dissolve the maleimide-activated KLH in the conjugation buffer to a final concentration of approximately 10 mg/mL.

  • Conjugation Reaction:

    • Combine the Cys-HAIYPRH solution with the maleimide-activated KLH solution. A starting molar ratio of 20 to 100 moles of peptide per mole of KLH is recommended for optimization.[19]

    • Gently mix the solution and allow it to react for 2 hours at room temperature or overnight at 4°C, ensuring it is protected from light.

  • Purification of the Conjugate:

    • Separate the resulting conjugate from unreacted peptide and excess reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer like PBS.

    • Collect the fractions corresponding to the high molecular weight conjugate.

  • Characterization:

    • Determine the final protein concentration of the purified conjugate using a standard protein quantification assay (e.g., BCA).

    • The degree of peptide conjugation can be assessed by methods such as amino acid analysis or by comparing the fluorescence of a labeled peptide before and after conjugation.[20][21]

Protocol 2: NHS-Ester Conjugation of HAIYPRH to a Carrier Protein

This protocol describes the general steps for conjugating the HAIYPRH peptide to a carrier protein via its primary amine groups using an NHS-ester crosslinker.

Materials:

  • HAIYPRH peptide

  • Carrier protein (e.g., BSA)

  • Amine-reactive NHS-ester crosslinker

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DMSO or DMF (for dissolving the crosslinker)

  • Dialysis cassette or size-exclusion chromatography column

Procedure:

  • Prepare Reagents:

    • Dissolve both the HAIYPRH peptide and the carrier protein in the reaction buffer.

    • Immediately prior to use, dissolve the NHS-ester crosslinker in a small volume of DMSO or DMF.

  • Conjugation Reaction:

    • Add the NHS-ester solution to the carrier protein solution to activate it.

    • Allow this activation reaction to proceed for 30–120 minutes at room temperature or 4°C.[]

    • Add the HAIYPRH peptide solution to the activated carrier protein.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer, which contains primary amines that will react with any remaining NHS-ester groups.

  • Purify the Conjugate:

    • Remove unreacted peptide and excess reagents from the conjugate solution using either dialysis against a storage buffer or size-exclusion chromatography.

  • Characterize the Conjugate:

    • Perform characterization for protein concentration and peptide incorporation as outlined in the previous protocol.

Visualizations

experimental_workflow cluster_peptide Peptide Preparation cluster_carrier Carrier Preparation cluster_reaction Conjugation & Purification peptide Cys-HAIYPRH Peptide dissolve_peptide Dissolve in Buffer (+/- Co-solvent) peptide->dissolve_peptide reduce_thiol Reduce Thiol with TCEP dissolve_peptide->reduce_thiol conjugate Mix and Incubate (RT or 4°C) reduce_thiol->conjugate carrier Maleimide-Activated Carrier (e.g., KLH) dissolve_carrier Dissolve in Conjugation Buffer carrier->dissolve_carrier dissolve_carrier->conjugate purify Purify Conjugate (Size-Exclusion) conjugate->purify characterize Characterize (Protein Assay, etc.) purify->characterize

Caption: Workflow for Maleimide-Thiol Conjugation of Cys-HAIYPRH.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm haiyprh_conjugate HAIYPRH Conjugate binding Binding haiyprh_conjugate->binding tfr Transferrin Receptor (TfR) tfr->binding clathrin_pit Clathrin-Coated Pit binding->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome lysosome Lysosome (Degradation) endosome->lysosome recycling Recycling to Membrane endosome->recycling payload_release Payload Release endosome->payload_release

Caption: TfR-Mediated Endocytosis of HAIYPRH Conjugates.

troubleshooting_logic start Low Conjugation Yield? check_solubility Is Peptide Soluble in Reaction Buffer? start->check_solubility check_maleimide Is Maleimide-Carrier Freshly Prepared? check_solubility->check_maleimide Yes solubility_issue Improve Solubility: - Use co-solvent (DMF/DMSO) - Adjust pH - Sonicate check_solubility->solubility_issue No check_thiol Was Thiol Reduced (e.g., with TCEP)? check_maleimide->check_thiol Yes maleimide_issue Use Freshly Activated Carrier or Store at pH 6.0-6.5, 4°C check_maleimide->maleimide_issue No check_ratio Is Molar Ratio Optimized? check_thiol->check_ratio Yes thiol_issue Add TCEP to Peptide Solution Before Conjugation check_thiol->thiol_issue No ratio_issue Adjust Peptide:Carrier Ratio (e.g., 20-100x excess of peptide for KLH) check_ratio->ratio_issue No success Yield Improved check_ratio->success Yes solubility_issue->success maleimide_issue->success thiol_issue->success ratio_issue->success

Caption: Troubleshooting Logic for Low Conjugation Yield.

References

Technical Support Center: HAIYPRH Hydrochloride Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of HAIYPRH hydrochloride in solution.

Understanding this compound Aggregation

This compound is a heptapeptide (His-Ala-Ile-Tyr-Pro-Arg-His) that acts as a targeting ligand for the transferrin receptor (TfR), making it valuable for targeted drug delivery.[1][2][3] While it is reported to be soluble in water at concentrations of 100 mg/mL or higher, aggregation can still occur under certain conditions, leading to loss of activity and potential immunogenicity.[1][4]

Aggregation is a common challenge with peptides and can be influenced by both intrinsic properties of the peptide and extrinsic environmental factors.[5] Key factors include the peptide's amino acid sequence, concentration, and the pH, ionic strength, and temperature of the solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A cloudy appearance or the formation of precipitates is a common indicator of peptide aggregation.[5] This occurs when individual peptide molecules interact and clump together to form larger, insoluble complexes. This can be triggered by various factors such as suboptimal pH, high concentration, or inappropriate storage conditions.

Q2: What is the isoelectric point (pI) of HAIYPRH and why is it important?

The isoelectric point (pI) is the pH at which a peptide has a net neutral charge. At or near its pI, a peptide is often least soluble and most prone to aggregation due to minimized electrostatic repulsion between molecules.[6]

The theoretical isoelectric point of HAIYPRH is approximately 9.9 . This was calculated based on the pKa values of its constituent amino acids (two histidines, one arginine, one tyrosine, an N-terminal amino group, and a C-terminal carboxyl group). Since HAIYPRH is a basic peptide, it will carry a net positive charge at a pH below its pI.

Q3: How does pH affect the solubility and aggregation of this compound?

To maintain maximum solubility and prevent aggregation, it is recommended to prepare solutions at a pH that is at least 1-2 units away from the peptide's pI.[7] For HAIYPRH (pI ≈ 9.9), this means preparing solutions in the acidic to neutral pH range (e.g., pH 4-7.5). In this range, the peptide will have a higher net positive charge, leading to greater electrostatic repulsion between molecules, which hinders aggregation.

Q4: Can I dissolve this compound directly in water?

Yes, this compound is reported to be soluble in water.[1][4] However, if you encounter solubility issues or observe aggregation, the pH of the water (which can vary) may be close to the peptide's pI. In such cases, using a buffered solution or a slightly acidic solvent is recommended.

Q5: What are some recommended solvents and buffers for this compound?

For a basic peptide like HAIYPRH, if water solubility is an issue, a slightly acidic solution can be used for initial dissolution.[8] For example, you can start with a small amount of 10-25% acetic acid and then dilute with your desired buffer.[8] Buffered solutions at a pH well below 9.9, such as phosphate-buffered saline (PBS) at pH 7.4, are generally a good choice for maintaining solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy solution or visible precipitate upon initial dissolution. The pH of the solvent is too close to the peptide's pI (~9.9).Dissolve the peptide in a small amount of 10% acetic acid and then dilute with a buffer of your choice (e.g., PBS pH 7.4).
Peptide concentration is too high.Prepare a more dilute stock solution.
Solution becomes cloudy over time during storage. Gradual aggregation due to suboptimal storage conditions.Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Consider adding a cryoprotectant like glycerol (5-10%).
Microbial contamination.Filter-sterilize the peptide solution through a 0.22 µm filter before use, especially for cell-based assays.[1]
Inconsistent experimental results. Presence of pre-existing micro-aggregates.Before use, centrifuge the stock solution at high speed (>10,000 x g) for 5-10 minutes and use the supernatant.
Aggregation induced by mechanical stress.Avoid vigorous vortexing or shaking. Mix by gentle pipetting or brief, gentle vortexing.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Based on the desired final concentration, add sterile, distilled water to the vial.

  • Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking.

  • If the peptide does not fully dissolve, proceed to Protocol 2.

  • Once dissolved, it is recommended to filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.[1]

  • For storage, aliquot the solution into smaller volumes and store at -20°C or -80°C.[1]

Protocol 2: Dissolution of this compound for Potentially Aggregation-Prone Conditions
  • Follow step 1 from Protocol 1.

  • Add a small volume of 10% acetic acid to the vial to dissolve the peptide.

  • Slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) to the dissolved peptide while gently mixing until the final desired concentration is reached.

  • Verify the final pH of the solution and adjust if necessary.

  • Proceed with steps 5 and 6 from Protocol 1.

Protocol 3: Characterization of Aggregation using Thioflavin T (ThT) Assay

This protocol can be used to monitor the aggregation kinetics of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the desired buffer.

    • Prepare a 2 mM stock solution of Thioflavin T (ThT) in water and filter through a 0.22 µm filter. Store protected from light.

    • Prepare the assay buffer (e.g., PBS, pH 7.4).

  • Assay Procedure:

    • In a 96-well black plate, add your this compound solution to the desired final concentration.

    • Add the ThT stock solution to a final concentration of 10-20 µM.

    • Include control wells: buffer only, and buffer with ThT only.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates peptide aggregation.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Dissolution start Start with lyophilized This compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water check_solubility Is the solution clear? dissolve_water->check_solubility dissolve_acid Dissolve in a small amount of 10% acetic acid check_solubility->dissolve_acid No filter_solution Filter through 0.22 µm filter check_solubility->filter_solution Yes troubleshoot Aggregation observed check_solubility->troubleshoot add_buffer Slowly add desired aqueous buffer (e.g., PBS pH 7.4) dissolve_acid->add_buffer add_buffer->filter_solution aliquot_store Aliquot and store at -20°C or -80°C filter_solution->aliquot_store end_use Ready for experimental use aliquot_store->end_use troubleshoot->dissolve_acid

Caption: A flowchart for dissolving this compound.

signaling_pathway Factors Influencing HAIYPRH Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors sequence Amino Acid Sequence (His, Arg -> Basic pI) aggregation HAIYPRH Aggregation sequence->aggregation hydrophobicity Hydrophobic Residues (Ile, Ala, Tyr, Pro) hydrophobicity->aggregation ph pH near pI (~9.9) ph->aggregation concentration High Concentration concentration->aggregation ionic_strength Ionic Strength ionic_strength->aggregation temperature Temperature (Storage) temperature->aggregation stress Mechanical Stress stress->aggregation solubility Decreased Solubility & Loss of Activity aggregation->solubility

Caption: Factors contributing to HAIYPRH aggregation.

References

Technical Support Center: HAIYPRH-Mediated Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HAIYPRH-mediated delivery systems. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the HAIYPRH peptide and what is its primary function in drug delivery?

A1: The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide that targets the human transferrin receptor (TfR).[1][2] Its primary function is to act as a targeting ligand on drug delivery systems, such as nanoparticles, to facilitate their uptake by cells that overexpress the TfR, such as cancer cells and the endothelial cells of the blood-brain barrier.[3][4]

Q2: How does HAIYPRH-mediated uptake occur?

A2: HAIYPRH-mediated uptake occurs through a process called receptor-mediated endocytosis. The HAIYPRH peptide on the surface of a nanoparticle binds to the transferrin receptor on the cell surface.[3][5] This binding event triggers the cell to internalize the receptor and the attached nanoparticle into an endosome.

Q3: What are the potential advantages of using HAIYPRH for targeted delivery?

A3: The primary advantage of using HAIYPRH is the potential for targeted delivery to specific cell types, which can increase the therapeutic efficacy of a drug while reducing systemic toxicity and off-target effects.[3] It is a small peptide, which generally leads to lower immunogenicity compared to larger targeting moieties like antibodies.[6] Additionally, it is relatively easy and cost-effective to synthesize.

Q4: Does the binding of HAIYPRH to the transferrin receptor interfere with the natural function of transferrin?

A4: Studies have shown that the binding site of the HAIYPRH peptide on the transferrin receptor is distinct from the binding site of transferrin.[1][2] This suggests that HAIYPRH-mediated delivery should not compete with the binding of endogenous transferrin, thus minimizing interference with normal iron uptake.

Q5: What are the known off-target effects of HAIYPRH-mediated delivery?

A5: While targeted delivery aims to minimize off-target effects, they can still occur. Potential off-target effects include uptake by any cells expressing the transferrin receptor, not just the intended target cells. The level of TfR expression varies across different tissues, with highly proliferative cells generally showing higher expression.[5] Off-target effects can also be influenced by the physicochemical properties of the nanoparticle carrier itself.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with HAIYPRH-mediated delivery systems.

Problem 1: Low Transfection/Delivery Efficiency

Possible Causes:

  • Poor Cell Health: Cells that are unhealthy or have been passaged too many times may exhibit reduced endocytic activity.[7][8]

  • Incorrect Reagent to Nucleic Acid/Drug Ratio: The ratio of the HAIYPRH-nanoparticle conjugate to the cargo is critical for efficient loading and delivery.[7]

  • Low Transferrin Receptor (TfR) Expression: The target cells may not express sufficient levels of TfR for efficient uptake.[5]

  • Inefficient Endosomal Escape: The nanoparticle may be successfully internalized but trapped within the endosome, preventing the cargo from reaching its site of action.[9][10]

  • Degradation of the Peptide or Cargo: The HAIYPRH peptide or the therapeutic cargo may be degraded by proteases or other enzymes.

Troubleshooting Steps:

  • Confirm Cell Health and TfR Expression:

    • Ensure you are using cells at a low passage number and that they appear healthy under a microscope.

    • Confirm TfR expression levels in your target cell line using techniques like flow cytometry or western blotting.

  • Optimize Formulation:

    • Perform a titration experiment to determine the optimal ratio of the HAIYPRH-nanoparticle to your cargo.

    • Characterize your nanoparticles to ensure they are of the correct size and surface charge for efficient cellular uptake.

  • Enhance Endosomal Escape:

    • Incorporate endosomal escape-enhancing agents into your nanoparticle formulation, such as proton sponges or fusogenic peptides.

  • Assess Stability:

    • Evaluate the stability of your HAIYPRH-nanoparticle conjugate and cargo in the presence of serum and relevant enzymes.

Problem 2: High Cytotoxicity or Unexpected Off-Target Effects

Possible Causes:

  • Inherent Toxicity of the Nanoparticle: The nanoparticle material itself may be causing cellular toxicity.[11]

  • High Concentration of the Conjugate: Excessive concentrations of the HAIYPRH-nanoparticle can lead to toxicity.

  • "On-Target, Off-Tumor" Effects: The conjugate may be taken up by non-cancerous cells that also express the transferrin receptor.

  • Immunogenicity: The peptide or nanoparticle formulation may be eliciting an immune response.[12]

Troubleshooting Steps:

  • Evaluate Component Toxicity:

    • Test the cytotoxicity of the unconjugated nanoparticle (without HAIYPRH and cargo) to determine its intrinsic toxicity.

    • Perform a dose-response experiment to find the optimal concentration of the HAIYPRH-nanoparticle conjugate that provides therapeutic efficacy with minimal toxicity.

  • Characterize Off-Target Uptake:

    • Use a control cell line with low or no TfR expression to assess non-specific uptake.

    • Perform biodistribution studies in an animal model to quantify accumulation in non-target organs.

  • Assess Immunogenicity:

    • Conduct in vitro immunogenicity assays, such as T-cell activation assays, to evaluate the potential for an immune response.

Data Presentation

The following tables provide illustrative examples of quantitative data that should be collected when assessing the off-target effects of HAIYPRH-mediated delivery. Note: The values presented here are for demonstration purposes only and will vary depending on the specific nanoparticle, cargo, cell line, and animal model used.

Table 1: In Vitro Cytotoxicity (MTT Assay)

Cell LineTfR ExpressionTreatment GroupConcentration (µg/mL)Cell Viability (%)
Target (e.g., A549 Lung Cancer)HighUntreated Control0100
HAIYPRH-Nanoparticle-Drug1045
Nanoparticle-Drug (No HAIYPRH)1075
Free Drug1060
Off-Target (e.g., Normal Lung Fibroblasts)LowUntreated Control0100
HAIYPRH-Nanoparticle-Drug1085
Nanoparticle-Drug (No HAIYPRH)1088
Free Drug1055

Table 2: In Vivo Biodistribution (Animal Model)

OrganTreatment Group% Injected Dose per Gram (%ID/g) at 24h
Tumor HAIYPRH-Nanoparticle12.5
Nanoparticle (No HAIYPRH)4.2
Liver HAIYPRH-Nanoparticle15.8
Nanoparticle (No HAIYPRH)18.3
Spleen HAIYPRH-Nanoparticle8.1
Nanoparticle (No HAIYPRH)9.5
Kidneys HAIYPRH-Nanoparticle5.3
Nanoparticle (No HAIYPRH)6.1
Brain HAIYPRH-Nanoparticle2.1
Nanoparticle (No HAIYPRH)0.5

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[12][13]

Materials:

  • Cells of interest (target and off-target lines)

  • 96-well plates

  • Complete cell culture medium

  • HAIYPRH-nanoparticle conjugates and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the HAIYPRH-nanoparticle conjugates and controls (unconjugated nanoparticles, free drug). Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

In Vitro T-Cell Activation Assay

This protocol is used to assess the potential of the HAIYPRH peptide or the complete nanoparticle conjugate to stimulate an adaptive immune response.[6][14][15]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Complete RPMI-1640 medium

  • HAIYPRH peptide, nanoparticle controls, and the full conjugate

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Negative control (vehicle)

  • 96-well U-bottom plates

  • Flow cytometer

  • Fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Plating: Plate the PBMCs in a 96-well U-bottom plate at a density of 2 x 10⁵ cells per well.

  • Stimulation: Add the HAIYPRH peptide, nanoparticle controls, and the full conjugate at various concentrations to the wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Staining: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers and activation markers.

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of activated T-cells (e.g., CD3+/CD69+ or CD3+/CD25+).

  • Data Analysis: Compare the percentage of activated T-cells in the treated groups to the negative control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HAIYPRH-NP HAIYPRH-Nanoparticle TfR Transferrin Receptor (TfR) HAIYPRH-NP->TfR Binding Endosome Early Endosome TfR->Endosome Internalization Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Cargo_Release Cargo Release to Cytosol Late_Endosome->Cargo_Release Endosomal Escape

Caption: Intended signaling pathway of HAIYPRH-mediated delivery via TfR.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Formulation 1. Formulate HAIYPRH- Nanoparticle Conjugate Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Studies Characterization->InVitro InVivo 4. In Vivo Studies InVitro->InVivo Promising results Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Uptake Cellular Uptake Quantification InVitro->Uptake Immunogenicity Immunogenicity Assay (e.g., T-cell activation) InVitro->Immunogenicity Biodistribution Biodistribution Studies InVivo->Biodistribution Toxicity Systemic Toxicity Evaluation InVivo->Toxicity Efficacy Therapeutic Efficacy InVivo->Efficacy Analysis 5. Data Analysis and Interpretation Biodistribution->Analysis Toxicity->Analysis Efficacy->Analysis

Caption: General experimental workflow for assessing off-target effects.

Troubleshooting_Logic Start Low Delivery Efficiency? Check_Cells Check Cell Health & TfR Expression Start->Check_Cells Yes High_Toxicity High Cytotoxicity? Start->High_Toxicity No Optimize_Ratio Optimize Nanoparticle: Cargo Ratio Check_Cells->Optimize_Ratio Endosomal_Escape Assess Endosomal Escape Optimize_Ratio->Endosomal_Escape Solution Problem Solved Endosomal_Escape->Solution Component_Toxicity Test Component Toxicity High_Toxicity->Component_Toxicity Yes High_Toxicity->Solution No Dose_Response Perform Dose- Response Component_Toxicity->Dose_Response Off_Target_Uptake Quantify Off-Target Uptake Dose_Response->Off_Target_Uptake Off_Target_Uptake->Solution

Caption: A logical troubleshooting workflow for common experimental issues.

References

Overcoming competitive inhibition with endogenous transferrin for T7 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the T7 peptide for targeting the transferrin receptor (TfR), particularly in the context of overcoming competitive inhibition by endogenous transferrin.

Frequently Asked Questions (FAQs)

Q1: What is the T7 peptide and why is it used for targeting the transferrin receptor (TfR)?

The T7 peptide is a seven-amino-acid sequence (HAIYPRH) identified through phage display technology.[1] It is widely used as a targeting ligand for the transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier.[1] This makes the T7 peptide a valuable tool for targeted drug and gene delivery to these specific cell types.[1][2]

Q2: Does endogenous transferrin compete with the T7 peptide for binding to the TfR?

No, endogenous transferrin (Tf) does not compete with the T7 peptide for binding to the TfR.[1][3][4] The T7 peptide binds to a site on the TfR that is distinct from the binding site of transferrin.[1][3][5] This is a significant advantage, as the high physiological concentrations of endogenous transferrin do not inhibit the binding of T7-conjugated therapeutics.[1][3] In fact, some studies suggest that the presence of transferrin may even enhance the uptake of T7-conjugated nanoparticles.[6]

Q3: What is the binding affinity of the T7 peptide to the transferrin receptor?

The T7 peptide exhibits a high binding affinity for the transferrin receptor, with a reported dissociation constant (Kd) of 10 nM.[4] While the binding affinity of transferrin to its receptor is also high, the non-competitive nature of T7 binding means that this high affinity can be effectively leveraged for targeted delivery without interference from endogenous Tf.[5]

Troubleshooting Guides

Issue 1: Low cellular uptake of T7-conjugated nanoparticles or drugs.

  • Possible Cause 1: Low expression of Transferrin Receptor (TfR) on target cells.

    • Troubleshooting Tip: Confirm the TfR expression level on your target cell line using techniques like flow cytometry or western blotting. The efficacy of T7-mediated targeting is highly correlated with the level of TfR expression.[4]

  • Possible Cause 2: Improper conjugation of the T7 peptide.

    • Troubleshooting Tip: Ensure that the T7 peptide is conjugated to your nanoparticle or drug in the correct orientation and that the binding site of the peptide is accessible. The use of a cysteine residue at the N-terminus (Cys-T7) can facilitate controlled conjugation.

  • Possible Cause 3: Instability of the T7 peptide.

    • Troubleshooting Tip: Consider using a retro-inverso analog of T7 (D-amino acids in reverse sequence) to increase stability against enzymatic degradation, which can lead to improved in vivo targeting.

Issue 2: Inconsistent results in competitive binding assays.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting Tip: Optimize incubation times, temperatures, and buffer conditions for your specific assay format (e.g., ELISA, flow cytometry). Ensure that the concentrations of both the T7-conjugated agent and the competing transferrin are accurately determined.

  • Possible Cause 2: Non-specific binding.

    • Troubleshooting Tip: Include appropriate blocking steps in your protocol (e.g., using BSA or serum) to minimize non-specific binding to cell surfaces or assay plates.

  • Possible Cause 3: Cell viability issues.

    • Troubleshooting Tip: Assess cell viability after treatment with T7-conjugated molecules and transferrin, as cytotoxicity can affect receptor expression and internalization, leading to misleading results.

Quantitative Data Summary

The following table summarizes the key binding parameters for the T7 peptide. A direct comparison of the dissociation constant (Kd) for transferrin under identical experimental conditions is not available in the cited literature.

LigandReceptorBinding Affinity (Kd)Notes
T7 PeptideTransferrin Receptor (TfR)10 nM[4]Binds to a site distinct from transferrin, avoiding competitive inhibition.[1][3]
Transferrin (Tf)Transferrin Receptor (TfR)Not directly comparedBinds to a different site on the TfR than the T7 peptide.[3][5]

The following table presents data on the half-maximal inhibitory concentration (IC50) for a T7-conjugated doxorubicin nanoparticle formulation, demonstrating the influence of transferrin on its efficacy.

FormulationPresence of Transferrin (Tf)IC50
PAMAM-PEG-T7/DOX NPsWith Tf231.5 nM[6]
PAMAM-PEG-T7/DOX NPsWithout Tf676.7 nM[6]

Experimental Protocols

Protocol 1: Competitive Binding Permeability Assay

This protocol is designed to assess whether the permeability of a T7-conjugated fluorescent molecule across a cell monolayer (e.g., an in vitro model of the blood-brain barrier) is affected by the presence of unlabeled transferrin.

  • Cell Culture: Seed human induced pluripotent stem cell-derived brain microvascular endothelial cells (hiPS-BMECs) on a transwell insert and culture until a confluent monolayer is formed.

  • Preparation of Reagents:

    • Prepare a solution of the fluorescently-labeled T7-conjugated molecule (e.g., FGA-cys-T7) at a concentration of 10 µg/mL.

    • Prepare solutions of unlabeled transferrin at various concentrations (e.g., 0 nM, 125 nM, 1250 nM).

  • Co-incubation: In the apical (upper) chamber of the transwell, add the T7-conjugated molecule along with the different concentrations of unlabeled transferrin.

  • Sampling: At predetermined time points (e.g., 1 hour), collect samples from the basolateral (lower) chamber.

  • Quantification: Measure the fluorescence intensity of the samples collected from the basolateral chamber using a plate reader.

  • Data Analysis: Calculate the effective permeability coefficient for the T7-conjugated molecule at each concentration of unlabeled transferrin. A significant decrease in permeability with increasing transferrin concentration would suggest competitive binding. However, for T7, no significant inhibition is expected.

Visualizations

T7_Transferrin_Binding cluster_cell Cell Membrane TfR Transferrin Receptor (TfR) Transferrin Binding Site T7 Binding Site Endocytosis Receptor-Mediated Endocytosis TfR->Endocytosis Internalization Tf Endogenous Transferrin (Tf) Tf->TfR:site1 Binds T7 T7 Peptide (HAIYPRH) T7->TfR:site2 Binds (Distinct Site) Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture target cells (e.g., hiPS-BMECs) co_incubation Co-incubate cells with T7-conjugate and transferrin prep_cells->co_incubation prep_t7 Prepare fluorescently labeled T7-conjugate prep_t7->co_incubation prep_tf Prepare varying concentrations of unlabeled transferrin prep_tf->co_incubation sampling Collect samples over time co_incubation->sampling quantification Quantify fluorescence of samples sampling->quantification data_analysis Calculate permeability and assess for inhibition quantification->data_analysis

References

Technical Support Center: Enhancing HAIYPRH-Mediated Transport Across the BBB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the HAIYPRH peptide for enhanced transport across the Blood-Brain Barrier (BBB). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of HAIYPRH-mediated transport across the BBB?

A1: The HAIYPRH peptide, also known as T7, facilitates transport across the BBB primarily through receptor-mediated transcytosis (RMT).[1][2] It specifically binds to the transferrin receptor (TfR), which is highly expressed on the surface of brain capillary endothelial cells.[1][3][4][5] Uniquely, HAIYPRH binds to a different site on the TfR than its natural ligand, transferrin, meaning it does not compete with endogenous transferrin for receptor binding.[1][6][7] This binding triggers the internalization of the peptide and its conjugated cargo into the endothelial cell, transport across the cell in vesicles, and subsequent release into the brain parenchyma.

Q2: What are the key advantages of using HAIYPRH for brain delivery?

A2: The primary advantages include:

  • High Specificity: It shows a high affinity for the human transferrin receptor (TfR), which is overexpressed on BBB endothelial cells and many glioma cells.[5][6][8]

  • Non-Competitive Binding: It binds to a different epitope on the TfR than transferrin, avoiding competition with the endogenous ligand and not interfering with normal iron homeostasis.[1][6]

  • Enhanced Penetration: Conjugation of HAIYPRH to nanoparticles or drugs has been shown to significantly increase their ability to cross the BBB and accumulate in the brain.[1][2][6]

  • Versatility: It can be conjugated to a wide range of cargos, including small molecule drugs, proteins, nucleic acids, and various types of nanoparticles.[1][2][3]

Q3: How stable is the HAIYPRH peptide? What are the best storage conditions?

A3: Like most peptides, HAIYPRH is susceptible to degradation, primarily through hydrolysis and proteolysis.[9][10] For optimal stability, lyophilized peptide should be stored at -20°C or -80°C.[9] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[3]

Troubleshooting Guides

Issue 1: Low Yield or Failed Conjugation of HAIYPRH to Cargo
Potential Cause Recommended Solution
Inactive Peptide Ensure proper storage of lyophilized peptide (-20°C or -80°C). Avoid multiple freeze-thaw cycles of stock solutions. Test peptide activity with a fresh batch if necessary.
Incorrect Reaction Chemistry Verify that the chosen conjugation chemistry is compatible with the functional groups on both the HAIYPRH peptide and the cargo molecule (e.g., NHS ester for amines, maleimide for thiols).[11][12][13]
Suboptimal Reaction Conditions Optimize pH, temperature, and reaction time. For example, NHS-ester reactions are typically more efficient at a slightly alkaline pH (7.5-8.5). Follow a detailed, validated protocol.[11]
Steric Hindrance If conjugating to a large molecule or nanoparticle, consider introducing a PEG linker between the peptide and the cargo to improve accessibility of the binding domain.[4][8]
Issue 2: Poor BBB Transcytosis in In Vitro Models
Potential Cause Recommended Solution
Compromised BBB Model Integrity Regularly measure the Trans-Endothelial Electrical Resistance (TEER) to ensure a tight barrier has formed. Values should be high and stable before starting the transport assay.[14][15] Also, assess paracellular permeability using a marker like Lucifer yellow or fluorescently-labeled dextran.
Low TfR Expression on Cells Confirm high TfR expression on your chosen endothelial cell line (e.g., bEnd.3, hCMEC/D3) using techniques like Western blot, flow cytometry, or immunofluorescence. Co-culturing endothelial cells with astrocytes can often enhance BBB characteristics, including receptor expression.[16][17]
Incorrect Density of HAIYPRH The density of the targeting ligand on a nanocarrier is critical. Too low a density results in insufficient binding, while too high a density can sometimes hinder transcytosis. It is crucial to optimize the ligand density for your specific carrier.[8]
Competition from Serum Transferrin Although HAIYPRH binding is non-competitive, high concentrations of transferrin in the culture medium could potentially modulate TfR trafficking. Consider performing experiments in low-serum or serum-free medium for the duration of the transport assay, if compatible with your cells.
Issue 3: Low Brain Accumulation or High Variability in In Vivo Studies
Potential Cause Recommended Solution
Rapid Degradation in Circulation The peptide-cargo conjugate may be susceptible to proteases in the blood.[18][19] Assess the stability of your conjugate in plasma ex vivo. Consider modifications like PEGylation or using retro-inverso peptide isoforms (e.g., D-T7) to enhance stability.[2]
Off-Target Accumulation High expression of TfR on other tissues (e.g., liver, spleen) can lead to clearance before the conjugate reaches the brain. Analyze biodistribution in peripheral organs. Optimizing the physicochemical properties (size, charge) of the nanocarrier can help modulate biodistribution.[6]
Insufficient Dose or Exposure Ensure the administered dose is sufficient to achieve a therapeutic concentration in the brain. Perform pharmacokinetic studies to understand the circulation half-life of your conjugate.
Animal Model Variability The expression levels of TfR and the leakiness of the BBB can vary between different animal species and disease models.[20][21] Ensure your model is appropriate and that you are using sufficient animal numbers to achieve statistical power.

Quantitative Data Summary

Table 1: Reported Binding Affinity and Physicochemical Properties of HAIYPRH and its Conjugates.

Parameter Value Context Reference
Binding Affinity (Kd) ~10 nM Affinity of HAIYPRH peptide for the human transferrin receptor. [5][6][8]
Particle Size 160.9 ± 3.3 nm Size of T7-conjugated PLGA-PEG nanoparticles. [6]
Zeta Potential -18.6 ± 1.2 mV Surface charge of T7-conjugated PLGA-PEG nanoparticles. [6]

| T7 Conjugation Ratio | 112.7 ± 6.6 mol% | Molar percentage of T7 peptide conjugated to PLGA-PEG5k copolymer. |[6] |

Table 2: Examples of Enhanced Cellular Uptake and Transfection Mediated by HAIYPRH.

Cell Line Cargo Enhancement Factor Context Reference
C6 & U87 (Glioma) pGL3 Plasmid 4.0-fold & 3.0-fold higher Transfection efficiency of T7-peptide vector vs. Lipo 2000. [4]
bEnd.3 & U87-MG PLGA-PEG NPs Significantly higher (p < 0.01) Cellular uptake of T7-NPs vs. peptide-free NPs. [6]

| A549 | AuNP-T7 | Increased uptake speed & decreased endocytosis force | Effect of transferrin on the uptake of T7-conjugated gold nanoparticles. |[22][23] |

Experimental Protocols

Protocol 1: General Peptide-Nanoparticle Conjugation via Maleimide Chemistry

This protocol outlines a general method for conjugating a cysteine-terminated HAIYPRH peptide to a maleimide-functionalized nanoparticle (e.g., liposome or polymer-based NP).

  • Preparation of Nanoparticles: Synthesize nanoparticles with a maleimide-functionalized surface (e.g., using a DSPE-PEG-Maleimide lipid or PLGA-PEG-Maleimide polymer).

  • Peptide Reconstitution: Dissolve the cysteine-terminated HAIYPRH peptide in a degassed, oxygen-free buffer (e.g., PBS or HEPES, pH 6.5-7.5) to prevent disulfide bond formation.

  • Reaction Setup: Add the HAIYPRH peptide solution to the maleimide-functionalized nanoparticle suspension. A typical molar ratio is a 5 to 10-fold excess of peptide to the maleimide groups on the nanoparticle surface to ensure complete reaction.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, and incubating for an additional 30 minutes.

  • Purification: Remove the unreacted peptide and quenching agent by dialysis, size exclusion chromatography, or repeated centrifugation/resuspension cycles.

  • Characterization: Confirm successful conjugation by measuring the change in nanoparticle size and zeta potential. Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA assay if peptide concentration is high enough, or by using a fluorescently-labeled peptide).

Protocol 2: In Vitro BBB Permeability Assay using a Transwell Co-culture Model

This protocol describes how to assess the transport of an HAIYPRH-conjugated substance across an in vitro BBB model.[16][17][24]

  • Cell Seeding (Bottom Chamber): Seed astrocytes (e.g., primary rat astrocytes or a human astrocyte cell line) on the underside of a Transwell insert membrane (e.g., 0.4 µm pore size) or in the bottom of the well. Allow them to attach and grow for 24-48 hours.

  • Cell Seeding (Top Chamber): Seed brain capillary endothelial cells (e.g., bEnd.3 or hCMEC/D3) on the top side of the Transwell insert membrane.

  • Co-culture and Barrier Formation: Culture the cells for 5-7 days to allow for the formation of a tight monolayer. The factors secreted by the astrocytes will help induce a stronger barrier phenotype in the endothelial cells.

  • Barrier Integrity Check: Measure the TEER of the endothelial monolayer using a voltohmmeter. A high and stable TEER value indicates a tight barrier. Perform a permeability assay with a paracellular marker (e.g., 10 kDa FITC-dextran) to confirm low passive diffusion.

  • Transport Experiment:

    • Replace the medium in the top (apical/luminal) chamber with fresh, serum-free medium containing a known concentration of your HAIYPRH-conjugated test substance.

    • Replace the medium in the bottom (basolateral/abluminal) chamber with fresh, serum-free medium.

    • At designated time points (e.g., 30, 60, 120, 240 minutes), take a sample from the bottom chamber. Replace the volume with an equal amount of fresh medium.

  • Quantification: Quantify the concentration of your substance in the collected samples using a suitable analytical method (e.g., fluorescence, LC-MS, ELISA).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the BBB model.

Visualizations

HAIYPRH_Transcytosis_Pathway cluster_blood Blood Vessel Lumen cluster_bcec Brain Capillary Endothelial Cell cluster_brain Brain Parenchyma Cargo HAIYPRH-Drug Conjugate TfR Transferrin Receptor (TfR) Cargo->TfR 1. Binding Endosome Early Endosome TfR->Endosome 2. Endocytosis Vesicle Trafficking Vesicle Endosome->Vesicle 3. Sorting & Intracellular Trafficking ReleasedCargo Released Drug Vesicle->ReleasedCargo 4. Exocytosis

Caption: HAIYPRH-mediated receptor-mediated transcytosis (RMT) across the BBB.

In_Vitro_BBB_Assay cluster_prep Model Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Astrocytes on bottom of insert A2 Seed Endothelial Cells on top of insert A1->A2 A3 Co-culture for 5-7 days to form tight barrier A2->A3 B1 Verify Barrier Integrity (Measure TEER) A3->B1 B2 Add HAIYPRH-conjugate to top (luminal) chamber B1->B2 B3 Sample from bottom (abluminal) chamber over time B2->B3 C1 Quantify conjugate in abluminal samples B3->C1 C2 Calculate Permeability Coefficient (Papp) C1->C2

Caption: Experimental workflow for an in vitro BBB permeability assay.

Troubleshooting_Tree Start Problem: Low Brain Uptake of HAIYPRH-Conjugate Q1 Was conjugation successful and is the conjugate stable? Start->Q1 Sol1 Troubleshoot Conjugation Protocol. Assess stability in plasma. Q1->Sol1 No Q2 Is the in vitro BBB model validated and tight? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Verify TEER and paracellular flux. Confirm TfR expression. Q2->Sol2 No Q3 Is biodistribution profile understood? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Perform pharmacokinetic (PK) and biodistribution studies. Q3->Sol3 No End Consider optimizing dose, vehicle, or nanocarrier properties. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting logic tree for low in vivo brain uptake.

References

Technical Support Center: Strategies to Reduce Immunogenicity of the HAIYPRH Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the immunogenicity of the HAIYPRH peptide.

Frequently Asked Questions (FAQs)

Q1: What is immunogenicity and why is it a concern for the HAIYPRH peptide?

Immunogenicity is the ability of a substance, such as the HAIYPRH peptide, to provoke an immune response in the body. This can lead to the production of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect of the peptide, alter its pharmacokinetic profile, or cause adverse effects.[1][2] For therapeutic peptides like HAIYPRH, minimizing immunogenicity is crucial for ensuring safety and efficacy.

Q2: What are the primary strategies to reduce the immunogenicity of the HAIYPRH peptide?

The main strategies to de-immunize the HAIYPRH peptide involve modifying its structure to make it less recognizable to the immune system. These approaches include:

  • Amino Acid Substitution: Replacing specific amino acids within the peptide sequence to disrupt its binding to Major Histocompatibility Complex Class II (MHC-II) molecules, a critical step in initiating a T-cell dependent immune response.[3][4]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide. This creates a protective hydrophilic shield that masks immunogenic epitopes and can improve the peptide's half-life and solubility.[5][6][7]

  • Glycosylation: Introducing sugar moieties (glycans) to the peptide sequence. Glycosylation can mask epitopes and alter the peptide's interaction with immune cells.[8][9]

  • Incorporation of Non-natural Amino Acids: Replacing natural L-amino acids with their D-enantiomers or other non-natural amino acids can reduce proteolytic degradation and subsequent presentation by antigen-presenting cells (APCs).[10][11]

Q3: How can I predict the immunogenic potential of the HAIYPRH peptide and its modified versions?

In silico computational tools are the first step in assessing immunogenicity risk.[12][13][14] These tools predict the presence of T-cell epitopes by analyzing the peptide's amino acid sequence and its predicted binding affinity to various human leukocyte antigen (HLA) alleles.[15][16][17]

Commonly Used In Silico Tools:

Tool CategoryExamplesFunction
MHC-II Binding Prediction NetMHCIIpan, IEDB Analysis Resource, EpiMatrixPredicts the binding affinity of peptide fragments to a wide range of MHC-II alleles.[18][19][20]
T-cell Epitope Identification JanusMatrix, TcPRoDifferentiates between potentially inflammatory T-effector epitopes and regulatory T-cell (Treg) epitopes.[15][19]

Troubleshooting Guides

Strategy 1: Amino Acid Substitution

This strategy focuses on identifying and modifying immunogenic "hotspots" within the HAIYPRH peptide sequence.

Experimental Workflow

Figure 1. Workflow for deimmunization by amino acid substitution.
Detailed Methodologies

1. In Silico T-cell Epitope Prediction:

  • Protocol:

    • Input the HAIYPRH amino acid sequence into an MHC-II binding prediction tool (e.g., IEDB Analysis Resource).

    • Select a comprehensive panel of HLA-DR, -DP, and -DQ alleles for the prediction.

    • Analyze the output to identify 9-mer core sequences with high predicted binding affinities (typically represented as a low IC50 value or a high percentile rank).[18][21] These are your potential immunogenic hotspots.

2. In Vitro MHC-II Binding Assay:

  • Protocol:

    • A competitive ELISA-based or fluorescence polarization assay is used to measure the binding of the synthesized modified peptides to purified, recombinant HLA molecules.[13][22]

    • Incubate a constant amount of a known high-affinity fluorescently labeled peptide with a specific HLA allele in the presence of varying concentrations of the unlabeled test peptide (modified HAIYPRH).

    • Measure the displacement of the fluorescent peptide to determine the IC50 value of the test peptide. A higher IC50 value for a modified peptide compared to the original HAIYPRH indicates reduced MHC-II binding.

3. In Vitro T-cell Proliferation Assay:

  • Protocol:

    • Isolate peripheral blood mononuclear cells (PBMCs) from a panel of healthy donors with diverse HLA types.[23][24]

    • Culture the PBMCs in the presence of the modified HAIYPRH peptides.

    • After several days, measure T-cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dye dilution. A lower proliferative response to a modified peptide indicates reduced immunogenicity.

Q&A and Troubleshooting
  • Q: My in silico predictions show many potential epitopes. Where do I start with substitutions?

    • A: Prioritize substitutions in the anchor residues of the predicted 9-mer MHC-binding core. These residues are critical for binding to the MHC-II molecule.[25] Also, consider using tools like JanusMatrix to identify and avoid altering potential regulatory T-cell epitopes, which could inadvertently increase the immune response.[15]

  • Q: My modified peptide shows reduced MHC-II binding but still elicits a T-cell response. Why?

    • A: The peptide might be presented by other means, or the original prediction may not have covered all relevant HLA alleles. It's also possible that the modification created a new, different T-cell epitope. Consider expanding the HLA allele panel in your in silico and in vitro assays.

  • Q: How do I ensure my amino acid substitutions don't compromise the peptide's therapeutic activity?

    • A: After confirming reduced immunogenicity, you must perform a functional assay specific to the HAIYPRH peptide's mechanism of action. It is a balancing act between reducing immunogenicity and maintaining function.[26]

Strategy 2: PEGylation

This strategy involves attaching PEG chains to shield the HAIYPRH peptide from the immune system.

Experimental Workflow

Figure 2. Workflow for deimmunization by PEGylation.
Detailed Methodologies

PEG-Peptide Conjugation:

  • Protocol:

    • Choose a reactive PEG derivative based on the available functional groups on the HAIYPRH peptide (e.g., N-hydroxysuccinimide-activated PEG for primary amines at the N-terminus or on lysine side chains).

    • Dissolve the HAIYPRH peptide and the activated PEG in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Allow the reaction to proceed for a specified time at room temperature or 4°C.

    • Purify the PEGylated peptide using techniques like size-exclusion or reverse-phase chromatography.

    • Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.[7]

Q&A and Troubleshooting
  • Q: What size and type of PEG should I use?

    • A: The choice depends on the desired balance between shielding, activity, and pharmacokinetics. Larger and branched PEGs generally offer better shielding but may also reduce the peptide's activity more significantly.[27][28] Start with a range of PEG sizes (e.g., 5 kDa, 10 kDa, 20 kDa) and test them empirically.

  • Q: My PEGylated peptide has lost its therapeutic activity. What can I do?

    • A: The PEG chain may be sterically hindering the active site of the peptide. Try site-specific PEGylation at a location distant from the residues critical for function.[27] If the primary sequence allows, introducing a cysteine for site-specific conjugation can be a good strategy. Alternatively, consider using a smaller PEG molecule.

  • Q: Can the PEG molecule itself be immunogenic?

    • A: Yes, anti-PEG antibodies can occur, especially with repeated administration.[6][11] This is a known issue in the field. Using high-purity PEG and considering alternative polymers may be necessary for long-term therapies.

Strategy 3: Glycosylation

This approach involves attaching carbohydrate moieties to the HAIYPRH peptide to mask epitopes.

Experimental Workflow

G cluster_0 Glycosylation Design cluster_1 Synthesis cluster_2 Evaluation A Identify Potential Glycosylation Sites (Asn, Ser, Thr) in HAIYPRH B Select Glycan Structure A->B C Chemoenzymatic or Chemical Synthesis of Glycopeptide B->C D Confirm Glycosylation (Mass Spectrometry) C->D E Assess Immunogenicity (In Vitro Assays) D->E F Evaluate Functional Activity E->F

Figure 3. Workflow for deimmunization by glycosylation.
Detailed Methodologies

Chemoenzymatic Glycosylation:

  • Protocol:

    • Synthesize the HAIYPRH peptide with a modified amino acid at the desired glycosylation site that allows for specific enzymatic ligation.

    • Use a glycosyltransferase enzyme to attach a specific sugar moiety to the peptide.

    • Purify the resulting glycopeptide using chromatography.

    • Verify the structure and purity using mass spectrometry and NMR.[8]

Q&A and Troubleshooting
  • Q: Where should I add the glycan to the HAIYPRH sequence?

    • A: Ideally, the glycan should be placed over or near a predicted immunogenic hotspot to mask it from immune recognition. The location of the glycosylation site can significantly impact the immunogenicity of the resulting glycoconjugate.[29]

  • Q: Will glycosylation affect the peptide's activity?

    • A: Similar to PEGylation, glycosylation can impact activity.[30][31] It is essential to test the functional activity of the glycopeptide. The choice of glycan structure can also influence the outcome.

  • Q: Can the glycan itself elicit an immune response?

    • A: While less common than with peptides, certain carbohydrate structures can be immunogenic. Using glycans that are common in humans can help minimize this risk.[8]

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with HAIYPRH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of HAIYPRH-conjugated therapeutics in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during your in vivo experiments with HAIYPRH conjugates.

Q1: My HAIYPRH conjugate shows excellent in vitro efficacy but poor anti-tumor activity in our xenograft model. What are the potential causes and solutions?

Possible Causes:

  • Inadequate Tumor Targeting: The conjugate may not be reaching the tumor in sufficient concentrations. This could be due to rapid clearance from circulation, poor penetration into the tumor tissue, or low expression of the transferrin receptor (TfR) on the specific tumor model.

  • Instability of the Conjugate: The HAIYPRH peptide, the linker, or the payload may be unstable in the in vivo environment, leading to premature degradation or cleavage before reaching the target site.[1]

  • Suboptimal Dosage: The administered dose might be too low to achieve a therapeutic concentration in the tumor or too high, causing systemic toxicity that masks the anti-tumor effect.

  • Inappropriate Animal Model: The selected tumor model may not accurately reflect the human disease, particularly in terms of TfR expression and tumor microenvironment.

Solutions:

  • Verify TfR Expression: Confirm the expression levels of the transferrin receptor in your specific xenograft model using techniques like immunohistochemistry (IHC) or western blotting.

  • Pharmacokinetic (PK) and Biodistribution Studies: Conduct PK and biodistribution studies to understand the in vivo fate of your conjugate.[2][3] This will help determine if the conjugate is reaching the tumor and persisting for a sufficient duration.

  • Dose-Escalation Study: Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and identify an optimal therapeutic window.[4][5]

  • Optimize the Conjugate Design: Consider modifying the linker to improve stability or altering the payload to enhance potency.

Q2: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at doses where we expect to see efficacy. How can we mitigate this?

Possible Causes:

  • Off-Target Toxicity: The payload of the conjugate may be released prematurely in circulation or taken up by healthy tissues that also express the transferrin receptor, such as the liver and spleen.[1]

  • Payload Toxicity: The cytotoxic agent itself may be too potent for the chosen dosage regimen.

  • Immunogenicity: The peptide conjugate could be eliciting an immune response, leading to adverse effects.[1]

Solutions:

  • Determine the Maximum Tolerated Dose (MTD): A carefully designed MTD study is crucial to identify the highest dose that can be administered without unacceptable side effects.[4][5]

  • Modify the Dosing Schedule: Instead of a single high dose, consider a fractionated dosing schedule (e.g., smaller doses administered more frequently) to maintain therapeutic levels while minimizing peak toxicity.

  • Evaluate Linker Stability: Assess the stability of the linker in plasma and relevant tissues to ensure the payload is released preferentially at the tumor site.

  • Assess Immunogenicity: If toxicity persists, consider evaluating the potential for an anti-drug antibody (ADA) response.

Q3: Our biodistribution study shows high accumulation of the HAIYPRH conjugate in the liver and kidneys, with lower than expected tumor uptake. What does this indicate and what can be done?

Indication:

High accumulation in the liver and kidneys is a common observation for many nanoparticles and conjugates and is indicative of clearance by the reticuloendothelial system (RES) and renal filtration, respectively.[6] This suggests that the conjugate is being cleared from circulation before it can effectively accumulate in the tumor via the enhanced permeability and retention (EPR) effect and TfR-mediated targeting.

Solutions:

  • PEGylation: Modifying the conjugate with polyethylene glycol (PEG) can increase its hydrodynamic radius, prolong circulation half-life, and reduce uptake by the RES.

  • Optimize Particle Size: For nanoparticle-based conjugates, the size of the particle can significantly influence its biodistribution. Nanoparticles in the range of 10-100 nm are generally considered optimal for tumor targeting.

  • Saturate Clearance Pathways: In some cases, pre-dosing with a non-targeted version of the delivery vehicle can temporarily saturate the clearance mechanisms in the liver and spleen, allowing for increased tumor accumulation of the targeted conjugate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of in vivo studies with HAIYPRH conjugates.

Q1: What is the first step in determining the optimal dose for our in vivo efficacy study?

The first and most critical step is to perform a Maximum Tolerated Dose (MTD) study .[4][5] This study will help you identify the highest dose of your HAIYPRH conjugate that can be administered without causing severe toxicity in your animal model. The MTD is typically determined by observing clinical signs of toxicity, such as weight loss, changes in behavior, and mortality, over a defined period.[4]

Q2: How do we choose the right animal model for our HAIYPRH conjugate study?

The choice of animal model is critical for the translatability of your results. Key considerations include:

  • Tumor Type: Select a tumor model that is relevant to the intended clinical application of your therapeutic.

  • Transferrin Receptor (TfR) Expression: Ensure that the chosen tumor model expresses the human transferrin receptor at levels comparable to those found in human tumors. This is essential for the targeting mechanism of the HAIYPRH peptide.

  • Immune Status of the Animal: For evaluating immunomodulatory effects or potential immunogenicity, an immunocompetent syngeneic model may be more appropriate than an immunodeficient xenograft model.

Q3: What are the key parameters to measure in a pharmacokinetic (PK) study of a HAIYPRH conjugate?

A comprehensive PK study should aim to determine the following parameters for both the intact conjugate and the released payload:[7]

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.[7]

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.[3]

Q4: How can we visualize the biodistribution of our HAIYPRH conjugate in vivo?

  • Fluorescent Labeling: The conjugate can be labeled with a near-infrared (NIR) fluorescent dye for in vivo imaging using systems like an IVIS.[8][9] This allows for real-time, non-invasive tracking of the conjugate's distribution.

  • Radiolabeling: For more quantitative biodistribution studies, the conjugate can be radiolabeled, and the radioactivity in different organs and tissues can be measured at various time points after administration.

Q5: What are some common pitfalls to avoid when working with peptide conjugates in vivo?

  • Solubility Issues: Peptides can sometimes be difficult to dissolve. It is important to carefully follow the manufacturer's instructions for solubilization and to use appropriate buffers.

  • Aggregation: Peptides can be prone to aggregation, which can affect their activity and biodistribution. It is important to handle and store peptide solutions properly to minimize aggregation.

  • Batch-to-Batch Variability: There can be variability between different batches of synthesized peptides. It is important to characterize each batch thoroughly to ensure consistency.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation. Below are template tables that can be used to present your findings. Due to the limited availability of directly comparable public data for various HAIYPRH conjugates, these tables include illustrative examples based on typical values for similar peptide-drug conjugates.

Table 1: In Vivo Dosage and Efficacy of HAIYPRH Conjugates (Illustrative Examples)

ConjugateAnimal ModelTumor ModelDosing Regimen (mg/kg)Tumor Growth Inhibition (%)Reference
HAIYPRH-DoxorubicinNude MiceU87MG5 mg/kg, i.v., 2x/week65%Fictional
HAIYPRH-Liposome-PaclitaxelSCID MiceMDA-MB-23110 mg/kg, i.v., 1x/week75%Fictional
HAIYPRH-Nanoparticle-siRNAAthymic Nude MiceA5492 mg/kg, i.v., 3x/week50%Fictional

Table 2: Maximum Tolerated Dose (MTD) of Peptide Conjugates (Illustrative Examples)

ConjugateAnimal ModelAdministration RouteMTD (mg/kg)Toxicological ObservationsReference
Peptide-Drug Conjugate ABALB/c MiceIntravenous (i.v.)20>15% weight loss, lethargyFictional
Peptide-Nanoparticle BC57BL/6 MiceIntraperitoneal (i.p.)50Mild, transient weight lossFictional

Table 3: Pharmacokinetic Parameters of Peptide Conjugates in Mice (Illustrative Examples)

ConjugateHalf-life (t1/2) (h)Clearance (CL) (mL/h/kg)Volume of Distribution (Vd) (L/kg)AUC (µg*h/mL)Reference
Peptide-Drug Conjugate X1.510.20.525.8Fictional
PEGylated Peptide-Drug Y8.22.10.3119.0Fictional

Table 4: Biodistribution of HAIYPRH Conjugates in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue) at 24h Post-Injection (Illustrative Examples)

OrganHAIYPRH-Conjugate 1Non-Targeted Control
Tumor8.5 ± 2.12.1 ± 0.5
Liver15.2 ± 3.518.9 ± 4.2
Spleen5.8 ± 1.27.2 ± 1.8
Kidney25.6 ± 5.830.1 ± 6.5
Lung3.1 ± 0.83.5 ± 0.9
Heart1.2 ± 0.31.5 ± 0.4
Brain0.5 ± 0.10.4 ± 0.1

Disclaimer: The data in these tables are for illustrative purposes only and are intended to serve as a guide for data presentation. Actual results will vary depending on the specific HAIYPRH conjugate, animal model, and experimental conditions.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols should be adapted to your specific research needs and institutional guidelines.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of a HAIYPRH conjugate that can be administered to mice without causing unacceptable toxicity.

Materials:

  • HAIYPRH conjugate

  • Vehicle control

  • Appropriate mouse strain (e.g., BALB/c or the strain used for efficacy studies)

  • Syringes and needles for administration

  • Animal balance

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and a series of escalating doses (e.g., 3-5 dose levels).

  • Animal Grouping: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.

  • Administration: Administer the HAIYPRH conjugate via the intended route of administration (e.g., intravenous, intraperitoneal).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including:

    • Body weight changes (measure daily)

    • Changes in appearance (e.g., ruffled fur, hunched posture)

    • Changes in behavior (e.g., lethargy, reduced activity)

    • Mortality

  • Endpoint: The MTD is typically defined as the highest dose that does not result in more than a 15-20% loss of body weight or significant clinical signs of distress.[10]

  • Data Analysis: Plot the mean body weight change for each group over time.

Protocol 2: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a HAIYPRH conjugate in a xenograft mouse model.

Materials:

  • Tumor cells expressing the transferrin receptor

  • Immunodeficient mice (e.g., nude or SCID)

  • HAIYPRH conjugate

  • Vehicle control

  • Positive control (e.g., a standard-of-care chemotherapy)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (n=8-10 per group) with similar average tumor volumes.

  • Treatment: Administer the HAIYPRH conjugate, vehicle control, and positive control according to the predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive distress.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Protocol 3: Biodistribution Study

Objective: To determine the tissue distribution of a HAIYPRH conjugate over time.

Materials:

  • Fluorescently or radiolabeled HAIYPRH conjugate

  • Tumor-bearing mice

  • Imaging system (e.g., IVIS for fluorescence, gamma counter for radioactivity)

  • Dissection tools

Procedure:

  • Administration: Administer the labeled HAIYPRH conjugate to tumor-bearing mice via the intended route.

  • Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a subset of animals (n=3-5 per time point).

  • Tissue Collection: Collect tumors and major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Quantification:

    • Fluorescence: Image the organs using an in vivo imaging system and quantify the fluorescence intensity.

    • Radioactivity: Weigh the tissues and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Protocol 4: Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of a HAIYPRH conjugate.

Materials:

  • HAIYPRH conjugate

  • Healthy or tumor-bearing mice

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical method for quantifying the conjugate in plasma (e.g., LC-MS/MS)

Procedure:

  • Administration: Administer the HAIYPRH conjugate to mice at a single dose.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method (e.g., tail vein, retro-orbital).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the HAIYPRH conjugate in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time curve. Use pharmacokinetic modeling software to calculate key parameters such as half-life, clearance, and volume of distribution.[11]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

HAIYPRH_Signaling_Pathway cluster_0 Cellular Uptake and Action HAIYPRH_Conjugate HAIYPRH Conjugate (Peptide + Linker + Payload) TfR Transferrin Receptor (TfR) HAIYPRH_Conjugate->TfR Binding Endosome Endosome TfR->Endosome Endocytosis Payload_Release Payload Release (e.g., via linker cleavage) Endosome->Payload_Release Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Cellular uptake and mechanism of action of HAIYPRH conjugates.

In_Vivo_Dosage_Optimization_Workflow Start Start: In Vitro Efficacy MTD_Study Maximum Tolerated Dose (MTD) Study Start->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Inform Dose Selection Biodistribution_Study Biodistribution Study MTD_Study->Biodistribution_Study Inform Dose Selection Efficacy_Study Tumor Growth Inhibition (Efficacy) Study PK_Study->Efficacy_Study Biodistribution_Study->Efficacy_Study Analysis Data Analysis and Dosage Optimization Efficacy_Study->Analysis End Optimized Dosage Regimen Analysis->End

Caption: Workflow for in vivo dosage optimization of HAIYPRH conjugates.

Troubleshooting_Logic_Tree cluster_solutions Potential Solutions Problem Poor In Vivo Efficacy Check_TfR Check TfR Expression in Tumor Model Problem->Check_TfR Check_PK Conduct PK/ Biodistribution Studies Problem->Check_PK Check_Dose Review Dosing Regimen Problem->Check_Dose Check_Stability Assess Conjugate Stability Problem->Check_Stability New_Model Select New Tumor Model Check_TfR->New_Model Redesign_Conjugate Redesign Conjugate (e.g., Linker) Check_PK->Redesign_Conjugate Optimize_Dose Optimize Dose/ Schedule Check_Dose->Optimize_Dose Improve_Stability Improve Formulation Stability Check_Stability->Improve_Stability

Caption: Troubleshooting logic for poor in vivo efficacy of HAIYPRH conjugates.

References

Validation & Comparative

Navigating Brain and Tumor Targeting: A Comparative Guide to HAIYPRH's Binding Specificity for the Transferrin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific delivery of therapeutic payloads to the brain or tumors remains a critical challenge. The transferrin receptor (TfR), overexpressed on the blood-brain barrier and various cancer cells, has emerged as a key portal for targeted drug delivery. The peptide HAIYPRH (also known as T7) is a well-established ligand for TfR. This guide provides an objective comparison of HAIYPRH's binding specificity with alternative TfR-binding peptides, supported by experimental data and detailed protocols to aid in the validation of these interactions.

The HAIYPRH peptide is a seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His) identified through phage display technology. It exhibits a high affinity for the human transferrin receptor, with a dissociation constant (Kd) reported to be approximately 10 nM, a value comparable to that of holotransferrin, the receptor's natural ligand. A key advantage of HAIYPRH is that it binds to an epitope on the TfR that is distinct from the binding site of transferrin.[1][2][3] This non-competitive binding mechanism is a significant asset, as it means that HAIYPRH-conjugated therapeutics do not have to compete with the body's abundant endogenous transferrin for receptor binding.[1][2][3][4][5]

Comparative Analysis of TfR-Binding Peptides

While HAIYPRH is a popular choice for TfR-mediated targeting, several other peptides have been developed and characterized. The following table summarizes the quantitative binding affinities of HAIYPRH and its alternatives.

Peptide SequenceAliasTypeBinding Affinity (Kd) to Human TfRKey Characteristics
HAIYPRH T7Linear Heptapeptide~10 nMHigh affinity, non-competitive with transferrin.[1][2][3]
THRPPMWSPVWP T12Linear DodecapeptideNot consistently reported; some studies suggest low and nonspecific uptake.[6][7]Also identified via phage display; binds to a distinct site from transferrin.[4]
SPRPRHTLRLSL -Linear DodecapeptideNot reportedNoted for efficient cell binding and internalization.[8]
TfRB1-G3 -Cysteine-Dense Peptide216 ± 1 pMVery high affinity, identified through mammalian surface display.

Experimental Validation of Binding Specificity

To validate the binding specificity of a peptide ligand to TfR, a series of in vitro experiments are essential. The most common and informative assays are competitive binding assays, surface plasmon resonance (SPR), and cellular uptake assays.

Competitive Binding Assay

This assay determines whether a peptide can compete with a known ligand (like transferrin) for binding to the TfR. A non-competitive interaction, as is the case with HAIYPRH, is often desirable.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Culture cells with high TfR expression (e.g., U87MG glioma cells, MDA-MB-231 breast cancer cells) to confluence in 96-well plates.

  • Membrane Preparation: Homogenize cells in an ice-cold lysis buffer and pellet the membranes through centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled test peptide (e.g., HAIYPRH) to the wells. For total binding, add assay buffer. For non-specific binding, add a high concentration of unlabeled transferrin.

  • Radioligand Addition: Add a fixed concentration of a radiolabeled ligand that binds to TfR (e.g., [125I]-transferrin) to all wells.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1 hour).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. This allows for the determination of the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture TfR-expressing cells prep_membranes Prepare cell membranes prep_cells->prep_membranes incubation Incubate membranes with radioligand and competitor prep_membranes->incubation prep_ligands Prepare radioligand and competitor peptide solutions prep_ligands->incubation filtration Separate bound and free ligand via filtration incubation->filtration quantification Quantify radioactivity filtration->quantification analysis Determine IC50/Ki quantification->analysis

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (Kd), as well as association (ka) and dissociation (kd) rates.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Sensor Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Covalently immobilize the purified TfR protein onto the activated sensor chip surface. A reference channel should be prepared by deactivating the surface without protein immobilization.

  • Analyte Preparation: Prepare a series of dilutions of the test peptide (e.g., HAIYPRH) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the peptide over the sensor chip surface at a constant flow rate. The binding of the peptide to the immobilized TfR will cause a change in the refractive index, which is measured in real-time as a response in resonance units (RU).

  • Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the peptide from the receptor.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound peptide from the receptor surface.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis chip_prep Activate sensor chip immobilize Immobilize TfR chip_prep->immobilize association Inject peptide (Association) immobilize->association analyte_prep Prepare peptide dilutions analyte_prep->association dissociation Flow buffer (Dissociation) association->dissociation regeneration Regenerate chip surface dissociation->regeneration sensorgram Generate sensorgrams fitting Fit data to binding model sensorgram->fitting kinetics Determine ka, kd, and Kd fitting->kinetics

Cellular Uptake Assay

This assay quantifies the ability of a peptide to be internalized by cells, which is a crucial step for the intracellular delivery of therapeutic agents. Flow cytometry is a high-throughput method for this purpose.

Experimental Protocol: Flow Cytometry-Based Cellular Uptake Assay

  • Cell Seeding: Seed TfR-expressing cells into 24-well plates and allow them to adhere and grow.

  • Peptide Labeling: Covalently attach a fluorescent dye (e.g., FITC) to the N-terminus of the test peptide.

  • Incubation: Incubate the cells with various concentrations of the fluorescently labeled peptide for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound peptide.

  • Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized peptide.

  • Data Analysis: Compare the MFI of cells treated with the fluorescent peptide to that of untreated control cells to quantify the cellular uptake.

G cluster_prep Preparation cluster_incubation Incubation & Processing cluster_analysis Analysis seed_cells Seed TfR-expressing cells incubation Incubate cells with labeled peptide seed_cells->incubation label_peptide Fluorescently label peptide label_peptide->incubation washing Wash to remove unbound peptide incubation->washing detachment Detach cells washing->detachment flow_cytometry Analyze via flow cytometry detachment->flow_cytometry quantification Quantify mean fluorescence intensity (MFI) flow_cytometry->quantification

Conclusion

The HAIYPRH peptide remains a robust and well-validated ligand for targeting the transferrin receptor, primarily due to its high affinity and non-competitive binding nature. While other peptides, such as the high-affinity TfRB1-G3, offer alternatives, the choice of a targeting ligand will ultimately depend on the specific application, including the nature of the therapeutic cargo and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the rigorous validation of any chosen TfR-binding peptide, ensuring a solid foundation for the development of targeted therapeutics.

References

In Vivo Validation of HAIYPRH-Targeted Tumor Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The peptide HAIYPRH, also known as T7, has emerged as a promising ligand for targeted drug delivery to tumors, owing to its high affinity for the transferrin receptor (TfR), which is frequently overexpressed on the surface of cancer cells. This guide provides a comparative overview of the in vivo validation of HAIYPRH-targeted systems, presenting experimental data, detailed protocols, and a visual representation of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to evaluate the efficacy of HAIYPRH for tumor targeting.

Performance Comparison: HAIYPRH vs. Alternatives

The efficacy of a targeting ligand is primarily determined by its ability to enhance the accumulation of a therapeutic or imaging agent at the tumor site while minimizing off-target effects. The following table summarizes quantitative data from in vivo studies, comparing HAIYPRH-functionalized nanoparticles to non-targeted controls and other targeting moieties.

Delivery SystemTargeting LigandAnimal ModelTumor TypeTumor AccumulationComparison GroupFold Increase in Tumor AccumulationReference
Doxorubicin-loaded PAMAM DendrimersHAIYPRH (T7) MiceNot Specified~5.3-fold higher than free DOXFree Doxorubicin5.3[1]
Doxorubicin-loaded PAMAM DendrimersHAIYPRH (T7) MiceNot Specified~1.7-fold higher than unmodified NPsUnmodified Nanoparticles1.7[1]
Gold Nanoparticles (GNPs)RGD PeptidePancreatic Cancer ModelPancreatic12.8% Injected DoseNot SpecifiedNot Applicable[2]

Signaling Pathway and Targeting Mechanism

The targeting strategy of the HAIYPRH peptide is centered on its interaction with the transferrin receptor (TfR). This process facilitates the cellular uptake of conjugated nanostructures through receptor-mediated endocytosis, often enhanced by the presence of endogenous transferrin (Tf).

G cluster_cell Tumor Cell TfR Transferrin Receptor (TfR) (Overexpressed) Endosome Endosome TfR->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release HAIYPRH_NP HAIYPRH-Conjugated Nanoparticle HAIYPRH_NP->TfR Binding Tf Transferrin (Tf) Tf->TfR Binding G Start Start Tumor_Model Establish Tumor Model (e.g., Xenograft) Start->Tumor_Model Grouping Randomize into Groups (Targeted, Non-Targeted, Control) Tumor_Model->Grouping Administration Systemic Administration (e.g., IV Injection) Grouping->Administration Imaging In Vivo Imaging (e.g., Fluorescence) Administration->Imaging Biodistribution Ex Vivo Biodistribution (Organ & Tumor Analysis) Imaging->Biodistribution Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of HAIYPRH and RGERPPR Peptides for Glioma Targeting

Author: BenchChem Technical Support Team. Date: December 2025

<

A Head-to-Head Examination of Two Promising Peptides for Enhanced Glioblastoma Therapy and Diagnosis

The effective treatment of glioblastoma (GBM), the most aggressive form of brain cancer, is significantly hampered by the blood-brain barrier (BBB), which restricts the passage of therapeutic agents.[1][2] To overcome this, researchers are increasingly turning to peptide-based drug delivery systems that can specifically target glioma cells. This guide provides a comparative analysis of two such peptides: HAIYPRH (also known as T7) and RGERPPR, which have shown considerable promise in targeting glioma through different molecular pathways.

The HAIYPRH peptide is a seven-amino-acid sequence that exhibits a high affinity for the transferrin receptor (TfR), which is overexpressed on both the BBB and glioma cells.[3][4][5] In contrast, the RGERPPR peptide targets neuropilin-1 (NRP-1), a receptor also found to be overexpressed in glioma cells and tumor-associated vasculature.[6][7] This differential targeting mechanism forms the basis of their potential applications in both therapeutic and diagnostic contexts for glioblastoma.

Performance Data: A Quantitative Comparison

The efficacy of these targeting peptides can be evaluated through several key metrics, including binding affinity to their respective receptors, cellular uptake in glioma cell lines, and in vivo tumor accumulation. The following table summarizes the available quantitative data from various studies.

Performance MetricHAIYPRH (T7)RGERPPRExperimental Context
Target Receptor Transferrin Receptor (TfR)Neuropilin-1 (NRP-1)Receptor overexpression in glioma and BBB.[3][6]
Binding Affinity (Kd) ~10 nMNot explicitly quantified in reviewed literatureHigher affinity of T7 for TfR is noted.[3][5]
Cellular Uptake Significantly enhanced in TfR-expressing C6 and U87 glioma cells.[3]Enhanced intracellular gene uptake in U87 glioma cells.[6]In vitro studies using glioma cell lines.[3][6]
In Vivo Tumor Targeting Enhanced accumulation in glioma tissues in mouse models.Improved red fluorescence protein expression in brain tissue of tumor-bearing mice.[6]Studies using intracranial glioma xenograft models.[6]
Therapeutic Efficacy T7-modified nanoparticles carrying vincristine showed favorable anti-glioma effects.[3]RGERPPR-functionalized nanoparticles have been used for targeted imaging and therapy.[8]Preclinical studies in animal models of glioblastoma.[3][8]

Experimental Methodologies

The data presented above is derived from a range of experimental protocols designed to assess the glioma-targeting capabilities of HAIYPRH and RGERPPR. Below are detailed methodologies for key experiments.

In Vitro Binding Affinity Assay

To determine the binding affinity of a peptide to its receptor, surface plasmon resonance (SPR) is a commonly employed technique.

  • Immobilization of Receptor: The extracellular domain of the target receptor (TfR or NRP-1) is immobilized on a sensor chip.

  • Peptide Injection: A series of concentrations of the targeting peptide (e.g., HAIYPRH) are injected over the sensor surface.

  • Data Acquisition: The binding and dissociation of the peptide to the receptor are monitored in real-time by measuring changes in the refractive index at the sensor surface.

  • Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Uptake Studies

Confocal microscopy and flow cytometry are standard methods to visualize and quantify the cellular internalization of peptides.

  • Cell Culture: Human glioma cell lines, such as U87MG or C6, are cultured in appropriate media.[3]

  • Peptide Labeling: The peptides are conjugated with a fluorescent dye (e.g., FITC, Cy5.5).

  • Incubation: The cultured glioma cells are incubated with the fluorescently labeled peptides at a specific concentration for a defined period.

  • Visualization (Confocal Microscopy): After incubation, the cells are washed to remove unbound peptide, fixed, and mounted on slides. The subcellular localization of the peptide is then visualized using a confocal microscope.

  • Quantification (Flow Cytometry): Following incubation and washing, the cells are harvested and analyzed by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the amount of internalized peptide.

In Vivo Tumor Homing and Biodistribution

Animal models are crucial for evaluating the tumor-targeting ability and biodistribution of the peptides in a physiological context.

  • Animal Model: Orthotopic glioma models are established by intracranially implanting human glioma cells (e.g., U87MG) into immunodeficient mice.[9]

  • Peptide Administration: The targeting peptide, often conjugated to a nanoparticle carrier and labeled with a near-infrared fluorescent dye or a radionuclide, is administered intravenously.

  • In Vivo Imaging: At various time points post-injection, the animals are imaged using an in vivo imaging system (for fluorescence) or a microPET/CT scanner (for radioactivity) to visualize the accumulation of the peptide in the tumor and other organs.[9]

  • Ex Vivo Biodistribution: After the final imaging session, the animals are euthanized, and major organs and the tumor are excised. The fluorescence or radioactivity in each organ is measured to quantify the biodistribution and tumor-to-background ratios.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated.

G cluster_haiyprh HAIYPRH (T7) Pathway cluster_rgerppr RGERPPR Pathway HAIYPRH HAIYPRH Peptide TfR Transferrin Receptor (TfR) (Overexpressed on BBB & Glioma) HAIYPRH->TfR Binds Endocytosis_H Receptor-Mediated Endocytosis TfR->Endocytosis_H Drug_Release_H Drug Release in Glioma Cell Endocytosis_H->Drug_Release_H RGERPPR RGERPPR Peptide NRP1 Neuropilin-1 (NRP-1) (Overexpressed on Glioma & Vasculature) RGERPPR->NRP1 Binds Internalization_R Cellular Internalization NRP1->Internalization_R Drug_Release_R Drug Release in Glioma Cell Internalization_R->Drug_Release_R

Targeting mechanisms of HAIYPRH and RGERPPR peptides.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start Start: Peptide Synthesis & Conjugation in_vitro In Vitro Evaluation start->in_vitro binding Binding Affinity Assay (e.g., SPR) in_vitro->binding uptake Cellular Uptake Assay (Confocal, Flow Cytometry) in_vitro->uptake toxicity Cytotoxicity Assay in_vitro->toxicity in_vivo In Vivo Evaluation animal_model Orthotopic Glioma Animal Model in_vivo->animal_model end End: Comparative Analysis binding->in_vivo uptake->in_vivo toxicity->in_vivo imaging In Vivo Imaging (PET/CT, Fluorescence) animal_model->imaging efficacy Therapeutic Efficacy Study animal_model->efficacy biodistribution Ex Vivo Biodistribution imaging->biodistribution biodistribution->end efficacy->end

Experimental workflow for evaluating glioma-targeting peptides.

G cluster_peptides Peptide Characteristics cluster_data Performance Metrics topic Comparative Analysis: HAIYPRH vs. RGERPPR haiyprh HAIYPRH (T7) Targets TfR topic->haiyprh rgerppr RGERPPR Targets NRP-1 topic->rgerppr binding_affinity Binding Affinity haiyprh->binding_affinity cellular_uptake Cellular Uptake haiyprh->cellular_uptake in_vivo_targeting In Vivo Targeting haiyprh->in_vivo_targeting therapeutic_efficacy Therapeutic Efficacy haiyprh->therapeutic_efficacy rgerppr->binding_affinity rgerppr->cellular_uptake rgerppr->in_vivo_targeting rgerppr->therapeutic_efficacy conclusion Conclusion: Differential Strengths & Applications binding_affinity->conclusion cellular_uptake->conclusion in_vivo_targeting->conclusion therapeutic_efficacy->conclusion

Logical flow of the comparative analysis.

Conclusion

Both HAIYPRH and RGERPPR peptides represent viable strategies for enhancing the delivery of therapeutics and diagnostics to glioma. HAIYPRH's high affinity for the transferrin receptor makes it a strong candidate for traversing the blood-brain barrier and targeting glioma cells.[3][5] RGERPPR, by targeting neuropilin-1, offers an alternative pathway that also shows significant promise for glioma-specific delivery.[6][8]

The choice between these peptides may depend on the specific application and the expression profile of their respective receptors in the glioma subtype being targeted. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine the superior peptide for clinical translation. The development of dual-targeting strategies, potentially incorporating both peptides, could also be a promising avenue for future research to maximize therapeutic efficacy against this challenging disease.

References

Control Experiments for HAIYPRH-Mediated Delivery Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The HAIYPRH peptide, also known as T7, is a well-established ligand for targeting the transferrin receptor (TfR), which is frequently overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. This property makes HAIYPRH a promising tool for the targeted delivery of therapeutic agents. To rigorously validate the specificity and efficacy of HAIYPRH-mediated delivery systems, a series of well-designed control experiments are essential. This guide provides an objective comparison of critical control experiments, supported by experimental data and detailed protocols, to aid researchers in designing robust studies.

Data Presentation: Comparative Performance of HAIYPRH-Mediated Delivery

The following tables summarize quantitative data from studies investigating HAIYPRH-mediated delivery, highlighting the importance of appropriate controls.

Cell Line TfR Expression Level Uptake Speed (µm/s) of AuNP-T7 Uptake Force (pN) of AuNP-T7 Reference
A549High0.496Decreased with Tf[1]
HeLaLower than A5490.410No significant change[1]
VeroNo OverexpressionDecreased with TfNo significant change[1]

AuNP-T7: Gold nanoparticles conjugated with HAIYPRH peptide. Tf: Transferrin.

Delivery System In Vitro Assay Metric Result Reference
HAIYPRH-modified nanoparticlesCellular Uptake in U87 MG cellsGene ExpressionHigher than unmodified nanoparticles
HAIYPRH-modified nanoparticlesIn Vivo Tumor AccumulationNanoparticle ConcentrationMore efficient accumulation than unmodified nanoparticles
RGD peptide-functionalized GNPsIn Vivo Tumor Accumulation% Injected Dose~12.8% at 24h[2]
Unmodified NanoparticlesIn Vivo BiodistributionOrgan AccumulationPrimarily in liver and spleen[3]

GNP: Gold Nanoparticle. RGD: Arginyl-glycyl-aspartic acid, another targeting peptide.

Key Control Experiments and Protocols

To validate that the delivery is specifically mediated by the HAIYPRH peptide and its interaction with the TfR, the following control experiments are crucial.

Biological Controls: Varying Target Receptor Expression

Principle: This control utilizes cell lines with differential expression levels of the target receptor (TfR) to demonstrate that the delivery efficiency correlates with receptor density.

Experimental Protocol: Cellular Uptake Assay Using Different Cell Lines

  • Cell Culture: Culture cell lines with high TfR expression (e.g., A549, U87 MG), low TfR expression (e.g., HeLa), and negligible TfR expression (e.g., Vero) under standard conditions.

  • Preparation of Delivery System: Prepare the HAIYPRH-conjugated therapeutic agent or nanoparticle, ensuring it is fluorescently labeled for detection (e.g., with FITC, Alexa Fluor dyes).

  • Incubation: Seed the different cell lines in 96-well plates. Once attached, treat the cells with the HAIYPRH-conjugated system at a predetermined concentration.

  • Uptake Analysis: After a defined incubation period (e.g., 2-4 hours), wash the cells to remove non-internalized conjugates.

  • Quantification: Analyze the cellular uptake using a flow cytometer to measure the mean fluorescence intensity (MFI) or a fluorescence microscope for qualitative visualization.

  • Data Analysis: Compare the MFI across the different cell lines. A significantly higher MFI in high-TfR expressing cells compared to low or non-expressing cells indicates receptor-mediated uptake.

Specificity Controls: Competitive Inhibition and Scrambled Peptide

Principle: These controls aim to prove that the uptake is due to the specific sequence of the HAIYPRH peptide and its binding to the TfR.

Experimental Protocol: Competitive Inhibition Assay

  • Cell Preparation: Use a cell line with high TfR expression (e.g., A549).

  • Pre-incubation with Competitor: Pre-incubate the cells with an excess of unlabeled, free HAIYPRH peptide for a specific duration (e.g., 1 hour) before adding the labeled HAIYPRH-conjugated system.

  • Incubation with Labeled System: Add the fluorescently labeled HAIYPRH-conjugated system to the pre-incubated cells and incubate for the standard uptake duration.

  • Control Groups: Include a positive control (cells treated with the labeled system without pre-incubation) and a negative control (untreated cells).

  • Analysis: Measure the cellular uptake via flow cytometry. A significant reduction in fluorescence in the cells pre-incubated with the free peptide compared to the positive control confirms competitive binding to the TfR.[4][5]

Experimental Protocol: Scrambled Peptide Control

  • Peptide Synthesis: Synthesize a "scrambled" peptide with the same amino acid composition as HAIYPRH but in a randomized sequence (e.g., YHARIPH).[6][7]

  • Conjugation: Conjugate the scrambled peptide to the same therapeutic agent or nanoparticle and fluorescent label as the HAIYPRH peptide.

  • Cellular Uptake Assay: Perform a cellular uptake assay as described in the biological controls section, treating cells with either the HAIYPRH-conjugated system or the scrambled peptide-conjugated system.

  • Analysis: Compare the cellular uptake between the two groups. Significantly lower uptake of the scrambled peptide conjugate indicates that the specific sequence of HAIYPRH is crucial for efficient internalization.[6]

Viability and Toxicity Control: Cytotoxicity Assay

Principle: This experiment is essential to ensure that the delivery system, including the HAIYPRH peptide, is not inherently toxic to the cells, and that any observed cell death is due to the delivered therapeutic agent.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the HAIYPRH-conjugated therapeutic, the unconjugated therapeutic, and the HAIYPRH-nanoparticle vehicle alone. Include an untreated cell group as a control.

  • Incubation: Incubate the cells for a period relevant to the therapeutic's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Low cytotoxicity for the HAIYPRH-nanoparticle vehicle confirms its safety as a delivery vector.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

TfR_Mediated_Endocytosis TfR-Mediated Endocytosis Pathway for HAIYPRH Delivery cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HAIYPRH_Conjugate HAIYPRH-Conjugated Nanoparticle/Drug TfR Transferrin Receptor (TfR) HAIYPRH_Conjugate->TfR Binding Clathrin_Pit Clathrin-Coated Pit TfR->Clathrin_Pit Recruitment of AP2 & Clathrin Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Coated_Vesicle Invagination & Fission (Dynamin) Early_Endosome Early Endosome (pH drop) Coated_Vesicle->Early_Endosome Uncoating Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Drug_Release Therapeutic Release Early_Endosome->Drug_Release Acidification Recycling_Endosome->TfR TfR Recycling Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway

Caption: TfR-mediated endocytosis of HAIYPRH-conjugates.

Competitive_Inhibition_Workflow Competitive Inhibition Assay Workflow cluster_control Positive Control cluster_experiment Competitive Inhibition Control_Cells TfR+ Cells Control_Add_Labeled Add Fluorescent HAIYPRH-Conjugate Control_Cells->Control_Add_Labeled Control_Incubate Incubate Control_Add_Labeled->Control_Incubate Control_Wash Wash Control_Incubate->Control_Wash Control_Analyze Flow Cytometry: High Fluorescence Control_Wash->Control_Analyze Exp_Cells TfR+ Cells Exp_Add_Unlabeled Add Excess Unlabeled HAIYPRH Peptide Exp_Cells->Exp_Add_Unlabeled Exp_Incubate1 Pre-incubate Exp_Add_Unlabeled->Exp_Incubate1 Exp_Add_Labeled Add Fluorescent HAIYPRH-Conjugate Exp_Incubate1->Exp_Add_Labeled Exp_Incubate2 Incubate Exp_Add_Labeled->Exp_Incubate2 Exp_Wash Wash Exp_Incubate2->Exp_Wash Exp_Analyze Flow Cytometry: Low Fluorescence Exp_Wash->Exp_Analyze

Caption: Workflow for a competitive inhibition assay.

Scrambled_Peptide_Workflow Scrambled Peptide Control Workflow cluster_haiyprh HAIYPRH-Conjugate cluster_scrambled Scrambled Peptide Control H_Cells TfR+ Cells H_Add Add Fluorescent HAIYPRH-Conjugate H_Cells->H_Add H_Incubate Incubate H_Add->H_Incubate H_Wash Wash H_Incubate->H_Wash H_Analyze Flow Cytometry: High Uptake H_Wash->H_Analyze S_Cells TfR+ Cells S_Add Add Fluorescent Scrambled-Conjugate S_Cells->S_Add S_Incubate Incubate S_Add->S_Incubate S_Wash Wash S_Incubate->S_Wash S_Analyze Flow Cytometry: Low Uptake S_Wash->S_Analyze

Caption: Workflow for a scrambled peptide control experiment.

Alternatives to HAIYPRH-Mediated Delivery

While HAIYPRH is a potent TfR-targeting peptide, other alternatives exist and can be used for comparative studies.

  • Other TfR-Targeting Peptides: Peptides such as THRPPMWSPVWP and SPRPRHTLRLSL also target the TfR and can be used to compare delivery efficiency and specificity.

  • Cell-Penetrating Peptides (CPPs): Peptides like TAT and penetratin facilitate cellular uptake through different, often non-receptor-mediated, pathways. Comparing a HAIYPRH-conjugated system to a CPP-conjugated system can highlight the benefits of targeted versus non-targeted delivery.

  • Antibody-Drug Conjugates (ADCs): Monoclonal antibodies targeting TfR can be used for highly specific delivery, though they are larger and may have different pharmacokinetic profiles compared to peptide-based systems.

By implementing these rigorous control experiments, researchers can unequivocally demonstrate the specificity and efficacy of their HAIYPRH-mediated delivery systems, paving the way for the development of novel and effective targeted therapeutics.

References

A Comparative Analysis of HAIYPRH Peptide's Cross-Reactivity with Transferrin Receptors Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of targeting ligands is paramount for the preclinical to clinical translation of targeted therapeutics. This guide provides a comparative analysis of the binding affinity of the HAIYPRH (T7) peptide to transferrin receptors (TfR) from various species, supported by experimental data and detailed protocols.

The HAIYPRH peptide, a seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His), has emerged as a promising ligand for targeted drug delivery. Identified through phage display, it binds to the human transferrin receptor (TfR), a key protein for iron uptake that is often overexpressed on the blood-brain barrier and various cancer cells. A significant advantage of the HAIYPRH peptide is that its binding to the TfR is not competitive with the receptor's natural ligand, transferrin, thus not interfering with normal iron homeostasis.[1][2] This non-competitive binding facilitates its use in delivering therapeutic payloads to target cells.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug development, typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. While the binding of HAIYPRH to the human transferrin receptor is well-documented, data on its cross-reactivity with TfR from other species is essential for validating animal models in preclinical studies.

SpeciesReceptorLigandBinding Affinity (Kd)Experimental Method
HumanTransferrin Receptor 1 (TfR1)HAIYPRH (T7) Peptide~10 nMNot Specified in Source[3][4]
MouseTransferrin Receptor (TfR)HAIYPRH (T7) PeptideData Not Available in Cited Sources-
RatTransferrin Receptor (TfR)HAIYPRH (T7) PeptideData Not Available in Cited Sources-
Monkey (Cynomolgus)Transferrin Receptor (TfR)HAIYPRH (T7) PeptideData Not Available in Cited Sources-

Note: While several studies have utilized the HAIYPRH peptide in mouse and rat models, suggesting functional interaction with the respective transferrin receptors, specific Kd values for these species were not available in the searched literature.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinities is crucial for comparing the cross-reactivity of ligands like the HAIYPRH peptide. The following are detailed methodologies for key experiments used to quantify peptide-receptor interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand, e.g., TfR) is immobilized. The other binding partner (the analyte, e.g., HAIYPRH peptide) flows over the surface. The binding event causes a change in mass on the sensor surface, which alters the refractive index and is detected as a response.

Protocol Outline:

  • Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for covalent immobilization of the receptor protein.

  • Ligand Immobilization: The purified transferrin receptor protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) and injected over the activated sensor surface until the desired immobilization level is reached. A reference flow cell is prepared without the immobilized receptor to subtract non-specific binding.

  • Analyte Injection: A series of concentrations of the HAIYPRH peptide, diluted in a suitable running buffer (e.g., HBS-EP), are injected over both the ligand and reference flow cells.

  • Data Collection: The association and dissociation of the peptide are monitored in real-time, generating a sensorgram.

  • Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay

ELISA provides a quantitative measure of binding through an enzymatic reaction.

Principle: The receptor protein is immobilized on a microplate. The peptide, which may be tagged (e.g., with biotin or a fluorescent label), is added and allowed to bind. The amount of bound peptide is then quantified using an enzyme-conjugated antibody or streptavidin, followed by the addition of a substrate that produces a measurable colorimetric or fluorescent signal.

Protocol Outline:

  • Plate Coating: A 96-well microplate is coated with the purified transferrin receptor protein (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer) and incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Peptide Incubation: Various concentrations of the tagged HAIYPRH peptide are added to the wells and incubated for a defined period to allow binding.

  • Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound peptide.

  • Detection: An enzyme-conjugated secondary antibody or streptavidin (e.g., HRP-conjugated) is added and incubated.

  • Substrate Addition: After another wash step, a substrate solution (e.g., TMB) is added, and the reaction is allowed to develop.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader at the appropriate wavelength. The Kd can be determined by non-linear regression analysis of the binding curve.

Radioligand Binding Assay

This highly sensitive technique uses a radioactively labeled ligand to quantify receptor binding.

Principle: A radiolabeled version of the HAIYPRH peptide (e.g., labeled with 125I or 3H) is incubated with cells or membrane preparations expressing the transferrin receptor. The bound and free radioligand are then separated, and the amount of bound radioactivity is measured.

Protocol Outline:

  • Radiolabeling: The HAIYPRH peptide is labeled with a suitable radioisotope.

  • Incubation: A constant amount of cells or membrane preparation is incubated with increasing concentrations of the radiolabeled peptide in a binding buffer. Non-specific binding is determined in a parallel set of incubations containing a high concentration of unlabeled peptide.

  • Separation: The reaction is terminated by rapid filtration through a filter mat that retains the cells or membranes, separating the bound from the free radioligand.

  • Washing: The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in utilizing the HAIYPRH peptide for targeted delivery, the following diagrams illustrate the experimental workflow for assessing cross-species reactivity and the proposed mechanism of drug delivery.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Binding Affinity Assay cluster_Analysis Data Analysis Peptide Synthesize & Purify HAIYPRH Peptide SPR Surface Plasmon Resonance (SPR) Peptide->SPR ELISA ELISA-based Binding Assay Peptide->ELISA Radioligand Radioligand Binding Assay Peptide->Radioligand Receptors Express & Purify TfR (Human, Mouse, Rat, Monkey) Receptors->SPR Receptors->ELISA Receptors->Radioligand Kd_Calc Calculate Kd Values for each species SPR->Kd_Calc ELISA->Kd_Calc Radioligand->Kd_Calc Comparison Compare Kd Values (Cross-Reactivity) Kd_Calc->Comparison

Workflow for Assessing Cross-Species Reactivity.

Drug_Delivery_Pathway cluster_Bloodstream Bloodstream cluster_BBB Blood-Brain Barrier (Endothelial Cell) cluster_Brain Brain Parenchyma Drug_Complex HAIYPRH-Drug Conjugate TfR Transferrin Receptor (TfR) Drug_Complex->TfR Binding Endocytosis Receptor-Mediated Endocytosis TfR->Endocytosis Transcytosis Vesicular Transcytosis Endocytosis->Transcytosis Release Release into Brain Transcytosis->Release Target_Cell Target Cell (e.g., Glioma) Release->Target_Cell Drug_Action Therapeutic Action Target_Cell->Drug_Action

HAIYPRH-mediated Drug Delivery Across the BBB.

References

HAIYPRH-Doxorubicin Efficacy Outperforms Free Doxorubicin in Targeted Glioma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A novel drug delivery system utilizing the HAIYPRH peptide to target doxorubicin to tumors demonstrates significantly improved anti-cancer efficacy and increased survival rates compared to the administration of free doxorubicin, according to in vivo studies. This targeted approach leverages the overexpression of transferrin receptors (TfR) on cancer cells to enhance drug delivery and accumulation at the tumor site, thereby reducing systemic toxicity.

The HAIYPRH peptide, also known as T7, is a specific ligand for the transferrin receptor, a protein often found in high abundance on the surface of malignant cells, including glioma. By conjugating doxorubicin to a nanocarrier modified with the HAIYPRH peptide, researchers have developed a system that can selectively bind to and be internalized by cancer cells. This targeted delivery mechanism increases the concentration of doxorubicin within the tumor while minimizing exposure to healthy tissues.

Comparative Efficacy: In Vivo Studies

A pivotal study by Liu et al. (2012) investigated the in vivo efficacy of a HAIYPRH-modified dendrimer co-delivering doxorubicin and a therapeutic gene (pORF-hTRAIL) in a murine glioma model. The results highlighted a substantial improvement in therapeutic outcomes for the targeted system compared to free doxorubicin.

Treatment GroupMedian Survival (days)Doxorubicin Dosage (mg/kg)
Saline21N/A
Free Doxorubicin345
HAIYPRH-Doxorubicin Nanosystem57< 0.35

Data sourced from a review citing Liu S, et al. Biomaterials. 2012.[1]

The data clearly indicates that the HAIYPRH-doxorubicin nanosystem extended the median survival of glioma-bearing mice to 57 days, a significant increase from the 34 days observed with free doxorubicin treatment.[1] Notably, this enhanced efficacy was achieved with a substantially lower dose of doxorubicin (<0.35 mg/kg) compared to the free doxorubicin group (5 mg/kg), underscoring the improved efficiency and reduced toxicity of the targeted system.[1] The study also confirmed that the HAIYPRH-modified system accumulated more efficiently in the tumor in vivo.[2]

Mechanism of Action and Cellular Uptake

Free doxorubicin primarily enters cells through passive diffusion. In contrast, the HAIYPRH-doxorubicin conjugate utilizes a receptor-mediated endocytosis pathway. The HAIYPRH peptide on the surface of the nanocarrier binds to the transferrin receptor on the glioma cell surface, triggering the cell to engulf the entire nanoparticle. This targeted uptake mechanism is significantly more efficient in cells that overexpress the transferrin receptor.

Signaling Pathway of Doxorubicin-Induced Apoptosis

Once inside the cell, doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II. This leads to DNA damage and the induction of apoptosis (programmed cell death).

doxorubicin_pathway cluster_uptake Cellular Uptake cluster_action Intracellular Action Free_DOX Free Doxorubicin Diffusion Passive Diffusion Free_DOX->Diffusion HAIYPRH_DOX HAIYPRH-Doxorubicin TfR Transferrin Receptor HAIYPRH_DOX->TfR Binding Endocytosis Receptor-Mediated Endocytosis TfR->Endocytosis Cell_Membrane Endocytosis->Cell_Membrane Diffusion->Cell_Membrane Intracellular_DOX Intracellular Doxorubicin Cell_Membrane->Intracellular_DOX Release Topoisomerase_II Topoisomerase II Inhibition Intracellular_DOX->Topoisomerase_II DNA_Intercalation DNA Intercalation Intracellular_DOX->DNA_Intercalation DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

Experimental Protocols

The following provides a general overview of the experimental methodologies employed in the in vivo comparative studies, based on the abstract and related literature.

Synthesis of HAIYPRH-Modified Doxorubicin Nanocarrier

The delivery system described by Liu et al. (2012) is a dendrigraft poly-L-lysine (DGL) based nanosystem. The synthesis involves several key steps:

  • Doxorubicin Conjugation: Doxorubicin is conjugated to the dendrimer carrier via a pH-sensitive hydrazone bond. This linkage is designed to be stable at the physiological pH of blood (pH 7.4) but to cleave and release the doxorubicin in the acidic environment of intracellular compartments like endosomes and lysosomes (pH ~5.0).

  • Peptide Modification: The HAIYPRH (T7) peptide is attached to the surface of the dendrimer. This peptide serves as the targeting ligand for the transferrin receptor.

  • Gene Complexation: For the co-delivery system, a plasmid DNA (pORF-hTRAIL) is complexed with the cationic dendrimer.

In Vivo Anti-Glioma Efficacy Study

  • Animal Model: An orthotopic glioma mouse model is established. This typically involves the intracranial implantation of human glioma cells (e.g., U87 MG) into immunodeficient mice (e.g., nude mice).

  • Treatment Groups: The mice are randomly assigned to different treatment groups, including:

    • Saline (Control)

    • Free Doxorubicin

    • Non-targeted Doxorubicin Nanocarrier

    • HAIYPRH-Doxorubicin Nanocarrier

  • Administration: The therapeutic agents are administered intravenously (i.v.) at specified dosages and schedules.

  • Efficacy Evaluation: The primary endpoint is the survival time of the mice in each group. Tumor growth can also be monitored using non-invasive imaging techniques.

  • Toxicity Assessment: The systemic toxicity of the treatments is evaluated by monitoring the body weight of the mice and through histological analysis of major organs upon completion of the study.

Experimental Workflow for In Vivo Efficacy Comparison

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Administration cluster_evaluation Efficacy & Toxicity Evaluation Animal_Model Establish Orthotopic Glioma Mouse Model (U87 MG cells) Grouping Randomly Assign Mice to Treatment Groups Animal_Model->Grouping Saline Saline Grouping->Saline Free_DOX Free Doxorubicin Grouping->Free_DOX Targeted_DOX HAIYPRH-Doxorubicin Grouping->Targeted_DOX Administration Intravenous (i.v.) Injection Saline->Administration Free_DOX->Administration Targeted_DOX->Administration Survival Monitor & Record Survival Time Administration->Survival Toxicity Monitor Body Weight & Perform Histology Administration->Toxicity Data_Analysis Kaplan-Meier Survival Curve Analysis Survival->Data_Analysis

Caption: Workflow for comparing in vivo efficacy.

Conclusion

The conjugation of doxorubicin to a nanocarrier targeted with the HAIYPRH peptide represents a promising strategy for enhancing the therapeutic efficacy of this potent chemotherapeutic agent. The available data strongly suggests that this targeted approach leads to superior anti-tumor activity and prolonged survival in preclinical models of glioma, all while utilizing a lower dose of doxorubicin, which implies a more favorable safety profile. This targeted delivery system effectively overcomes some of the limitations of conventional chemotherapy by increasing drug concentration at the tumor site and reducing off-target toxicity. Further research and clinical translation of such targeted systems could offer significant benefits for patients with transferrin receptor-overexpressing cancers.

References

Validating Transferrin's Role in Enhancing HAIYPRH Peptide Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cells remains a cornerstone of modern drug development. The transferrin receptor (TfR), often overexpressed on the surface of cancer cells, presents a compelling target for enhancing drug uptake. The peptide HAIYPRH (also known as T7) has been identified as a ligand for the TfR. This guide provides an objective comparison of the performance of the transferrin-HAIYPRH system with other alternatives, supported by experimental data, to validate its role in enhancing cellular uptake.

The Transferrin-HAIYPRH Uptake Mechanism

The HAIYPRH peptide facilitates the cellular entry of conjugated molecules by targeting the transferrin receptor.[1][2][3] Notably, HAIYPRH binds to a site on the TfR distinct from the binding site of its natural ligand, transferrin (Tf).[3][4] This non-competitive binding is a significant advantage, as the peptide's efficacy is not hampered by the presence of endogenous transferrin. In fact, studies have shown that transferrin can enhance the cellular uptake of HAIYPRH-conjugated nanostructures.[1][2][3] The proposed mechanism involves transferrin binding to its receptor and promoting the endocytosis of the entire complex, including the co-localized HAIYPRH-conjugated cargo. This process is particularly efficient in cells with high TfR expression, such as many types of cancer cells.[1][2]

Transferrin_HAIYPRH_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Transferrin Transferrin TfR Transferrin Receptor (TfR) Transferrin->TfR Binds HAIYPRH_Cargo HAIYPRH-Cargo HAIYPRH_Cargo->TfR Binds (non-competitive) Endosome Endosome TfR->Endosome Endocytosis Cargo_Release Cargo Release Endosome->Cargo_Release Acidification

Transferrin-enhanced HAIYPRH-cargo uptake pathway.

Comparative Performance Data

The enhancing effect of transferrin on the uptake of HAIYPRH-conjugated nanoparticles has been quantified using advanced techniques like atomic force microscopy (AFM). The data below summarizes the findings from a study investigating the uptake of T7-conjugated gold nanoparticles (AuNP-T7) in different cell lines.

Cell LineTfR ExpressionConditionAverage Uptake Speed (μm/s)Average Uptake Force (pN)
A549 HighWithout Transferrin0.30262.58
With TransferrinIncreasedDecreased
HeLa ModerateWithout Transferrin--
With TransferrinIncreasedNo significant change
Vero Low/NoneWithout Transferrin0.302-
With Transferrin0.227 (Decreased)-

Data summarized from studies on the dynamics of AuNP-T7 uptake.[1][5]

Alternatives to Transferrin-Mediated Uptake

While the transferrin-HAIYPRH system is effective, several alternative strategies for targeted intracellular delivery exist.

  • Other TfR-Targeting Peptides: Peptides such as THRPPMWSPVWP and SPRPRHTLRLSL also target the transferrin receptor and can be used to deliver cargo into cells.[6] Some of these may compete with transferrin for binding, which could be a disadvantage in vivo.[7][8]

  • Cell-Penetrating Peptides (CPPs): CPPs are a broad class of peptides that can translocate across the cell membrane and deliver a variety of cargo molecules.[9][10] Their uptake mechanisms can be either endocytic or involve direct penetration of the membrane.[11] Unlike the HAIYPRH system, most CPPs do not rely on a specific receptor, which can lead to less specific targeting.

  • Antibody-Drug Conjugates (ADCs): Monoclonal antibodies targeting the TfR can be conjugated to drugs to facilitate their delivery. These have shown high efficacy but are generally larger and more complex to produce than peptide-based systems.[9]

Experimental Protocols

Atomic Force Microscopy (AFM) for Real-Time Uptake Analysis

This protocol is based on the methodology used to track the cellular uptake of T7-conjugated gold nanoparticles.[1][2][5]

  • Cell Culture: A549, HeLa, and Vero cells are cultured on petri dishes in appropriate media until they reach 70-80% confluency.

  • AFM Tip Functionalization: AFM tips are functionalized with T7-conjugated gold nanoparticles (AuNP-T7) via a suitable linker.

  • Force Tracing: The functionalized AFM tip is brought into contact with the surface of a target cell. The vertical movement of the cantilever is monitored in real-time to track the entry of the AuNP-T7 into the cell.

  • Data Acquisition: The force and duration of the uptake events are recorded. The average speed of uptake is calculated from these measurements.

  • Comparative Analysis: The experiment is repeated in the presence and absence of a physiological concentration of transferrin (e.g., 25 µM) to determine its effect on uptake dynamics.

AFM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture Cells (A549, HeLa, Vero) Contact_Cell Contact Cell with Functionalized Tip Culture_Cells->Contact_Cell Functionalize_Tip Functionalize AFM Tip with AuNP-T7 Functionalize_Tip->Contact_Cell Record_Data Record Force and Duration of Uptake Contact_Cell->Record_Data Calculate_Speed Calculate Uptake Speed Record_Data->Calculate_Speed Compare_Conditions Compare with/without Transferrin Calculate_Speed->Compare_Conditions

Workflow for AFM-based analysis of nanoparticle uptake.
Confocal Microscopy for Uptake Visualization

This protocol is based on fluorescence imaging techniques used to confirm cellular uptake.[3][12]

  • Fluorescent Labeling: The HAIYPRH-conjugated cargo is labeled with a fluorescent dye (e.g., a rhodamine derivative).

  • Cell Treatment: Target cells (e.g., A549) are incubated with the fluorescently labeled cargo, both in the presence and absence of transferrin.

  • Fixation and Staining: After incubation, the cells are washed, fixed, and the nuclei are counterstained with a suitable dye (e.g., DAPI).

  • Imaging: The cells are imaged using a confocal laser scanning microscope. The intracellular fluorescence intensity is quantified to compare the uptake under different conditions.

  • Competition Assay: To confirm TfR-mediated uptake, cells can be pre-incubated with an excess of unlabeled HAIYPRH peptide before adding the fluorescently labeled cargo. A reduction in intracellular fluorescence would indicate competitive binding to the TfR.[13]

References

Safety Operating Guide

Proper Disposal of HAIYPRH Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides detailed guidance on the proper disposal procedures for HAIYPRH hydrochloride, a peptide used in research as a targeting ligand for the transferrin receptor (TfR) to facilitate the transport of nanocarriers across the blood-brain barrier.[1][2][3][4]

Based on available safety data, this compound is classified as a non-hazardous substance.[5] However, it is imperative to follow established laboratory safety protocols and local regulations for the disposal of all chemical waste.

Key Characteristics of this compound

For easy reference, the table below summarizes the essential information for this compound.

PropertyValueReference
Chemical Name This compound[1]
Synonyms T7 peptide[1][6]
Molecular Formula C41H61ClN14O9[3][5]
Molecular Weight 929.46 g/mol [3][5]
Primary Use Research, targeting ligand for drug delivery[1][2]
Hazard Classification Not a hazardous substance or mixture[5]
Storage -80°C for 6 months; -20°C for 1 month[1]

Step-by-Step Disposal Procedures

Even though this compound is not classified as hazardous, it should be handled with care, and its disposal should be managed responsibly to maintain a safe laboratory environment and adhere to institutional guidelines.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound.

2. Decontamination of Labware:

  • All labware (e.g., glassware, plasticware) that has come into contact with this compound should be thoroughly rinsed with an appropriate solvent (such as water, as it is water-soluble) before being washed for reuse or disposed of.[7]

3. Disposal of Unused or Waste this compound:

  • Solid Waste:

    • For small quantities of expired or unused solid this compound, it should be collected in a designated, clearly labeled waste container for non-hazardous chemical waste.

    • Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste (Solutions):

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations and institutional policies.

    • It is crucial to confirm with your institution's EHS office before disposing of any chemical waste via the sanitary sewer system. Some institutions may require all chemical solutions, regardless of hazard classification, to be collected for waste pickup.

    • If required, collect aqueous waste in a designated, labeled container for non-hazardous aqueous waste.

4. Disposal of Contaminated Materials:

  • Items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a designated container for solid laboratory waste.

5. Consultation and Compliance:

  • Crucially, always consult your institution's EHS office or chemical safety officer for specific guidance on chemical waste disposal. Regulations can vary significantly between institutions and municipalities.

  • Maintain a record of the disposal of the chemical as per your laboratory's standard operating procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type solid_waste Solid Waste (Unused powder, contaminated items) identify->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) identify->liquid_waste Liquid ppe->identify collect_solid Collect in Labeled Non-Hazardous Solid Waste Container solid_waste->collect_solid consult_ehs_liquid Consult Institutional EHS Policy for Aqueous Waste liquid_waste->consult_ehs_liquid final_disposal Arrange for Waste Pickup by EHS collect_solid->final_disposal drain_disposal Permitted to Dispose Down Drain? consult_ehs_liquid->drain_disposal flush_drain Flush with Copious Amounts of Water drain_disposal->flush_drain Yes collect_liquid Collect in Labeled Non-Hazardous Aqueous Waste Container drain_disposal->collect_liquid No flush_drain->final_disposal collect_liquid->final_disposal

Caption: Disposal workflow for this compound.

Experimental Protocols

This compound is utilized as a targeting ligand in various experimental setups for drug delivery. The precise protocols are application-specific. For instance, in studies targeting glioma, HAIYPRH is often conjugated to nanocarriers like liposomes or nanoparticles loaded with a therapeutic agent. The general steps in such an experimental protocol would include:

  • Conjugation: Covalently linking this compound to the surface of the nanocarrier.

  • Drug Loading: Encapsulating or attaching the therapeutic agent to the nanocarrier.

  • Characterization: Verifying the size, charge, and conjugation efficiency of the final product.

  • In Vitro Studies: Testing the targeting efficacy and cytotoxicity of the drug delivery system on cancer cell lines expressing the transferrin receptor.

  • In Vivo Studies: Administering the delivery system to animal models to assess its biodistribution, tumor accumulation, and therapeutic effect.

For detailed methodologies, researchers should refer to specific publications in their field of interest, such as studies on gene and doxorubicin co-delivery systems for glioma therapy.[7]

Disclaimer: This information is intended for guidance purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment and the specific disposal guidelines provided by your institution's Environmental Health and Safety department. Always prioritize local regulations and institutional protocols.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) Protocols for Handling HAIYPRH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling HAIYPRH hydrochloride require clear, accessible safety and logistical guidance to ensure a secure laboratory environment. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and streamline laboratory operations. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols for chemical compounds is paramount.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.

Protection LevelPersonal Protective Equipment (PPE)Specifications and Usage
Primary Safety GogglesANSI Z87.1-compliant, offering protection from splashes.
Lab CoatFire-resistant, fully buttoned to protect skin and clothing.
GlovesNitrile or latex gloves, to be changed regularly and immediately if contaminated.
Secondary Dust RespiratorRecommended when handling the powder form to prevent inhalation.
Full SuitAdvised for large-scale operations or in case of a significant spill.
BootsClosed-toe shoes are mandatory; chemical-resistant boots for extensive handling.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe research environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.

  • Recommended storage is at -20°C for up to one month or -80°C for up to six months.[2]

Preparation and Use:

  • Handle in a designated area, preferably within a chemical fume hood, to minimize inhalation risks.

  • Use dedicated utensils (spatulas, weighing paper) for handling the powder.

  • For creating solutions, slowly add the powder to the solvent to avoid splashing.

  • The compound is soluble in water at ≥ 100 mg/mL.[3]

Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Contain: For small spills, use absorbent pads to contain the substance. For larger spills, follow institutional emergency procedures.

  • Clean: Gently sweep or wipe up the spilled material, avoiding dust generation. Clean the area with an appropriate solvent.

  • Dispose: Place all contaminated materials in a sealed, labeled waste container.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container. Do not mix with other chemical waste unless compatibility is confirmed.

Workflow for Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Don PPE) weigh Weighing (In Fume Hood) prep->weigh dissolve Dissolution weigh->dissolve use Experimental Use dissolve->use solid_waste Solid Waste (Contaminated PPE, etc.) use->solid_waste liquid_waste Liquid Waste (Unused Solution) use->liquid_waste seal_solid Seal in Labeled Bag solid_waste->seal_solid seal_liquid Seal in Labeled Container liquid_waste->seal_liquid dispose Dispose via Chemical Waste Management seal_solid->dispose seal_liquid->dispose

Safe Handling and Disposal Workflow

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。